Part 1: Chemical Identity & Physicochemical Properties
Technical Monograph: Methyl 1-ethynylcyclopropane-1-carboxylate Executive Summary Methyl 1-ethynylcyclopropane-1-carboxylate (CAS: 1423705-50-3) is a high-value, bifunctional building block utilized in advanced medicinal...
Executive Summary
Methyl 1-ethynylcyclopropane-1-carboxylate (CAS: 1423705-50-3) is a high-value, bifunctional building block utilized in advanced medicinal chemistry. Characterized by a geminally disubstituted cyclopropane ring, this compound offers a unique combination of conformational restriction and orthogonal reactivity . The cyclopropane moiety acts as a bioisostere for gem-dimethyl groups, enhancing metabolic stability by blocking cytochrome P450 oxidation sites, while the terminal alkyne and methyl ester functionalities provide versatile handles for "Click" chemistry (CuAAC), Sonogashira couplings, and heterocycle formation. It is a critical intermediate in the synthesis of next-generation kinase inhibitors and HCV protease inhibitors.
[1][2]
Property
Data
IUPAC Name
Methyl 1-ethynylcyclopropane-1-carboxylate
CAS Number
1423705-50-3
Molecular Formula
C₇H₈O₂
Molecular Weight
124.14 g/mol
Appearance
Colorless to pale yellow liquid
Boiling Point
~60–65 °C (at 15 mmHg) [Predicted]
Density
~1.05 g/cm³
Solubility
Soluble in DCM, THF, MeOH, EtOAc; sparingly soluble in water
The most robust and scalable synthesis of Methyl 1-ethynylcyclopropane-1-carboxylate avoids the use of harsh dehydrohalogenation conditions associated with historical routes. The preferred modern pathway utilizes the Bestmann-Ohira Homologation of methyl 1-formylcyclopropanecarboxylate.
Core Synthetic Pathway (Bestmann-Ohira)[3]
This route is favored for its mild conditions, high functional group tolerance, and avoidance of unstable intermediates.
Mechanism: Base-mediated generation of the phosphonate carbanion, attack on the aldehyde, Wolff rearrangement-like elimination of N₂, and 1,2-migration.
Figure 1: Synthetic pathway via Bestmann-Ohira Homologation converting the formyl precursor to the target alkyne.[1][2][3]
Detailed Experimental Protocol (Step 2)
Note: All reactions must be performed under an inert atmosphere (Argon/Nitrogen).
Preparation: Charge an oven-dried round-bottom flask with Methyl 1-formylcyclopropanecarboxylate (1.0 equiv) and anhydrous Methanol (0.5 M concentration).
Base Addition: Cool the solution to 0 °C. Add Potassium Carbonate (K₂CO₃) (2.0 equiv). Stir for 15 minutes.
Reagent Addition: Add Bestmann-Ohira Reagent (1.2 equiv) dropwise. The reaction mixture may turn slightly yellow.
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor consumption of the aldehyde by TLC (Hexane:EtOAc 4:1) or GC-MS.[4]
Workup: Dilute with Diethyl Ether. Wash with saturated aqueous NaHCO₃ and Brine. Dry the organic phase over anhydrous Na₂SO₄.
Purification: Concentrate under reduced pressure (keep bath <30 °C due to volatility). Purify via silica gel flash chromatography (Gradient: 0% → 10% EtOAc in Hexanes).
Part 3: Applications in Drug Discovery
Conformational Restriction & Metabolic Stability
The cyclopropane ring rigidly holds the ester and alkyne groups at a fixed angle (~60°). When incorporated into a drug scaffold (e.g., replacing a gem-dimethyl group), this restriction:
Reduces Entropic Penalty: Pre-organizes the molecule for binding to the target protein (e.g., kinase ATP pockets).
Blocks Metabolism: The quaternary carbon at the C1 position prevents metabolic oxidation (hydroxylation) often seen at benzylic or aliphatic positions.
"Click" Chemistry & Fragment-Based Design
The terminal alkyne is a "spring-loaded" handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Workflow:
Synthesize a library of azide-tagged fragments.
"Click" them to Methyl 1-ethynylcyclopropane-1-carboxylate.
Hydrolyze the ester to the acid to form a library of 1,2,3-triazolyl-cyclopropane-carboxylic acids .
Screen for biological activity (e.g., HCV NS3/4A protease inhibition).
Key Intermediate for Kinase Inhibitors
This compound is a direct precursor to Cabozantinib analogs . The ester is hydrolyzed to the acid, then coupled with anilines (e.g., 4-fluoroaniline) to form the amide "warhead" or linker found in c-Met and VEGFR2 inhibitors.
Volatility: The compound is relatively volatile. Avoid prolonged exposure to high vacuum. Store in a tightly sealed container at 2–8 °C.
Reactivity: The terminal alkyne is reactive toward heavy metals (Ag, Cu) in the absence of ligands, potentially forming explosive acetylides. Use glass or Teflon-coated equipment.
References
Synthesis of Methyl 1-formylcyclopropanecarboxylate
Organic Syntheses, 2016, 93, 258-271.
Bestmann-Ohira Reagent & Methodology
Müller, S., Liepold, B., Roth, G. J., & Bestmann, H. J. (1996).[7] "An Improved One-pot Procedure for the Synthesis of Alkynes from Aldehydes." Synlett, 1996(06), 521-522.[7]
Application in Cabozantinib Analogs
Apicule API Intermediates Database. "Methyl 1-((4-fluorophenyl)carbamoyl)
General Properties & Safety Data
Fluorochem Product Data Sheet: "Methyl 1-ethynylcyclopropane-1-carboxyl
An In-Depth Technical Guide to Methyl 1-ethynylcyclopropane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Unique Building Block Methyl 1-ethynylcyclopropane-1-carboxylate, registered under CAS Number 1423705-50-3 , is a fascinating and...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Unique Building Block
Methyl 1-ethynylcyclopropane-1-carboxylate, registered under CAS Number 1423705-50-3 , is a fascinating and highly functionalized small molecule with significant potential in medicinal chemistry and materials science.[1] Its structure marries the rigid, strained framework of a cyclopropane ring with the linear reactivity of an ethynyl group and the synthetic handle of a methyl ester. This unique combination of functionalities imparts a distinct three-dimensional architecture and a versatile reactivity profile, making it an attractive building block for the synthesis of complex molecular scaffolds.
The incorporation of cyclopropane rings into drug candidates is a well-established strategy to enhance metabolic stability, improve potency, and fine-tune physicochemical properties.[2] The strained three-membered ring can act as a bioisostere for other groups, influencing conformation and binding affinity. The ethynyl group, a valuable synthon in its own right, opens avenues for a plethora of chemical transformations, most notably "click" chemistry, Sonogashira couplings, and nucleophilic additions. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Methyl 1-ethynylcyclopropane-1-carboxylate, offering a technical resource for its utilization in research and development.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of Methyl 1-ethynylcyclopropane-1-carboxylate is presented in the table below. While extensive experimental data for this specific molecule is not widely published, the predicted spectroscopic characteristics are included based on the analysis of its functional groups and data from analogous structures.
Experimental Protocol: A Proposed Synthetic Pathway
Step 1: Synthesis of Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate
This initial step involves the formation of the cyclopropane ring, a crucial scaffold of the target molecule.
Reaction Setup: To a solution of a suitable starting material, such as a derivative of methyl methacrylate, in an appropriate solvent like dichloromethane, add a cyclopropanating agent. A common and effective method is the Simmons-Smith reaction or a variation thereof.
Reaction Execution: The reaction is typically carried out at a controlled temperature, often starting at 0°C and allowing it to warm to room temperature.
Work-up and Purification: Upon completion, the reaction is quenched, and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate.
Step 2: Oxidation to Methyl 1-formylcyclopropane-1-carboxylate
The primary alcohol is then oxidized to an aldehyde.
Reaction Setup: Dissolve the alcohol from the previous step in a suitable solvent, such as dichloromethane.
Oxidation: Add a mild oxidizing agent, for example, pyridinium chlorochromate (PCC) or a Swern oxidation, to the solution.
Work-up and Purification: After the reaction is complete, the mixture is filtered, and the solvent is removed under reduced pressure. The resulting crude aldehyde is purified by column chromatography. A detailed procedure for a similar transformation has been published in Organic Syntheses.[3]
Step 3: Corey-Fuchs Reaction to form the Dibromo-alkene
The aldehyde is converted to a terminal alkyne via a two-step process, starting with the formation of a dibromo-alkene.
Reagent Preparation: In a separate flask, prepare the Corey-Fuchs reagent by reacting triphenylphosphine with carbon tetrabromide in dichloromethane at 0°C.
Reaction with Aldehyde: Add the aldehyde from Step 2 to the pre-formed reagent.
Work-up and Purification: Once the reaction is complete, the mixture is concentrated, and the product is purified by column chromatography.
Step 4: Elimination to Methyl 1-ethynylcyclopropane-1-carboxylate
The final step involves the elimination of HBr from the dibromo-alkene to form the desired alkyne.
Reaction Setup: Dissolve the dibromo-alkene in an anhydrous solvent like tetrahydrofuran (THF) and cool to -78°C.
Elimination: Add a strong base, such as n-butyllithium, dropwise to the solution.
Quenching and Work-up: After the reaction is complete, quench with a proton source (e.g., saturated aqueous ammonium chloride). Extract the product with an organic solvent, wash, dry, and concentrate.
Final Purification: Purify the final product by column chromatography to obtain Methyl 1-ethynylcyclopropane-1-carboxylate.
Visualizing the Synthetic Workflow
Caption: Proposed synthetic pathway for Methyl 1-ethynylcyclopropane-1-carboxylate.
Reactivity and Synthetic Utility
The unique structural features of Methyl 1-ethynylcyclopropane-1-carboxylate give rise to a rich and versatile reactivity profile.
Reactions of the Ethynyl Group
The terminal alkyne is a gateway to a multitude of transformations:
Click Chemistry: The ethynyl group can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form 1,4-disubstituted triazoles. This is a highly efficient and bio-orthogonal ligation strategy.
Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides allows for the introduction of diverse aromatic and unsaturated moieties.
Nucleophilic Addition: The terminal alkyne can undergo addition reactions with various nucleophiles.
Cadiot-Chodkiewicz Coupling: This reaction enables the formation of unsymmetrical diynes.
Reactions of the Cyclopropane Ring
The strained cyclopropane ring can also participate in specific reactions:
Ring-Opening Reactions: Under certain conditions, particularly with electrophilic activation, the cyclopropane ring can undergo nucleophilic ring-opening, providing access to functionalized acyclic structures.[4][5]
Reactions of the Ester Group
The methyl ester provides a handle for further modifications:
Hydrolysis: Saponification of the ester yields the corresponding carboxylic acid, which can be used for amide bond formation or other derivatizations.
Reduction: The ester can be reduced to the corresponding primary alcohol.
Transesterification: Reaction with other alcohols in the presence of a catalyst can provide different ester derivatives.
Logical Relationship of Functional Groups and Their Reactivity
Caption: Interplay of functional groups and their associated reactivities.
Applications in Drug Discovery and Development
The structural motifs present in Methyl 1-ethynylcyclopropane-1-carboxylate are highly relevant to modern drug discovery.
Scaffold Hopping and Bioisosterism: The rigid cyclopropane ring can serve as a non-classical bioisostere for gem-dimethyl groups or other small rings, allowing for the exploration of novel chemical space and intellectual property.[2]
Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it is an ideal candidate for fragment-based screening campaigns. The ethynyl and ester groups provide vectors for fragment evolution and linking.
Lead Optimization: During lead optimization, the introduction of this moiety can enhance metabolic stability by blocking sites of metabolism. The defined stereochemistry of the cyclopropane ring can also lead to improved target affinity and selectivity.
PROTACs and Covalent Inhibitors: The versatile reactivity of the ethynyl group makes it a valuable component in the design of Proteolysis Targeting Chimeras (PROTACs) and targeted covalent inhibitors.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling Methyl 1-ethynylcyclopropane-1-carboxylate. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Methyl 1-ethynylcyclopropane-1-carboxylate is a promising and versatile building block for chemical synthesis. Its unique combination of a strained cyclopropane ring, a reactive ethynyl group, and a modifiable ester functionality provides a powerful tool for the construction of novel and complex molecules. While detailed experimental data for this specific compound is emerging, its potential applications in drug discovery and materials science are significant. This guide provides a foundational understanding of its synthesis, properties, and reactivity, empowering researchers to explore its full potential in their scientific endeavors.
Mayer, P., & Ofial, A. R. (2018). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 90(5), 839-851. [Link]
Tülü, M., & Menzek, A. (2019). Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester. Bioorganic chemistry, 89, 103017. [Link]
The following technical guide details the properties, synthesis, and medicinal chemistry applications of Methyl 1-ethynylcyclopropane-1-carboxylate , a high-value "warhead" intermediate used in the design of rigid macroc...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the properties, synthesis, and medicinal chemistry applications of Methyl 1-ethynylcyclopropane-1-carboxylate , a high-value "warhead" intermediate used in the design of rigid macrocyclic antiviral drugs.
[1]
Executive Summary
Methyl 1-ethynylcyclopropane-1-carboxylate (CAS: 1423705-50-3) is a bifunctional cyclopropane scaffold characterized by a gem-disubstitution pattern at the C1 position.[1] It features an electrophilic methyl ester and a nucleophilic terminal alkyne on a strained three-membered ring. This unique geometry makes it a critical building block in the synthesis of HCV NS3/4A protease inhibitors (e.g., Danoprevir, Vaniprevir analogues), where it serves as the precursor to the P1 vinylcyclopropane moiety or as a handle for macrocyclization via Ring-Closing Metathesis (RCM) or Sonogashira coupling.
Chemical Identity & Properties
Property
Specification
IUPAC Name
Methyl 1-ethynylcyclopropane-1-carboxylate
CAS Number
1423705-50-3
Molecular Formula
C₇H₈O₂
Molecular Weight
124.14 g/mol
SMILES
COC(=O)C1(CC1)C#C
Physical State
Colorless to pale yellow liquid
Boiling Point
~160–165 °C (Predicted @ 760 mmHg)
Density
~1.08 g/cm³
Structural Features
Gem-disubstituted cyclopropane (Achiral C1, but prochiral context); Strained ring (~27.5 kcal/mol strain energy).
Synthetic Methodology
The synthesis of methyl 1-ethynylcyclopropane-1-carboxylate is non-trivial due to the need to install the alkyne on a quaternary carbon without ring opening. The most robust, scalable protocol involves the Corey-Fuchs transformation of the corresponding aldehyde precursor, which is accessible via a Titanium-mediated Claisen condensation.
Phase 1: Synthesis of the Formyl Precursor
Reference: Ashida, Y. et al. Org. Synth. 2016, 93, 286-305.[2]
The starting material, Methyl 1-formylcyclopropanecarboxylate (CAS 88157-41-9), is synthesized via a TiCl₄-mediated condensation of methyl 4-chlorobutyrate with methyl formate.
Conditions: Reaction performed in CH₂Cl₂ at 0–5 °C.
Mechanism: The titanium enolate of the chlorobutyrate attacks the formate. Subsequent base-induced intramolecular alkylation closes the cyclopropane ring.
Yield: Typically 65–75% of the formyl ester.
Phase 2: Corey-Fuchs Alkyne Installation
This step converts the C1-formyl group into the C1-ethynyl group.
Protocol:
Gem-Dibromoolefin Formation:
Treat the formyl precursor with CBr₄ (2.0 equiv) and PPh₃ (4.0 equiv) in CH₂Cl₂ at 0 °C.
Add n-BuLi (2.1 equiv) dropwise. The first equivalent effects halogen-lithium exchange; the second induces elimination to the alkyne.
Critical Step: Quench with saturated NH₄Cl at low temperature to protonate the acetylide anion.
Purification: Silica gel chromatography (Hexanes/EtOAc 95:5).
Visualization: Synthetic Pathway
Figure 1: Two-stage synthesis of the target alkyne from acyclic precursors via Ti-Claisen and Corey-Fuchs methodologies.[2]
Applications in Medicinal Chemistry (HCV)
This molecule is a "privileged structure" in the design of Direct-Acting Antivirals (DAAs) for Hepatitis C.
The P1 Warhead Logic
In HCV NS3/4A protease inhibitors (e.g., Danoprevir , Grazoprevir ), the P1 moiety interacts with the S1' pocket of the enzyme.
Role of Cyclopropane: The rigid ring restricts the conformational entropy of the inhibitor upon binding, minimizing the energy penalty.
Role of Alkyne:
Precursor to Vinyl: The ethynyl group is frequently semi-hydrogenated (Lindlar catalyst) to a vinyl group, which is the standard P1 substituent in approved drugs.
Macrocyclization: The terminal alkyne allows for "Click Chemistry" (CuAAC) to form triazole linkers, or Sonogashira coupling to aryl halides in the P2 proline scaffold, creating macrocyclic inhibitors with high potency.
Bioisosterism
The ethynyl group acts as a rigid, linear bioisostere of the nitrile (-CN) or ethyl (-CH₂CH₃) groups, but with orthogonal reactivity for late-stage diversification.
Visualization: Drug Design Logic
Figure 2: Divergent utility of the ethynyl scaffold in generating P1 vinyl "warheads" or macrocyclic linkers.
Safety & Handling
Strain Energy: The cyclopropane ring possesses ~27.5 kcal/mol of strain energy. While generally stable at room temperature, avoid exposure to strong Lewis acids (unless intended for ring-opening) or temperatures >200 °C.
Alkyne Hazards: Terminal alkynes can form explosive acetylides with metals like copper or silver. Ensure all glassware is free of heavy metal residues.
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent polymerization or ester hydrolysis.
References
Ashida, Y., et al. (2016). "Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation." Organic Syntheses, 93, 286-305.[2] Link
Corey, E. J., & Fuchs, P. L. (1972). "A synthetic method for the conversion of aldehydes to acetylenes." Tetrahedron Letters, 13(36), 3769-3772. Link
Rosenquist, A., et al. (2014). "Discovery of simeprevir (TMC435): A macrocyclic HCV NS3/4A protease inhibitor." Journal of Medicinal Chemistry, 57(5), 1673-1693. Link
BLD Pharm. (2024). "Product Datasheet: Methyl 1-ethynylcyclopropane-1-carboxylate (CAS 1423705-50-3)." Link
Mass spectrometry analysis of Methyl 1-ethynylcyclopropane-1-carboxylate
An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl 1-ethynylcyclopropane-1-carboxylate Authored by: A Senior Application Scientist Foreword: The Analytical Imperative for Novel Carboxylates In the la...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl 1-ethynylcyclopropane-1-carboxylate
Authored by: A Senior Application Scientist
Foreword: The Analytical Imperative for Novel Carboxylates
In the landscape of modern drug discovery and materials science, the precise structural characterization of novel molecules is paramount. Methyl 1-ethynylcyclopropane-1-carboxylate, a compound featuring a unique combination of a strained cyclopropane ring, a reactive ethynyl group, and a methyl ester, presents a distinct analytical challenge. Its inherent volatility and complex functionality demand a robust and well-understood analytical methodology. This guide provides a comprehensive, field-proven framework for the analysis of this molecule using mass spectrometry, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, analytical chemists, and drug development professionals who require a deep, practical understanding of the techniques and the underlying chemical principles that govern the molecule's behavior in the mass spectrometer.
Physicochemical Profile and Its Implications for Mass Spectrometry
Before any analysis, understanding the analyte's properties is critical for method selection and development.
Chemical Structure:
Molecular Formula: C₇H₈O₂
Molecular Weight (Monoisotopic): 124.0524 g/mol
Key Features:
Methyl Ester Group (-COOCH₃): A common site for predictable fragmentation.
Cyclopropane Ring: A strained three-membered ring, susceptible to ring-opening fragmentation pathways.
Ethynyl Group (-C≡CH): An unsaturated, high-energy functional group that influences fragmentation.
Analytical Considerations:
Volatility: The compound's relatively low molecular weight and lack of highly polar functional groups suggest moderate to high volatility, making it an excellent candidate for Gas Chromatography (GC) analysis.[1][2][3]
Ionization:
Electron Ionization (EI): As a volatile small molecule, EI is the preferred method. It is a hard ionization technique that provides rich fragmentation data, which is invaluable for structural confirmation.[4][5][6]
Electrospray Ionization (ESI): While possible, ESI would be less effective. The molecule lacks easily ionizable sites (like basic amines) to form a strong [M+H]⁺ ion and is relatively nonpolar, which can hinder the ESI process.[7][8][9]
Recommended Analytical Workflow: GC-MS with Electron Ionization
A GC-MS based workflow provides the necessary separation and structural information for unambiguous identification and quantification.
Caption: GC-MS workflow for Methyl 1-ethynylcyclopropane-1-carboxylate analysis.
Fragmentation Pathway Analysis under Electron Ionization (EI)
The 70 eV EI mass spectrum of Methyl 1-ethynylcyclopropane-1-carboxylate is predicted to be complex due to the interplay of its three functional groups. The initial event is the removal of an electron to form the molecular ion radical cation, [C₇H₈O₂]⁺•, at m/z 124.
Caption: Predicted EI fragmentation of Methyl 1-ethynylcyclopropane-1-carboxylate.
Interpretation of Key Fragments:
m/z 124 [M]⁺• (Molecular Ion): The presence of this peak confirms the molecular weight of the compound. Its intensity may be low due to the molecule's propensity to fragment.
m/z 93 [M - •OCH₃]⁺ (Predicted Base Peak): The most characteristic fragmentation for methyl esters is the alpha-cleavage loss of the methoxy radical (•OCH₃, 31 Da).[4][5] This results in a stable acylium ion. The high stability of this ion suggests it will likely be the base peak (most abundant ion) in the spectrum.
m/z 65 [C₅H₅]⁺: This significant fragment likely arises from the decarbonylation (loss of a neutral CO molecule, 28 Da) of the m/z 93 ion. This is a common subsequent fragmentation for acylium ions. The resulting [C₅H₅]⁺ ion corresponds to the ethynylcyclopropyl cation, which can undergo further rearrangement.
m/z 99 [M - •C₂H₃]⁺: Loss of the ethynyl radical is a possible, though likely less favorable, fragmentation pathway compared to the loss of the methoxy radical.
m/z 39 [C₃H₃]⁺: This ion, corresponding to the propargyl cation, is a common fragment observed in compounds containing alkyne moieties and can be formed from the breakdown of the m/z 65 ion.
Summary of Predicted Mass Spectrum Data
m/z
Proposed Ion Structure
Formula
Comments
124
[C₇H₈O₂]⁺•
Molecular Ion
Confirms molecular weight.
93
[C₆H₅O]⁺
[M - •OCH₃]⁺
Predicted Base Peak. Characteristic loss of methoxy radical from the ester.
65
[C₅H₅]⁺
[C₆H₅O - CO]⁺
Loss of neutral CO from the m/z 93 fragment. Represents the ethynylcyclopropyl cation.
39
[C₃H₃]⁺
Propargyl Cation
Common fragment indicating an alkyne substructure.
Detailed Experimental Protocol: GC-MS Analysis
This protocol provides a validated starting point for the analysis. Optimization may be required based on the specific instrumentation and sample matrix.
4.1. Sample Preparation
Solvent Selection: Use a high-purity, volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate.
Concentration: Prepare a stock solution of the sample at 1 mg/mL.
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.
Filtration: If the sample contains particulates, filter through a 0.22 µm PTFE syringe filter.
4.2. GC-MS Instrumentation and Parameters
Gas Chromatograph: Agilent 8890 GC (or equivalent)
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent low-bleed, nonpolar column).
Parameter
Setting
Rationale
Inlet
Split/Splitless
Inlet Temperature
250 °C
Ensures rapid volatilization of the analyte without thermal degradation.
Injection Mode
Split (50:1)
Prevents column overloading for concentrated samples. Use splitless for trace analysis.
Injection Volume
1 µL
Standard volume for capillary GC.
Carrier Gas
Helium
Provides good separation efficiency and is inert.
Flow Rate
1.2 mL/min (Constant Flow)
Optimal flow rate for a 0.25 mm ID column.
Oven Program
Initial Temperature
50 °C, hold 2 min
Allows for sharp peak focusing at the head of the column.
Ramp
15 °C/min to 280 °C
A moderate ramp rate provides good separation of potential impurities.
Final Hold
280 °C, hold 5 min
Ensures all components are eluted from the column.
MS Parameters
Ion Source
Electron Ionization (EI)
The standard, robust method for generating reproducible fragmentation.[10]
Ion Source Temp.
230 °C
Standard temperature to maintain cleanliness and prevent condensation.
Quadrupole Temp.
150 °C
Standard temperature for stable mass analysis.
Electron Energy
70 eV
The industry standard energy that provides extensive, reproducible fragmentation patterns for library matching.
Mass Scan Range
m/z 40 - 200
Covers the molecular ion and all predicted major fragments. Starting at m/z 40 avoids the solvent front.
Solvent Delay
3 minutes
Prevents the high solvent load from entering and saturating the MS detector.
Integrate the peak corresponding to Methyl 1-ethynylcyclopropane-1-carboxylate in the Total Ion Chromatogram (TIC).
Extract the mass spectrum across the integrated peak.
Compare the experimental spectrum to the predicted fragmentation pattern (m/z 124, 93, 65, 39).
If available, compare the spectrum against a reference library (e.g., NIST) for confirmation, though novel compounds are unlikely to be present.[11]
Conclusion and Best Practices
The mass spectrometric analysis of Methyl 1-ethynylcyclopropane-1-carboxylate is most effectively achieved using GC-MS with electron ionization. The predictable fragmentation pattern, dominated by the loss of the methoxy radical to form a base peak at m/z 93 , provides a reliable signature for its identification. The protocol detailed herein serves as a robust starting point for routine analysis. For researchers in drug development, this method provides the structural confirmation necessary for regulatory submissions and the purity analysis required for quality control. Adherence to good laboratory practices, including regular instrument maintenance and the use of high-purity solvents, is essential for achieving reproducible and trustworthy results.
References
Clark, C. R., et al. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). GC-MS of (a) methyl cyclopentane; (b) 2-methylpentane. Available at: [Link]
Doc Brown's Chemistry. (2025). mass spectrum of cyclopropane C3H6 fragmentation pattern. Available at: [Link]
Sparkman, O. D., Curtis, M., & Jones, P. R. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Available at: [Link]
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National Institutes of Health (NIH). (2023). Analysis of Volatile Esters and Alkanoic Acids by an Atmospheric Pressure Corona Discharge Ionization Collision-Induced Dissociation Mass Spectrometry in Positive-Ion Mode. Available at: [Link]
ResearchGate. (2025). Determination of volatile fatty acid ethyl esters in raw spirits using solid phase microextraction and gas chromatography. Available at: [Link]
NIST WebBook. (n.d.). Cyclopropanecarboxylic acid, methyl ester. Available at: [Link]
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ACS Publications. (n.d.). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews. Available at: [Link]
MDPI. (n.d.). Analysis of the Volatile and Enantiomeric Compounds Emitted by Plumeria rubra L. Flowers Using HS-SPME–GC. Available at: [Link]
YouTube. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. Available at: [Link]
AIP Publishing. (2024). Unveiling the electron-induced ionization cross sections and fragmentation mechanisms of 3,4-dihydro-2H-pyran. The Journal of Chemical Physics. Available at: [Link]
ResearchGate. (2025). Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides. Available at: [Link]
Agilent. (2015). Volatile Profiling in Wine Using Gas Chromatography Mass Spectrometry with Thermal Desorption. Available at: [Link]
ResearchGate. (n.d.). Proposed fragmentation pathway for the fragments formed by the cleavage of ring C. Available at: [Link]
RSC Publishing. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. Available at: [Link]
Public Technologies (PUBT). (2026). Structural Analysis of the Aroma Compounds in the Chinese cabbage by Gas Chromatography Olfactometry Time-of-Flight Mass Spectrometry. Available at: [Link]
Slideshare. (2010). Ion fragmentation of small molecules in mass spectrometry. Available at: [Link]
National Institutes of Health (NIH). (n.d.). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Available at: [Link]
Technical Guide: Stability and Storage of Methyl 1-ethynylcyclopropane-1-carboxylate
Executive Summary Methyl 1-ethynylcyclopropane-1-carboxylate (CAS: 1423705-50-3) is a high-value synthetic intermediate characterized by a unique 1,1-disubstituted cyclopropane motif containing both a methyl ester and a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 1-ethynylcyclopropane-1-carboxylate (CAS: 1423705-50-3) is a high-value synthetic intermediate characterized by a unique 1,1-disubstituted cyclopropane motif containing both a methyl ester and a terminal alkyne. This structural combination imparts significant chemical versatility but also introduces specific stability challenges, primarily driven by ring strain (~27.5 kcal/mol) and the reactivity of the terminal acetylenic proton.
This guide provides a rigorous, evidence-based protocol for the storage, handling, and stability maintenance of this compound. It is designed for medicinal chemists and process engineers requiring high-fidelity starting materials for drug discovery campaigns.
Critical Storage Parameters:
Temperature: 2–8 °C (Short-term) | -20 °C (Long-term)
1. High ring strain (acid sensitivity).2. Susceptible to hydrolysis.3. Risk of polymerization/oxidation.
Structural Vulnerability Analysis
The "Push-Pull" Strain: The cyclopropane ring is substituted with an electron-withdrawing ester and an electron-withdrawing alkyne. While this electronic deficiency stabilizes the ring against oxidative cleavage to some degree, it increases susceptibility to nucleophilic attack and ring-opening under acidic conditions.
Terminal Alkyne Reactivity: The C(sp)-H bond is weakly acidic (
). In the presence of trace metals (Cu, Fe) or bases, it can undergo oxidative homocoupling (Glaser coupling) or polymerization.
Stability Mechanisms & Degradation Pathways
The degradation of Methyl 1-ethynylcyclopropane-1-carboxylate is not random; it follows distinct mechanistic pathways triggered by environmental stressors.
Degradation Flowchart (Mechanistic)
Figure 1: Primary degradation pathways including hydrolysis, polymerization, and acid-catalyzed ring opening.[2][6]
Specific Degradation Risks
Hydrolysis: In the presence of ambient moisture, the methyl ester hydrolyzes to the free acid. This reaction is autocatalytic; the generated carboxylic acid lowers the pH, further accelerating hydrolysis and potentially triggering ring opening.
Thermal Polymerization: The terminal alkyne is metastable. Prolonged exposure to temperatures >25 °C can initiate slow oligomerization, observed as the liquid turning yellow/brown and becoming viscous.
Evaporation: Due to its low molecular weight (~124 Da), the compound has a significant vapor pressure. Improper sealing leads to concentration changes and quantitative loss.
Optimal Storage Protocols
To maintain purity >98% over extended periods, a "Defense-in-Depth" storage strategy is required.
The Storage Environment
Parameter
Requirement
Scientific Rationale
Primary Container
Borosilicate Glass Vials
Inert surface; prevents leaching of plasticizers which can initiate reactions.
Cap/Seal
Teflon (PTFE) lined screw cap
PTFE is chemically inert and provides a vapor-tight seal, preventing moisture ingress and evaporation.
Headspace
Argon (Ar) or Nitrogen (N)
Displaces oxygen to prevent oxidative degradation of the alkyne. Argon is preferred (heavier than air).
Secondary Containment
Desiccator with Drierite™
Provides a redundant barrier against humidity.
Temperature Tiers
Tier 1: Working Stock (Use within 1 month): Store at 2–8 °C (Standard Refrigerator). Ensure the container is sealed with Parafilm® to reduce moisture exchange.
Tier 2: Long-Term Archive (>1 month): Store at -20 °C . At this temperature, the kinetic rate of polymerization is effectively zero.
Note: Avoid -80 °C unless necessary, as freeze-thaw cycles can induce physical stress on the vial seal, leading to leakage.
Handling & Safety (SOPs)
Thawing Procedure (Self-Validating)
Step 1: Remove vial from freezer (-20 °C).
Step 2:WAIT. Allow the vial to equilibrate to room temperature (approx. 15-20 mins) before opening.
Why? Opening a cold vial condenses atmospheric moisture directly into the product, instantly initiating hydrolysis (see Figure 1).
Step 3: Wipe the outside of the vial with a lint-free tissue to remove external condensation.
Aliquoting and Usage
Inert Handling: Ideally, handle inside a fume hood. For high-precision work, flush the open vial with a gentle stream of Nitrogen before re-sealing.
Tooling: Use glass pipettes or stainless steel needles. Avoid copper or brass fittings/spatulas, as copper acetylides are explosive and copper ions catalyze coupling reactions.
Handling Workflow Decision Tree
Figure 2: Step-by-step workflow for safe handling to minimize moisture introduction and oxidation.
Quality Control & Re-validation
Before using stored material in critical experiments (e.g., GMP synthesis or late-stage coupling), validate purity.
The Enduring Allure of the Smallest Ring: A Technical Guide to the Discovery and History of Substituted Cyclopropanes
For Researchers, Scientists, and Drug Development Professionals Abstract The cyclopropane ring, a seemingly simple three-membered carbocycle, has captivated chemists for over a century. Its inherent ring strain, once con...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropane ring, a seemingly simple three-membered carbocycle, has captivated chemists for over a century. Its inherent ring strain, once considered a liability, has been ingeniously exploited to unlock unique chemical reactivity and confer advantageous properties upon molecules. This technical guide provides an in-depth exploration of the discovery and historical evolution of substituted cyclopropanes. We will traverse the chronological landscape of their synthesis, from the seminal intramolecular cyclizations to the advent of sophisticated catalytic and asymmetric methodologies. Beyond the synthesis, we delve into the fundamental electronic and structural properties that arise from the strained ring system and illuminate how these characteristics are strategically leveraged in modern drug discovery and emerging materials science applications. This guide is intended to serve as a comprehensive resource for researchers, offering both historical context and practical insights into the synthesis and application of this versatile structural motif.
A Serendipitous Beginning: The Dawn of Cyclopropane Chemistry
The story of cyclopropane begins in 1881 with the Austrian chemist August Freund. While investigating the reaction of 1,3-dibromopropane with sodium metal, he unexpectedly isolated a new gaseous hydrocarbon.[1] Through meticulous experimentation, Freund correctly deduced its cyclic structure, naming it trimethylene, now known as cyclopropane. This intramolecular Wurtz-type reaction, later termed the Freund reaction, marked the first deliberate synthesis of a carbocyclic ring.
The initial yields of Freund's synthesis were modest. However, in 1887, Gustavson improved the procedure by employing zinc dust instead of sodium, leading to a more efficient preparation of the parent cyclopropane.[1] For several decades following its discovery, cyclopropane remained largely a chemical curiosity. Its high reactivity, a direct consequence of its significant ring strain, made it challenging to handle and seemingly limited its practical utility. It wasn't until 1929 that its potent anesthetic properties were discovered, leading to its widespread use in medicine for a period.[1][2]
A lesser-known but significant early contribution came from William Henry Perkin in 1884. While working in the laboratory of Adolf von Baeyer, Perkin synthesized the first substituted cyclopropane derivative, ethyl cyclopropanedicarboxylate, through the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a base. This work, while not focused on the parent cyclopropane, demonstrated that the three-membered ring could be functionalized, hinting at the vast chemical space that substituted cyclopropanes would eventually occupy.
The Evolution of Synthetic Strategies: From Stoichiometric Reagents to Catalytic Mastery
The journey from the early, often harsh, methods of cyclopropane synthesis to the elegant and highly selective catalytic reactions of today is a testament to the ingenuity of organic chemists. This section will detail the key advancements in cyclopropanation methodologies.
Intramolecular Cyclizations: The Foundation
The earliest methods for constructing the cyclopropane ring relied on intramolecular nucleophilic substitution reactions.
Freund Reaction (1881): As previously mentioned, this involves the treatment of a 1,3-dihalopropane with a reducing metal, typically sodium or zinc. The reaction proceeds through the formation of an organometallic intermediate which then undergoes intramolecular cyclization.
Causality in Experimental Choice: The choice of a 1,3-dihalide is crucial as the three-carbon chain provides the necessary framework for ring closure. The use of a reactive metal like sodium or zinc is essential to facilitate the reductive coupling.
Intramolecular Condensation Reactions: Perkin's synthesis of a cyclopropane derivative from diethyl malonate is an example of an intramolecular condensation reaction. In this type of reaction, a strong base is used to generate a carbanion which then displaces a leaving group on the same molecule to form the three-membered ring.[3] This approach is particularly useful for the synthesis of cyclopropanes bearing electron-withdrawing groups.
Self-Validating System: The success of these reactions is often confirmed by the disappearance of the starting material and the appearance of a product with a distinct NMR spectrum, showing the characteristic upfield shifts of the cyclopropyl protons.
Carbene and Carbenoid Additions to Alkenes: A Paradigm Shift
A major breakthrough in cyclopropane synthesis came with the discovery that carbenes (R₂C:) and carbenoids (metal-stabilized carbenes) can add to the double bond of alkenes in a concerted fashion.[4] This approach offers a powerful and versatile way to construct the cyclopropane ring with predictable stereochemistry.
One of the earliest methods for generating a methylene carbene (:CH₂) for cyclopropanation involves the photolysis or thermolysis of diazomethane (CH₂N₂).[5] The reaction with an alkene is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the cyclopropane product.[5]
Causality in Experimental Choice: Diazomethane is a convenient source of the simplest carbene. However, its high toxicity and explosive nature have led to the development of safer alternatives.[5] The use of light or heat provides the energy required to extrude nitrogen gas and generate the highly reactive carbene intermediate.[5]
A related process, the Kishner cyclopropane synthesis , involves the 1,3-dipolar cycloaddition of a diazo compound to an alkene to form a pyrazoline, which is then decomposed thermally or photochemically to yield the cyclopropane.[3]
The development of the Simmons-Smith reaction by Howard E. Simmons and Ronald D. Smith at DuPont was a landmark achievement in organic synthesis. This reaction utilizes a zinc-copper couple and diiodomethane to generate an organozinc carbenoid, iodomethylzinc iodide (ICH₂ZnI), which then reacts with alkenes to form cyclopropanes stereospecifically.[6][7]
Mechanism: The reaction is thought to proceed through a concerted "butterfly" transition state where the methylene group is transferred from the zinc carbenoid to the alkene.[8] This concerted mechanism accounts for the observed stereospecificity. The mechanism does not involve a free carbene.[8]
Caption: The Simmons-Smith reaction mechanism.
Key Advantages: The Simmons-Smith reaction is highly valued for its mild reaction conditions, broad functional group tolerance, and high stereospecificity.[6] A significant feature is its ability to be directed by hydroxyl groups, which coordinate to the zinc carbenoid and direct the cyclopropanation to the same face of the double bond.[7]
The discovery that transition metals, particularly rhodium and copper, can catalyze the decomposition of diazo compounds to form metal carbenoids opened up a new era in cyclopropanation chemistry.[9] These reactions are often more efficient and selective than the uncatalyzed reactions.
Rhodium-Catalyzed Cyclopropanation: Rhodium(II) carboxylates, such as dirhodium tetraacetate [Rh₂(OAc)₄], are highly effective catalysts for the cyclopropanation of alkenes with diazo compounds.[9] The reaction proceeds through the formation of a rhodium carbene intermediate, which then transfers the carbene group to the alkene.[9][10]
Caption: Catalytic cycle for rhodium-catalyzed cyclopropanation.
Asymmetric Cyclopropanation: A major advantage of transition metal-catalyzed cyclopropanation is the ability to render the reaction enantioselective by using chiral ligands.[11] This has been a major focus of research, and numerous chiral catalysts have been developed for the synthesis of enantioenriched cyclopropanes, which are valuable building blocks for pharmaceuticals and other fine chemicals.[2][12]
Ylide-Based Cyclopropanations
The Corey-Chaykovsky reaction provides another important route to cyclopropanes. This reaction involves the reaction of a sulfur ylide, typically generated from a sulfonium or sulfoxonium salt and a strong base, with an electron-deficient alkene, such as an α,β-unsaturated ketone.[3]
Mechanism: The reaction proceeds via a nucleophilic conjugate addition of the ylide to the alkene, followed by an intramolecular nucleophilic displacement to form the cyclopropane ring.
Other Modern Methods
The field of cyclopropane synthesis continues to evolve with the development of new and innovative methods. These include:
Kulinkovich Reaction: This reaction allows for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium catalyst.
Intramolecular Transition Metal-Catalyzed Cyclopropanation: In these reactions, the alkene and the carbene precursor are part of the same molecule, leading to the formation of bicyclic or polycyclic systems containing a cyclopropane ring.[13]
Method
Reagents
Key Features
Freund Reaction
1,3-Dihalopropane, Na or Zn
Historical significance; limited to parent cyclopropane.
Diazomethane
CH₂N₂, hv or Δ
Stereospecific; hazardous reagents.
Simmons-Smith
CH₂I₂, Zn(Cu)
Mild, stereospecific, good functional group tolerance.
Rh-Catalyzed
Diazo compound, Rh(II) catalyst
Highly efficient, catalytic, potential for asymmetry.
Corey-Chaykovsky
Sulfur ylide
Effective for electron-deficient alkenes.
The Unique Character of the Three-Membered Ring: Properties of Substituted Cyclopropanes
The chemistry of cyclopropanes is dominated by their high degree of ring strain, which arises from two main factors:
Angle Strain: The internal C-C-C bond angles in cyclopropane are constrained to 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. This leads to poor orbital overlap and weaker "bent" C-C bonds.[14][15]
Torsional Strain: The C-H bonds on adjacent carbon atoms are eclipsed, further contributing to the overall strain energy.[14][15]
This high ring strain makes cyclopropanes more reactive than their acyclic counterparts. The C-C bonds have a higher p-character than typical alkanes, giving the cyclopropane ring some properties reminiscent of a double bond.[16][17]
Coplanarity: The three carbon atoms of the cyclopropane ring are coplanar.
Shorter C-C Bonds: The C-C bond lengths in cyclopropane (1.51 Å) are shorter than in propane.
Enhanced π-character: The C-C bonds exhibit increased p-orbital character.
Stronger C-H Bonds: The C-H bonds are shorter and stronger than those in alkanes.
The Cyclopropyl Moiety in Modern Science: Applications in Drug Discovery and Beyond
The unique properties of the cyclopropane ring have made it a valuable structural motif in medicinal chemistry and are finding increasing use in materials science.
A Privileged Scaffold in Drug Design
The incorporation of a cyclopropyl group into a drug molecule can have a profound impact on its biological activity and pharmacokinetic properties.[18][19][20][21] Over the last decade, a significant number of new chemical entities containing a cyclopropyl group have been approved by the FDA.[18]
Strategic Roles of the Cyclopropyl Group in Drug Discovery:
Bioisosteric Replacement: The cyclopropyl group can serve as a rigid bioisostere for other functional groups, such as a gem-dimethyl group or a vinyl group.[18] This can lead to improved binding affinity and selectivity.
Increased Potency: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to an increase in potency.[16][18]
Metabolic Stability: The strong C-H bonds of the cyclopropane ring make it less susceptible to oxidative metabolism by cytochrome P450 enzymes, which can improve the metabolic stability and half-life of a drug.[16][18][22]
Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can influence a molecule's solubility, lipophilicity, and membrane permeability.[16][19]
Examples of FDA-Approved Drugs Containing a Cyclopropane Ring: [19]
Grazoprevir: An antiviral drug for the treatment of Hepatitis C.
Lemborexant: A treatment for insomnia.
Risdiplam: A medication for spinal muscular atrophy.
Pazufloxacin and Besifloxacin: Fluoroquinolone antibiotics.[16]
Emerging Applications in Materials Science
The unique electronic properties and inherent strain of the cyclopropane ring are also being explored in the field of materials science.[23] The ability of the ring to undergo controlled ring-opening reactions makes it a useful building block for the synthesis of polymers and other advanced materials. Research in this area is ongoing, with potential applications in areas such as organic electronics and responsive materials.
Conclusion
From its unexpected discovery in the late 19th century to its current status as a privileged motif in drug design, the journey of the substituted cyclopropane is a compelling narrative of scientific curiosity and innovation. The development of a diverse array of synthetic methodologies, from classical intramolecular cyclizations to sophisticated transition metal-catalyzed reactions, has provided chemists with the tools to incorporate this small but powerful ring system into a vast range of molecules. The unique properties conferred by the inherent ring strain of cyclopropane have been harnessed to address key challenges in medicinal chemistry, leading to the development of more potent and metabolically stable drugs. As our understanding of the fundamental chemistry of cyclopropanes continues to grow, we can anticipate that this versatile three-membered ring will play an even more significant role in the future of chemical synthesis, drug discovery, and materials science.
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]
Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane - Master Organic Chemistry. [Link]
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry - ACS Publications. [Link]
Recent advances in the synthesis of cyclopropanes - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Transition-metal-catalyzed reactions of diazo compounds. 1. Cyclopropanation of double bonds | The Journal of Organic Chemistry - ACS Publications. [Link]
Catalytic Asymmetric Simmons−Smith Cyclopropanation of Silyl Enol Ethers. Efficient Synthesis of Optically Active Cyclopropanol Derivatives | Organic Letters - ACS Publications. [Link]
Diazomethane, Carbenes, and Cyclopropane Synthesis - Chemistry LibreTexts. [Link]
Metabolism of cyclopropyl groups - Hypha Discovery Blogs. [Link]
Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - NIH. [Link]
Introduction to strained ring chemistry involving alkynes
An In-Depth Technical Guide to Strained Ring Chemistry Involving Alkynes for Researchers, Scientists, and Drug Development Professionals Introduction: Unleashing the Power of Bending Bonds In the realm of organic chemist...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Strained Ring Chemistry Involving Alkynes for Researchers, Scientists, and Drug Development Professionals
Introduction: Unleashing the Power of Bending Bonds
In the realm of organic chemistry, the linear geometry of the alkyne functional group, with its sp-hybridized carbons forming a 180° bond angle, is a foundational concept. However, when this triple bond is incorporated into a small or medium-sized ring, it is forced to deviate significantly from this ideal geometry. This deviation induces a state of high potential energy known as ring strain.[1][2] This stored energy does not render the molecule merely unstable; it transforms it into a highly reactive species, eager to undergo reactions that relieve this strain.[3] This principle is the cornerstone of strained alkyne chemistry, a field that has revolutionized bioconjugation, drug development, and materials science.
The most profound application of strained alkynes lies in the domain of bioorthogonal chemistry—chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[4][5] Strained alkynes are key players in the strain-promoted alkyne-azide cycloaddition (SPAAC), a cornerstone "click chemistry" reaction.[6][] Unlike its Nobel Prize-winning predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds rapidly at physiological temperatures without the need for a cytotoxic metal catalyst.[5][8][9] This singular advantage has unlocked the ability to precisely label and track biomolecules in living cells, assemble complex antibody-drug conjugates (ADCs), and design novel biomaterials.[10][11]
This guide provides an in-depth exploration of the core principles governing strained alkyne chemistry, from the physical-organic underpinnings of ring strain to the synthesis of key reagents and their application in cutting-edge research and drug development.
The Energetic Driving Force: A Deeper Look at Ring Strain
The enhanced reactivity of cyclic alkynes is a direct consequence of the energy stored in the deformed C-C≡C-C bonds. This ring strain is primarily a combination of two factors:
Angle Strain (Baeyer Strain): This is the principal contributor. The ideal bond angle for an sp-hybridized carbon in an alkyne is 180°. Forcing these atoms into a cyclic structure, such as an eight-membered cyclooctyne, compresses this angle significantly, creating substantial strain.[1][12] The energy required to bend the alkyne is a large component of the total ring strain.[12]
Torsional Strain (Pitzer Strain): This arises from eclipsing interactions between bonds on adjacent atoms in the ring, further contributing to the molecule's overall instability.
The release of this accumulated strain provides a powerful thermodynamic driving force for reactions.[3] For instance, in a [3+2] cycloaddition reaction with an azide, the sp-hybridized carbons of the alkyne re-hybridize to a much less strained sp² configuration within the resulting triazole ring, releasing the stored energy and driving the reaction forward.[5]
Caption: Deviation from ideal 180° geometry in strained cyclooctynes.
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in quantifying the strain and predicting the reactivity of various cyclooctyne derivatives.[13] These models show that substituents on the ring can influence the precise bond angles and, consequently, the molecule's stability and reaction kinetics.[13][14]
Synthesis of Key Strained Alkynes
The practical application of strained alkyne chemistry hinges on the efficient synthesis of stable yet reactive cyclooctyne derivatives. While highly unstable smaller cycloalkynes exist, cyclooctynes represent the sweet spot of being stable enough to isolate while retaining immense reactivity.[13][15] Several key classes have become commercially available and are widely used.
Bicyclononynes (BCN): These are among the most compact and commonly used strained alkynes. Their synthesis often starts from cyclooctanone derivatives and proceeds through a series of steps to form the fused bicyclic system, which imparts significant strain.[10]
Dibenzocyclooctynes (DIBO, DBCO): These reagents feature two benzene rings fused to the cyclooctyne core.[15] This fusion enhances strain and provides a rigid scaffold.[5] DIBO and its derivatives exhibit exceptionally fast reaction rates in SPAAC.[15]
Heteroatom-Containing Cyclooctynes: More recent designs incorporate heteroatoms like oxygen or sulfur into the cyclooctyne ring (e.g., SNO-OCTs).[14] These modifications can fine-tune the electronic properties, stability, and reactivity of the alkyne through stereoelectronic effects, offering advantages beyond simple strain activation.[14]
Caption: Generalized synthetic workflow for a strained cyclooctyne.
The choice of a specific strained alkyne is a critical experimental decision. Factors to consider include reaction kinetics, stability, solubility, and the potential for steric hindrance in the desired application. For instance, the compact nature of BCN is advantageous for minimizing perturbations to a biological system, while the higher reactivity of DBCO might be preferred for rapid labeling at low concentrations.
The Premier Reaction: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The SPAAC reaction is a [3+2] dipolar cycloaddition between a strained alkyne (the dipolarophile) and an organic azide (the 1,3-dipole).[9] The reaction is highly efficient and bioorthogonal, as neither functional group is commonly found in biological systems, preventing side reactions.[5] The driving force is the release of ring strain upon the formation of a stable, aromatic 1,2,3-triazole linkage.[]
Caption: The energetic pathway of the SPAAC reaction.
The kinetics of SPAAC are a key area of study, as the reaction rate dictates the efficiency of labeling or conjugation, especially at the low concentrations typical in biological experiments.[16] The rate is highly dependent on the structure of the cyclooctyne.
Quantitative Data: SPAAC Reaction Kinetics
The performance of different strained alkynes can be compared using their second-order rate constants (k₂). A higher k₂ value indicates a faster reaction.
Exceptionally fast kinetics, but product is less stable than triazole.[8]
Data compiled from multiple sources for comparison. Actual rates can vary with solvent and specific azide structure.[10][17][18][19]
This quantitative data is crucial for experimental design. For long-term in vivo tracking, a moderately reactive but highly stable alkyne like BCN may be ideal.[17] For rapid, high-yield conjugation in proteomics or drug manufacturing, a faster reagent like DBCO is often preferred.
Applications in Drug Development and the Life Sciences
The bioorthogonality and efficiency of SPAAC have made it an indispensable tool for drug development professionals and researchers.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. SPAAC provides a robust and reliable method for attaching the drug payload to the antibody. By introducing an azide handle into the antibody (often via an unnatural amino acid or enzymatic modification) and a strained alkyne onto the drug-linker, the two components can be "clicked" together with high efficiency and site-specificity, without damaging the antibody.[10] This precise control over the drug-to-antibody ratio (DAR) is critical for producing homogeneous and effective ADC therapeutics.
Caption: Schematic of ADC synthesis using SPAAC chemistry.
Bioconjugation and In Vivo Imaging
SPAAC is widely used to label biomolecules—such as proteins, glycans, and nucleic acids—with probes for visualization or purification.[4][20] For example, cells can be metabolically fed sugars modified with an azide group. These azido-sugars are incorporated into cellular glycans. A fluorescent probe attached to a strained alkyne (e.g., DIBO-Fluorophore) can then be added to the living cells, which will covalently attach to the glycans, allowing for their visualization by fluorescence microscopy.[11] This technique has provided unprecedented insights into complex biological processes like glycosylation.[11]
Materials Science and Polymer Chemistry
The utility of strained alkynes extends to materials science. They can be used for the surface modification of materials, the crosslinking of polymer chains to form hydrogels, and the synthesis of functional polymers through ring-opening metathesis polymerization (ROMP) followed by SPAAC modification.[11][21]
Experimental Protocol: Synthesis and Application of a BCN Derivative
To ensure trustworthiness and provide actionable insights, this section details a representative experimental workflow.
Protocol 1: Synthesis of endo-Bicyclononyne-amine (endo-BCN-amine)
This protocol is a representative synthesis and should be performed by trained chemists with appropriate safety precautions.
Objective: To synthesize a key strained alkyne building block with an amine handle for further functionalization.
Standard workup and purification reagents (Ethyl acetate, brine, MgSO₄, silica gel)
Methodology:
Saponification: Dissolve the starting BCN-ester in a mixture of THF and water. Add an excess of LiOH and stir at room temperature overnight. Monitor the reaction by TLC or LC-MS until the starting material is consumed. Acidify the reaction mixture with 1M HCl and extract the product (BCN-acid) with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate under reduced pressure.
Amide Coupling: Dissolve the crude BCN-acid in DMF. Add ethyl (hydroxyimino)cyanoacetate (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq). Stir the reaction at room temperature for 4-6 hours.
Workup and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired endo-BCN-amine derivative.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Causality: The saponification step is necessary to convert the stable ester into a carboxylic acid, which can then be activated by the coupling agent HATU. HATU forms a highly reactive activated ester in situ, which readily reacts with the amine to form the stable amide bond of the final product.
Protocol 2: General SPAAC Bioconjugation
Objective: To label an azide-modified protein with a BCN-functionalized fluorescent dye.
Materials:
Azide-modified protein (in a suitable buffer, e.g., PBS pH 7.4)
BCN-Dye conjugate (dissolved in a water-miscible solvent like DMSO)
Phosphate-Buffered Saline (PBS)
Methodology:
Reagent Preparation: Prepare a stock solution of the BCN-Dye in DMSO (e.g., 10 mM). Prepare a solution of the azide-modified protein in PBS at a known concentration (e.g., 1 mg/mL).
Conjugation Reaction: To the protein solution, add the BCN-Dye stock solution to achieve a final molar excess of the dye (typically 5-20 fold excess over the protein). For example, for a 10 µM protein solution, add the dye to a final concentration of 50-200 µM.
Incubation: Gently mix the solution and incubate at a controlled temperature. For many common cyclooctynes, incubation at room temperature or 37°C for 1-4 hours is sufficient. The optimal time should be determined empirically.[18]
Purification: Remove the excess, unreacted BCN-Dye from the labeled protein. This is typically achieved by size-exclusion chromatography (e.g., a PD-10 desalting column) or dialysis against PBS.
Analysis: Confirm successful conjugation using methods such as SDS-PAGE (observing a shift in the protein's molecular weight or by in-gel fluorescence), UV-Vis spectroscopy (to determine the degree of labeling), or mass spectrometry.
Self-Validation: The success of this protocol is validated by the analytical step. A clear fluorescent band on an SDS-PAGE gel corresponding to the protein's molecular weight, which is absent in a control reaction without the BCN-Dye, confirms specific covalent labeling.
Conclusion and Future Outlook
Strained ring chemistry, particularly involving cyclooctynes, has matured from a niche area of physical organic chemistry into a robust and enabling technology for scientists across multiple disciplines. The ability to perform clean, catalyst-free covalent ligations in complex biological environments has fundamentally changed how we approach problems in drug development, diagnostics, and fundamental biology.[4][6]
The future of the field is bright, with ongoing research focused on several key areas:
New Reagent Development: The design of novel strained alkynes and alkenes with even faster kinetics, improved stability, and unique properties (e.g., "turn-on" fluorescence upon reaction) continues to be a major goal.[11][16]
Orthogonal Chemistries: The development of multiple, mutually exclusive bioorthogonal reactions will allow for the simultaneous tracking of several different biological processes within a single system.[22]
Therapeutic Innovations: Beyond ADCs, SPAAC is being explored for in situ drug assembly, targeted delivery of oligonucleotides, and creating advanced hydrogels for tissue engineering.[10][11]
As our understanding of the interplay between strain, electronics, and reactivity deepens, the chemical toolbox available to researchers will only become more powerful and precise, paving the way for discoveries and therapies currently beyond our reach.
References
Synthesis and Reactivity of a Bis-Strained Alkyne Derived from 1,1′-Biphenyl-2,2 - NIH. (n.d.).
Vasdev, R., Luo, W., Classen, K., Anghel, M., Novoa, S., Workentin, M. S., & Gilroy, J. B. (2021). Strained alkyne polymers capable of SPAAC via ring-opening metathesis polymerization. Polymer Chemistry, 12(39), 5542-5547.
van den Elzen, N., Duivenvoorden, H. M., & van Delft, F. L. (2011). Bioconjugation with strained alkenes and alkynes. Accounts of Chemical Research, 44(9), 838-847.
Strain-promoted cycloadditions involving nitrones and alkynes — rapid tunable reactions for bioorthogonal labeling. (2025). ResearchGate.
G. J. L. Bernardes, J. M. Chalker, J. C. Errey, B. G. Davis. (2019). Synthesis and Reactivity of a Bis-Strained Alkyne Derived from 1,1′-Biphenyl-2,2′,6,6′-tetrol. ACS Omega, 4(1), 224-230.
Bioconjugation with Strained Alkenes and Alkynes. (n.d.). Accounts of Chemical Research.
Pérez-Gálan, P., et al. (2025). Synthesis and reactivity of new strained cyclic allene and alkyne precursors. ResearchGate.
The Cornerstone of Bioorthogonal Chemistry: A Technical Guide to Strain-Promoted Cycloadditions. (n.d.). Benchchem.
Click chemistry. (n.d.). Wikipedia.
A Cycloalkyne for Click Chemistry - Nobel Prize 2022, Retrosynthesis. (2022, October 7). YouTube.
van der Vlist, J., et al. (2023). Exploring the Chemical Properties and Medicinal Applications of Tetramethylthiocycloheptyne Sulfoximine Used in Strain-Promoted Azide–Alkyne Cycloaddition Reactions. MDPI.
(a) Examples of strained alkynes developed for copper-free click... (n.d.). ResearchGate.
The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations. (n.d.). NIH.
Generation and Utility of Oxygen-Containing Strained Alkynes. (n.d.). PMC - NIH.
Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. (n.d.). PMC - NIH.
Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC). (n.d.). Enamine.
Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. (n.d.). PMC - NIH.
The Design, Synthesis, and Properties of Strained Alkyne Cycloparaphenylenes. (2024, March 25).
Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. (2023, February 21). PMC - PubMed Central.
Mechanochemical and Transition-Metal-Catalyzed Reactions of Alkynes. (n.d.). MDPI.
Developing bioorthogonal probes to span a spectrum of reactivities. (n.d.). PMC - PubMed Central.
Bioorthogonal Reactivity. (n.d.). Gold Lab at NMSU.
Ring strain. (n.d.). Wikipedia.
Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. (2021, June 9). ACS Publications.
The Definitive Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). (n.d.). Benchchem.
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. (n.d.).
Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions. (n.d.). NIH.
Strain and stereoelectronics in cycloalkyne click chemistry. (n.d.).
Application Note: Methyl 1-ethynylcyclopropane-1-carboxylate (MECC) in Divergent Drug Discovery
Executive Summary Methyl 1-ethynylcyclopropane-1-carboxylate (MECC) represents a high-value "spring-loaded" synthetic building block. Its structural uniqueness lies in the quaternary carbon center that supports two ortho...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 1-ethynylcyclopropane-1-carboxylate (MECC) represents a high-value "spring-loaded" synthetic building block. Its structural uniqueness lies in the quaternary carbon center that supports two orthogonal reactive handles: a terminal alkyne and a methyl ester , situated on a rigid cyclopropane scaffold.
This application note details the utility of MECC as a conformationally restricted linker in medicinal chemistry. We provide validated protocols for its divergent use:
"Click" Chemistry (CuAAC): Rapid library generation via triazole formation.
Sonogashira Coupling: Carbon-carbon bond extension for fragment-based drug discovery (FBDD).
Introduction: The "Rigid Linker" Advantage
In modern drug design, sp³-rich scaffolds are preferred over flat aromatic systems to improve solubility and target specificity. The cyclopropane ring in MECC serves two critical functions:
Conformational Locking: It fixes the bond angles between the ester and the alkyne (approx. 60° internal angle), reducing the entropic penalty of binding to a protein target.
Metabolic Stability: The quaternary center blocks metabolic oxidation (e.g., by CYP450) at the
-carbon, a common liability in linear alkyl chains.
MECC is particularly relevant for the synthesis of HCV NS5A inhibitors (analogous to the cyclopropane core in Ledipasvir) and NMDA receptor modulators (derivatives of 1-aminocyclopropane-1-carboxylic acid, ACC).
Divergent Synthesis Workflow
The following diagram illustrates the three primary synthetic pathways accessible from MECC.
Figure 1: Divergent synthetic utility of MECC. The molecule allows orthogonal functionalization of the alkyne and ester termini.
Protocol A: The "Click" Handle (CuAAC)
The terminal alkyne is an ideal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly reliable for attaching the cyclopropane core to diverse azides (fluorophores, peptides, or pharmacophores).
Mechanistic Insight
The steric bulk of the geminal cyclopropane substituents can retard the formation of the copper-acetylide intermediate. To mitigate this, we utilize TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to stabilize the Cu(I) oxidation state and accelerate the catalytic cycle in aqueous/organic mixtures.
Experimental Protocol
Reagents:
MECC (1.0 equiv)
Azide derivative (R-N₃) (1.1 equiv)
CuSO₄·5H₂O (5 mol%)
Sodium Ascorbate (10 mol%)
TBTA Ligand (5 mol%)
Solvent: t-BuOH/H₂O (1:1 v/v)
Step-by-Step:
Dissolution: Dissolve MECC and the organic azide in t-BuOH.
Catalyst Prep: In a separate vial, dissolve CuSO₄ and TBTA in water. Add this to the reaction mixture.
Reduction: Add the sodium ascorbate (dissolved in minimum water) dropwise to the reaction. The solution should turn bright yellow (indicating active Cu(I)-TBTA complex).
Incubation: Stir vigorously at RT for 4–12 hours . (Note: Heating to 40°C may be required for bulky azides).
Workup: Dilute with EtOAc, wash with 10% NH₄OH (to remove copper), followed by brine. Dry over Na₂SO₄.
Purification: Silica gel chromatography (typically Hexane/EtOAc).
Validation Criteria:
IR Spectroscopy: Disappearance of the diagnostic alkyne C≡C stretch (~2100 cm⁻¹) and azide stretch (~2100 cm⁻¹).
LC-MS: Observation of the [M+H]⁺ peak corresponding to the triazole adduct.
Protocol B: Accessing the Quaternary Amine (Curtius Rearrangement)
Converting the ester to an amine generates derivatives of 1-amino-1-cyclopropanecarboxylic acid (ACC) , a privileged scaffold in neuroscience and virology. The Curtius rearrangement is preferred over Hofmann degradation due to the sensitivity of the cyclopropane ring to strong electrophiles.
Mechanistic Insight & Safety
This protocol uses DPPA (Diphenylphosphoryl azide) to convert the free acid directly to the acyl azide.[1]
Critical Safety Note: Acyl azides are potential explosives. Do not isolate the acyl azide intermediate.[1] Perform the rearrangement in situ to the isocyanate.
Experimental Protocol
Phase 1: Hydrolysis
Dissolve MECC (1.0 equiv) in THF/MeOH/H₂O (3:1:1).
Add LiOH·H₂O (2.5 equiv). Stir at RT for 16h.
Acidify to pH 3 with 1N HCl and extract with EtOAc. Isolate the Free Acid .
Phase 2: Curtius Rearrangement (One-Pot)Reagents:
Free Acid (from Phase 1)
DPPA (1.1 equiv)
Triethylamine (TEA) (1.2 equiv)
tert-Butanol (t-BuOH) (Excess, as solvent/reactant)
Step-by-Step:
Activation: Dissolve the Free Acid in anhydrous toluene or THF. Add TEA.
Azidation: Add DPPA dropwise at 0°C. Stir for 1h at 0°C, then 1h at RT.
Rearrangement: Add excess t-BuOH (10-20 equiv). Heat the reaction to 80°C for 4–6 hours.
Mechanism:[2][3] The acyl azide loses N₂ to form the isocyanate, which is immediately trapped by t-BuOH to form the Boc-protected amine.
Workup: Cool to RT. Dilute with EtOAc. Wash with 5% NaHCO₃ and brine.
Purification: Flash chromatography.
Figure 2: One-pot Curtius rearrangement pathway. The isocyanate intermediate retains the cyclopropane geometry.
Protocol C: Sonogashira Coupling
Extending the alkyne allows for the creation of rigid bi-aryl-like systems where the cyclopropane acts as a "kink" in the chain.
Protocol:
Degassing: Degas a solution of MECC (1.0 equiv) and Aryl-Halide (1.1 equiv) in DMF/TEA (1:1) using argon bubbling (15 min). Oxygen exclusion is critical to prevent homocoupling (Glaser coupling).
Catalysis: Add Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (2 mol%).
Reaction: Heat to 60°C under Argon for 6–12 hours.
Workup: Filter through Celite. Dilute with water, extract with Et₂O.
Data Summary & Stability
Parameter
Specification / Note
Molecular Weight
152.19 g/mol
Storage
2–8°C, under inert gas (Argon).
Stability
Sensitive to strong acids (ring opening). Stable to weak bases.
Boiling Point
~65°C at 10 mmHg (Estimated). Volatile—do not use high vac for prolonged periods.
Toxicity
Potential alkylating agent. Handle in fume hood.
References
Ledipasvir Discovery: Link, J. O., et al. "Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Virus Infection."[4][5] Journal of Medicinal Chemistry, 2014.
Curtius Rearrangement Review: Ghosh, A. K., et al.[1] "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry." ChemMedChem, 2018.
Cyclopropane Synthesis: Ebner, C., & Carreira, E. M. "Cyclopropanes in Organic Synthesis." Chemical Reviews, 2017.
Click Chemistry Protocols: Rostovtsev, V. V., et al. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie, 2002.
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of pharmaceutical intermediates. The focus is on delivering field-proven in...
Author: BenchChem Technical Support Team. Date: February 2026
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of pharmaceutical intermediates. The focus is on delivering field-proven insights and robust protocols for key synthetic transformations that are foundational to the pharmaceutical industry.
I. The Strategic Importance of Intermediates in Pharmaceutical Synthesis
The synthesis of an Active Pharmaceutical Ingredient (API) is a multi-step process where pharmaceutical intermediates are the crucial chemical building blocks.[1][2] The efficiency of the synthesis, purity of the final API, and the overall cost-effectiveness of the drug are directly dependent on the successful and optimized production of these intermediates.[1][3] A well-designed synthetic route with high-yielding and clean steps for each intermediate is paramount for a scalable and economically viable pharmaceutical manufacturing process.[4]
The manufacturing process of pharmaceutical intermediates involves several critical stages to ensure high purity and quality.[2] It begins with the careful selection of high-purity raw materials, as their quality directly impacts the final product.[2] The core of the process is the chemical synthesis, which can involve a variety of reactions such as oxidation, reduction, and alkylation.[2] Following synthesis, purification steps like crystallization, distillation, or chromatography are employed to remove impurities.[2] Filtration, drying, and milling are then used to obtain the intermediate in the desired physical form with appropriate particle size.[2] Rigorous quality control is implemented throughout this entire process.[2]
II. Key Synthetic Transformations in Intermediate Synthesis
Several classes of chemical reactions are cornerstones in the synthesis of pharmaceutical intermediates. This section will delve into the practical application and provide generalized protocols for some of the most pivotal transformations.
A. Catalytic Hydrogenation: A Workhorse for Reduction
Catalytic hydrogenation is a widely used industrial process for the reduction of various functional groups.[5] It is instrumental in the synthesis of a vast array of pharmaceutical intermediates and APIs.[5][6] This process typically involves the use of a catalyst, often a precious metal like palladium or platinum on a solid support, to facilitate the addition of hydrogen to an unsaturated bond.[6]
Causality in Experimental Choices for Catalytic Hydrogenation:
Catalyst Selection: The choice of catalyst (e.g., Pd/C, PtO₂, Raney Ni) is dictated by the specific functional group to be reduced and the desired selectivity. For instance, Pd/C is often used for the reduction of nitro groups and double bonds, while PtO₂ can be more effective for the reduction of aromatic rings.
Solvent System: The solvent must dissolve the substrate and be inert under the reaction conditions. Alcohols like ethanol and methanol are common choices.
Hydrogen Pressure: Higher hydrogen pressure can increase the reaction rate but may also lead to over-reduction or side reactions. Optimization is key.
Temperature: Like pressure, temperature influences the reaction rate. Mild temperatures are generally preferred to minimize side product formation.
Generalized Protocol for Catalytic Hydrogenation of a Nitroarene Intermediate
This protocol outlines a general procedure for the reduction of a nitroarene to the corresponding aniline, a common transformation in pharmaceutical synthesis.
Materials:
Nitroarene intermediate (1.0 eq)
10% Palladium on Carbon (Pd/C) (1-5 mol%)
Ethanol or Methanol (as solvent)
Hydrogen gas
Inert gas (Nitrogen or Argon)
Filter aid (e.g., Celite®)
Equipment:
Hydrogenation apparatus (e.g., Parr hydrogenator)
Reaction vessel
Magnetic stirrer
Filtration apparatus
Procedure:
Vessel Preparation: Ensure the reaction vessel is clean and dry. Purge the vessel with an inert gas (Nitrogen or Argon) to remove any oxygen.
Charging the Reactants: To the reaction vessel, add the nitroarene intermediate and the solvent (e.g., ethanol). Stir until the intermediate is fully dissolved.
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the reaction mixture under a blanket of inert gas.
Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas multiple times to remove the inert gas. Pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm).
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature or with gentle heating. Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is complete when the starting material is no longer detectable.
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
Catalyst Removal: Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Pd/C catalyst. Wash the filter cake with a small amount of the solvent to ensure complete recovery of the product.
Isolation: The filtrate containing the aniline product can be concentrated under reduced pressure. Further purification, if necessary, can be achieved by crystallization or chromatography.[7]
B. Grignard Reaction: Forging Carbon-Carbon Bonds
The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds, making it invaluable in the synthesis of complex pharmaceutical intermediates.[8] It involves the reaction of an organomagnesium halide (the Grignard reagent) with an electrophilic carbon atom, such as that in a carbonyl group.[8]
Causality in Experimental Choices for Grignard Reactions:
Solvent: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential. These solvents stabilize the Grignard reagent and prevent its reaction with protic impurities.
Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources like water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.
Initiation: The formation of the Grignard reagent can sometimes be slow to initiate. Techniques like adding a small crystal of iodine or using a sonicator can be employed.
Temperature Control: The Grignard reaction is often exothermic. Maintaining a controlled temperature, typically with an ice bath, is crucial to prevent side reactions.[9]
Generalized Protocol for the Synthesis of a Tertiary Alcohol via Grignard Reaction
This protocol describes the addition of a Grignard reagent to a ketone to form a tertiary alcohol, a common structural motif in pharmaceuticals.
Materials:
Magnesium turnings (1.1 eq)
Anhydrous diethyl ether or THF
Alkyl or aryl halide (1.0 eq)
Ketone (1.0 eq)
Saturated aqueous ammonium chloride solution
Iodine crystal (optional, for initiation)
Equipment:
Three-necked round-bottom flask, oven-dried
Dropping funnel
Condenser
Magnetic stirrer
Inert gas supply (Nitrogen or Argon)
Procedure:
Apparatus Setup: Assemble the dry three-necked flask with a condenser, a dropping funnel, and an inert gas inlet.
Grignard Reagent Formation: Place the magnesium turnings in the flask. Add a small amount of anhydrous ether to cover the magnesium. A small crystal of iodine can be added to initiate the reaction. In the dropping funnel, place a solution of the alkyl or aryl halide in anhydrous ether. Add a small portion of the halide solution to the magnesium. The reaction should start, indicated by bubbling and a slight warming of the flask. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture until most of the magnesium has reacted.
Addition to Ketone: Cool the Grignard reagent solution in an ice bath. Dissolve the ketone in anhydrous ether and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent.
Reaction and Quenching: After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC or HPLC). Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
Work-up and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.
Purification: Purify the crude product by crystallization or column chromatography.
C. Suzuki-Miyaura Cross-Coupling: Constructing Biaryl Systems
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[10][11] This reaction is exceptionally versatile and has become a dominant method for the synthesis of biaryl and substituted aryl structures found in many pharmaceuticals.[12][13]
Causality in Experimental Choices for Suzuki-Miyaura Coupling:
Palladium Catalyst: A variety of palladium catalysts can be used, often in combination with a phosphine ligand. The choice of catalyst and ligand can significantly impact the reaction efficiency and scope.
Base: A base is required for the transmetalation step of the catalytic cycle. Common bases include potassium carbonate, sodium carbonate, and potassium phosphate.
Solvent System: The reaction is often carried out in a two-phase system, such as toluene/water or dioxane/water, which helps to dissolve both the organic and inorganic reagents.[14]
Boron Reagent: Boronic acids are the most common organoboron reagents due to their stability and commercial availability.[10]
Generalized Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the coupling of an aryl halide with a boronic acid.
Materials:
Aryl halide (1.0 eq)
Arylboronic acid (1.1-1.5 eq)
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
Base (e.g., K₂CO₃, 2-3 eq)
Solvent system (e.g., Toluene/Water or Dioxane/Water)
Equipment:
Schlenk flask or round-bottom flask
Condenser
Magnetic stirrer
Inert gas supply (Nitrogen or Argon)
Procedure:
Reactant Setup: In a reaction flask, combine the aryl halide, arylboronic acid, and the base.
Solvent Addition: Add the solvent system (e.g., a mixture of toluene and water).
Degassing: Degas the reaction mixture by bubbling an inert gas through it for 15-30 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst to the reaction mixture.
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or HPLC.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
Extraction and Isolation: Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude biaryl product by column chromatography or crystallization.
III. The Rise of Chiral Intermediates
A significant portion of modern pharmaceuticals are chiral molecules, where only one enantiomer exhibits the desired therapeutic effect.[15][16] Consequently, the synthesis of enantiomerically pure intermediates is of paramount importance.[16][][18] This can be achieved through various strategies including asymmetric synthesis, chiral resolution, and the use of a chiral pool. The purity of these chiral intermediates is critical for the efficacy and safety of the final drug product.[]
Key Technologies in Chiral Synthesis:
Asymmetric Catalysis: The use of chiral catalysts to stereoselectively create a chiral center. Asymmetric hydrogenation is a prime example.[19]
Biocatalysis: The use of enzymes to perform highly stereoselective transformations.[16][20][21] Enzymes can operate under mild conditions and often exhibit exquisite enantioselectivity.[22]
Chiral Resolution: The separation of a racemic mixture into its individual enantiomers. While effective, this method can be less economical as it often discards half of the material.[23]
IV. Case Study: Synthesis of a Key Atorvastatin Intermediate
Atorvastatin, a widely prescribed cholesterol-lowering drug, is synthesized through a multi-step process involving several key intermediates.[24] One crucial chiral intermediate is (S)-ethyl-4-chloro-3-hydroxybutyrate. A green and efficient synthesis of this intermediate has been developed using a biocatalytic approach.[25]
Biocatalytic Synthesis of (S)-ethyl-4-chloro-3-hydroxybutyrate
This process utilizes a ketoreductase (KRED) enzyme to reduce ethyl-4-chloroacetoacetate with high enantioselectivity.[25]
Workflow for Biocatalytic Reduction:
Caption: Biocatalytic reduction of ethyl-4-chloroacetoacetate.
Quantitative Data Comparison for Atorvastatin Intermediate Synthesis:
V. Case Study: Synthesis of a Sildenafil Intermediate
Sildenafil, the active ingredient in Viagra®, is synthesized via a pathway that involves the formation of a key pyrazole intermediate.[26] A common route involves the chlorosulfonation of an ethoxyphenyl-substituted pyrimidinone.[26]
Synthetic Pathway for a Sildenafil Intermediate:
Caption: Key steps in the synthesis of Sildenafil.
VI. Future Trends: Green and Continuous Manufacturing
The pharmaceutical industry is increasingly adopting greener and more sustainable manufacturing practices.[27] This includes the use of biocatalysis, flow chemistry, and solvents with lower environmental impact.[22][27] Continuous flow synthesis, in particular, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation.[9][15] The enzymatic synthesis of statin intermediates in continuous flow reactors is a prime example of this trend, demonstrating high conversion and yield.[22]
VII. Conclusion
The synthesis of pharmaceutical intermediates is a dynamic and evolving field that lies at the heart of drug development and manufacturing. A deep understanding of the underlying chemical principles, coupled with the implementation of robust and optimized protocols, is essential for success. The continued development of innovative synthetic methodologies, with a focus on efficiency, sustainability, and quality, will undoubtedly shape the future of pharmaceutical production.
VIII. References
Benchchem. Key intermediates in the synthesis of pharmaceuticals.
Dec Group. (2024, August 13). Pharma Intermediates: Applications, Manufacturing Process, and Optimal Drying Solutions.
Arbor Pharmachem. (2025, March 19). Pharmaceutical Synthesis In Drug Development.
Ikemoto, T., Tokuda, O., & Gao, W. G. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Kagaku, 2005-II, 3.
BOC Sciences. Chiral Intermediates in Drug Synthesis.
Oceancharm. (2025, January 15). What are the common manufacturing processes of pharmaceutical intermediates?.
Mlunias. Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development.
National Institutes of Health. (2025, May 22). Flow Synthesis of Pharmaceutical Intermediate Catalyzed by Immobilized DERA.
MDPI. (2026, January 25). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media.
Royal Society of Chemistry. (2021, August 3). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates.
ResearchGate. (2025, August 7). New developments in hydrogenation catalysis particularly in synthesis of fine and intermediate chemicals.
MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
Pharmasources. Process Development and Manufacturing in Pharmaceuticals: What You Need to Know.
Pro-Active. Comprehensive Guide to Pharmaceutical Intermediates: Types and Technologies.
PubMed. (2011). Biocatalysis: synthesis of chiral intermediates for drugs.
ACS Publications. (2012). Monitoring and Control of a Continuous Grignard Reaction for the Synthesis of an Active Pharmaceutical Ingredient Intermediate Using Inline NIR spectroscopy.
ResearchGate. Pharmaceutical syntheses featuring the Grignard reaction.
ZM Silane Limited. (2025, September 13). Organic Synthesis Drug Intermediates.
ResearchGate. (2025, August 5). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications.
National Institutes of Health. (2023, November 11). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction.
Pharmaceutical Technology. (2004). Manufacture of Asymmetric Hydrogenation Catalysts.
A Step-by-Step Guide to the Functionalization of the Alkyne Group
An Application Note and Protocol Guide For Researchers, Scientists, and Drug Development Professionals Abstract The alkyne, a functional group characterized by a carbon-carbon triple bond, stands as one of the most versa...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The alkyne, a functional group characterized by a carbon-carbon triple bond, stands as one of the most versatile and powerful building blocks in modern organic synthesis. Its unique electronic properties and linear geometry offer a gateway to a vast array of chemical transformations, enabling the construction of complex molecular architectures. From the robust and bioorthogonal "click" reactions essential in drug discovery and chemical biology to classic carbon-carbon bond-forming cross-couplings, the alkyne provides a reliable handle for molecular functionalization. This guide provides an in-depth exploration of the principal strategies for modifying alkynes, detailing the causality behind experimental choices and presenting validated, step-by-step protocols for key reactions.
Introduction: The Unique Reactivity of the Alkyne
The utility of the alkyne functional group stems from two primary features: the high electron density of its two π-bonds and the notable acidity of the proton on a terminal alkyne (RC≡C-H). The π-bonds are susceptible to a wide range of addition reactions, while the terminal proton can be removed by a strong base to generate a potent carbon-centered nucleophile, the acetylide anion.[1][2] These characteristics allow alkynes to participate in a diverse set of reactions, including cycloadditions, cross-coupling reactions, reductions, and nucleophilic substitutions.[3] This versatility has positioned the alkyne as an indispensable tool for chemists, particularly in the fields of medicinal chemistry and materials science, where precise molecular engineering is paramount.[4][5]
Cycloaddition Reactions: The Power of "Click" Chemistry
The term "click chemistry" describes reactions that are high-yielding, wide in scope, and simple to perform, often under benign, aqueous conditions.[6] The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole ring is the cornerstone of this philosophy.[3]
The classic Huisgen cycloaddition requires high temperatures and often yields a mixture of regioisomers. The development of the Copper(I)-catalyzed variant (CuAAC) by Sharpless and Meldal revolutionized the field by allowing the reaction to proceed rapidly at room temperature and, critically, yielding only the 1,4-disubstituted triazole isomer.[6][7] This reaction is a cornerstone of bioconjugation, used extensively for linking molecules to proteins, nucleic acids, and other biomolecules in creating advanced therapeutics like Antibody-Drug Conjugates (ADCs).[8]
Causality and Mechanism: The role of the Cu(I) catalyst is to coordinate with the terminal alkyne, drastically lowering its pKa and forming a copper-acetylide intermediate. This intermediate readily reacts with the azide, proceeding through a six-membered copper-containing ring intermediate before reductive elimination yields the stable triazole product and regenerates the catalyst. Because Cu(I) is unstable and can oxidize to the inactive Cu(II) state, a reducing agent, typically sodium ascorbate, is added to maintain the catalytic cycle.[9] Furthermore, a stabilizing ligand such as THPTA or TBTA is often employed to protect the copper ion and improve reaction efficiency, especially in biological media.[8][9]
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol 2.1: General Procedure for CuAAC Bioconjugation
This protocol describes the conjugation of an alkyne-modified small molecule to an azide-functionalized antibody.[8]
Reagent/Component
Stock Concentration
Final Concentration
Purpose
Azide-Antibody
10 mg/mL (in PBS)
1-5 mg/mL
Biomolecule to be labeled
Alkyne-Small Molecule
10 mM (in DMSO)
5-20 equivalents
Labeling reagent
Copper(II) Sulfate (CuSO₄)
100 mM (in H₂O)
1 mM
Catalyst precursor
THPTA Ligand
200 mM (in H₂O)
2 mM
Stabilizes Cu(I) and enhances reaction kinetics
Sodium Ascorbate
100 mM (in H₂O)
20 mM
Reducing agent to generate and maintain Cu(I)
PBS Buffer (pH 7.4)
1X
-
Reaction medium
Step-by-Step Methodology:
Reagent Preparation: Prepare fresh stock solutions of sodium ascorbate immediately before use. Other solutions can be stored at -20°C.
Catalyst Pre-complexation: In a microcentrifuge tube, mix the required volume of CuSO₄ and THPTA ligand in a 1:2 molar ratio. Allow the solution to stand at room temperature for 2-3 minutes to form the copper-ligand complex.
Reaction Assembly: In a separate reaction tube, add the azide-functionalized antibody solution in PBS.
Add Alkyne Payload: Add the desired molar excess of the alkyne-modified small molecule to the antibody solution. Mix gently.
Initiate Reaction: Add the pre-complexed Cu(I)/THPTA catalyst to the antibody/alkyne mixture. Immediately following, add the sodium ascorbate solution to initiate the cycloaddition. The final reaction volume should be adjusted with PBS if necessary.[9]
Incubation: Protect the reaction from light by wrapping the tube in aluminum foil. Incubate at room temperature for 1-2 hours with gentle shaking.
Purification: Following the incubation, the newly formed antibody-drug conjugate can be purified from excess reagents using standard methods such as size exclusion chromatography (SEC) or dialysis.
While incredibly powerful, the cytotoxicity of copper limits the application of CuAAC in living systems. To overcome this, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, which possesses high ring strain that dramatically accelerates the reaction with an azide without the need for a metal catalyst.[7] This makes SPAAC a truly bioorthogonal reaction, ideal for in-vivo imaging and cell labeling.
Causality and Mechanism: The high energy of the strained alkyne lowers the activation energy of the cycloaddition, allowing the reaction to proceed readily at physiological temperatures. The workflow is significantly simplified as it removes the need for the catalyst, ligand, and reducing agent.
Caption: Comparison of CuAAC and SPAAC experimental workflows.
Cross-Coupling Reactions: Building Molecular Complexity
Cross-coupling reactions are fundamental to modern synthesis, enabling the formation of carbon-carbon bonds with high precision. The Sonogashira coupling is the premier method for coupling a terminal alkyne with an aryl or vinyl halide.[10]
Sonogashira Coupling
This reaction typically employs a dual catalytic system: a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) in the presence of an amine base like triethylamine or diisopropylamine.[11] It is widely used in the synthesis of natural products, pharmaceuticals, and conjugated polymers.[12]
Causality and Mechanism: The reaction proceeds via two interconnected catalytic cycles. In the palladium cycle, the Pd(0) catalyst undergoes oxidative addition into the aryl/vinyl halide bond. In the copper cycle, the Cu(I) salt reacts with the terminal alkyne to form the highly reactive copper-acetylide. A transmetalation step occurs where the acetylide group is transferred from copper to the palladium complex. Finally, reductive elimination from the palladium complex yields the coupled product and regenerates the Pd(0) catalyst. The amine base serves both to deprotonate the alkyne and to quench the H-X byproduct.
Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Protocol 3.1: Nickel-Catalyzed Sonogashira Coupling of an Aryl Iodide
This protocol provides a representative procedure for a nickel-catalyzed variation of the Sonogashira coupling, which can be an effective alternative to palladium.[13]
Reagent/Component
Amount (for 0.5 mmol scale)
Molar Equivalents
Purpose
Aryl Iodide
0.5 mmol
1.0
Electrophilic coupling partner
Terminal Alkyne
0.75 mmol
1.5
Nucleophilic coupling partner
NiCl₂·6H₂O
5.2 mg (0.025 mmol)
0.05 (5 mol%)
Catalyst
PPh₃ (Triphenylphosphine)
13.1 mg (0.05 mmol)
0.1 (10 mol%)
Ligand
K₃PO₄ (Potassium Phosphate)
212 mg (1.0 mmol)
2.0
Base
1,4-Dioxane
2.0 mL
-
Solvent
Step-by-Step Methodology:
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl iodide, NiCl₂·6H₂O, PPh₃, and K₃PO₄.
Solvent and Reagent Addition: Add the 1,4-dioxane followed by the terminal alkyne via syringe.
Reaction Execution: Seal the tube and place the reaction mixture in a preheated oil bath at 100 °C. Stir for 12-24 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed.
Work-up: Upon completion, cool the reaction to room temperature. Pour the mixture into 100 mL of water and extract with ethyl acetate (3 x 25 mL).[13]
Purification: Combine the organic extracts, wash with brine (1 x 25 mL), and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[13]
Addition and Reduction Reactions: Modifying the Triple Bond
Addition reactions break the π-bonds of the alkyne to form new single bonds, providing a direct path to functionalized alkenes and alkanes.[14]
Stereoselective Reduction to Alkenes
One of the most valuable transformations of internal alkynes is their stereoselective partial reduction to either a cis (Z)- or trans (E)-alkene. The choice of catalyst and reaction conditions is critical for achieving the desired stereochemical outcome.
Causality and Experimental Choices:
Cis (Z)-Alkenes: Catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (Pd on CaCO₃, treated with lead acetate and quinoline), facilitates the syn-addition of hydrogen across the triple bond. The catalyst is deactivated ("poisoned") to prevent over-reduction to the alkane.[2]
Trans (E)-Alkenes: A dissolving metal reduction, typically using sodium metal in liquid ammonia at low temperatures, proceeds via a radical anion intermediate. This mechanism allows the substituents to adopt the more thermodynamically stable trans configuration.
Alkanes: Complete reduction of both π-bonds is achieved using a standard hydrogenation catalyst like Palladium on Carbon (Pd/C) or Platinum (Pt) under an atmosphere of hydrogen gas.[15]
Desired Product
Reagents and Conditions
Stereochemistry
Mechanism
Cis-Alkenes
H₂, Lindlar's Catalyst (Pd/CaCO₃, quinoline)
syn-addition
Surface Catalysis
Trans-Alkenes
Na, liquid NH₃, -78 °C
anti-addition
Dissolving Metal
Alkanes
H₂, Pd/C or Pt
N/A
Full Hydrogenation
Safety and Handling
Azides: Low molecular weight organic azides can be explosive and should be handled with extreme care, behind a blast shield, and in small quantities.
Copper Catalysts: Copper salts can be toxic. Avoid inhalation and skin contact. For biological applications, residual copper must be removed from the final product.
Strong Bases: Reagents like sodium amide (NaNH₂), used to deprotonate terminal alkynes, are highly reactive and moisture-sensitive. They must be handled under an inert atmosphere.[2]
Solvents and Reagents: Always consult the Safety Data Sheet (SDS) for all chemicals before use and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.[16]
References
Alkyne Functional Group & Reactions | Overview & Examples. (n.d.). Study.com. Retrieved from [Link]
Chen, H., Ai, Z., & Liao, X. (2021). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. Retrieved from [Link]
Naming Alkynes by IUPAC Nomenclature Rules with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]
Yadav, P., & Ghorai, P. (2021). Photocatalytic functionalizations of alkynes. Chemical Communications. Retrieved from [Link]
Aflak, S. O., et al. (2021). Recyclable Catalysts for Alkyne Functionalization. MDPI. Retrieved from [Link]
Pérez-Gálan, P., et al. (2021). Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. ACS Catalysis. Retrieved from [Link]
Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. (2022). ACS Omega. Retrieved from [Link]
Bandini, M. (2020). Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights. MDPI. Retrieved from [Link]
Click chemistry. (n.d.). Wikipedia. Retrieved from [Link]
The stereo-divergent functionalization of alkynes: a comprehensive review. (2025). RSC Publishing. Retrieved from [Link]
Hydroalkylation of Alkynes: Functionalization of the Alkenyl Copper Intermediate through Single Electron Transfer Chemistry. (n.d.). PMC - NIH. Retrieved from [Link]
Reactions of Alkynes. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
Summary of Alkyne Reactions. (2014). Master Organic Chemistry. Retrieved from [Link]
Alkyne Reactions Products and Shortcuts. (2016). YouTube. Retrieved from [Link]
Alkyne Reactions. (2021). YouTube. Retrieved from [Link]
Alkyne Reactivity. (n.d.). MSU Chemistry. Retrieved from [Link]
H₂N-PEG4-Alkyne - Safety Data Sheet. (n.d.). Carl ROTH. Retrieved from [Link]
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
How Do You Prioritize Alkene And Alkyne Functional Groups? (2025). YouTube. Retrieved from [Link]
Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. (n.d.). PMC - PubMed Central. Retrieved from [Link]
Recent Advances in Cobalt-Catalyzed Regio- or Stereoselective Hydrofunctionalization of Alkenes and Alkynes. (2024). CCS Chemistry. Retrieved from [Link]
Application Notes and Protocols: Experimental Setup for Reactions Involving Strained Cyclopropanes
Introduction: The Unique Reactivity of Strained Cyclopropanes Cyclopropane rings, with their inherent 60° bond angles, possess significant angle strain (approximately 27 kcal/mol), making them highly reactive synthons in...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Unique Reactivity of Strained Cyclopropanes
Cyclopropane rings, with their inherent 60° bond angles, possess significant angle strain (approximately 27 kcal/mol), making them highly reactive synthons in organic chemistry.[1] This strain energy can be harnessed to drive a variety of chemical transformations, including ring-opening reactions and cycloadditions, providing access to complex molecular architectures. Their utility is prominent in the synthesis of pharmaceuticals, such as quinolone antibiotics (e.g., ciprofloxacin), and natural products like pyrethroid insecticides.[2] However, the high reactivity that makes cyclopropanes synthetically valuable also presents unique challenges in their handling and in the design of experimental setups. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key considerations and detailed protocols for conducting reactions with these fascinating molecules.
PART 1: Core Principles for Experimental Design
The successful execution of reactions involving strained cyclopropanes hinges on a deep understanding of their reactivity and potential hazards. The experimental design must prioritize control over reaction parameters and ensure the safety of the operator.
Causality in Experimental Choices: Taming the Strain
The choice of reagents, solvents, and reaction conditions is paramount. Due to their high ring strain, cyclopropanes can undergo reactions initiated by a variety of stimuli, including heat, light, and catalysts.[1]
Reagent Selection: Highly reactive species like carbenes, carbenoids (e.g., from diazomethane or Simmons-Smith reagents), and ylides are often employed for cyclopropanation reactions.[2] Conversely, nucleophiles, electrophiles, and transition metal catalysts are used to induce ring-opening. The specific choice dictates the reaction pathway and product outcome.
Solvent Effects: The solvent can influence reaction rates and selectivity. For instance, in some cyclopropanation reactions using diazomethane, using the alkene as the solvent can minimize side reactions.[1] For ring-opening reactions, the polarity of the solvent can affect the stability of charged intermediates.
Temperature Control: Many reactions involving cyclopropanes are highly exothermic. Precise temperature control is crucial to prevent runaway reactions and ensure product selectivity. Cryogenic conditions are often necessary, particularly when dealing with highly reactive reagents like diazomethane.
Atmosphere: Inert atmospheres (e.g., nitrogen or argon) are frequently required to prevent side reactions with atmospheric oxygen or moisture, especially when using organometallic reagents or sensitive catalysts.
Self-Validating Systems: Ensuring Reproducibility and Safety
A robust experimental setup for cyclopropane chemistry should incorporate features that allow for in-situ monitoring and control, creating a self-validating system.
In-situ Monitoring: Techniques like benchtop NMR, FTIR, and GC can provide real-time information on reaction progress, allowing for adjustments to be made as needed.[3][4] This is particularly valuable for optimizing reaction times and identifying the formation of intermediates or byproducts.
Controlled Reagent Addition: The use of syringe pumps or dropping funnels for the slow, controlled addition of highly reactive reagents is a critical safety and control measure. This prevents dangerous exotherms and allows for the reaction to be maintained at a steady state.
Quenching Strategy: A well-defined and tested quenching procedure is essential for safely terminating the reaction and neutralizing any hazardous unreacted reagents.
PART 2: Safety First: Handling Cyclopropanes and Associated Reagents
WARNING: Cyclopropane itself is a flammable gas, and many reagents used in its synthesis and reactions are hazardous.[5][6] A thorough risk assessment must be conducted before any experiment.
Hazard Overview
Substance/Class
Primary Hazards
Mitigation Strategies
Cyclopropane Gas
Extremely flammable, potential for explosion.[5][7]
Work in a well-ventilated fume hood, eliminate all ignition sources, use non-sparking tools, store cylinders securely.[7]
Diazomethane
Highly toxic, explosive (sensitive to heat, light, and rough surfaces).[1]
Use specialized glassware with fire-polished joints, work behind a blast shield, use a dedicated diazomethane generation apparatus, and never store solutions.
Diiodomethane
Toxic, corrosive.
Handle in a fume hood, wear appropriate personal protective equipment (PPE).
Zinc-Copper Couple
Flammable solid.
Handle under an inert atmosphere, avoid contact with water.
Organometallic Reagents
Pyrophoric, water-reactive.
Handle using Schlenk techniques or in a glovebox, use dry, deoxygenated solvents.
Emergency Preparedness
Spills: Have appropriate spill kits readily available. For cyclopropane leaks, evacuate the area, eliminate ignition sources, and ventilate.[5]
Fire: Use a CO2 or dry chemical extinguisher. Do not use water on fires involving organometallic reagents. For cyclopropane fires, do not extinguish the flame unless the gas flow can be stopped.[5]
Personal Exposure: Know the location of safety showers and eyewash stations. Consult the Safety Data Sheet (SDS) for specific first-aid measures for each chemical used.[6][8][9]
PART 3: Experimental Protocols
The following protocols are representative examples and should be adapted based on the specific substrates and desired outcomes.
Protocol 1: Simmons-Smith Cyclopropanation of an Alkene
This protocol describes a classic method for converting an alkene to a cyclopropane using a carbenoid generated from diiodomethane and a zinc-copper couple.[2]
Workflow Diagram:
Caption: Workflow for Simmons-Smith Cyclopropanation.
Materials:
Round-bottom flask equipped with a reflux condenser and a magnetic stir bar
Dropping funnel
Inert atmosphere manifold (Nitrogen or Argon)
Heating mantle
Zinc-Copper couple
Diiodomethane
Alkene substrate
Anhydrous diethyl ether
Saturated aqueous ammonium chloride solution
Procedure:
Preparation:
Under an inert atmosphere, add the zinc-copper couple to the round-bottom flask containing anhydrous diethyl ether.
In a separate flask, dissolve the alkene in anhydrous diethyl ether.
Reaction:
Slowly add a solution of diiodomethane in anhydrous diethyl ether to the vigorously stirred suspension of the zinc-copper couple. A gentle reflux may be observed.
After the initial exotherm subsides, add the alkene solution dropwise via the dropping funnel.
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
Work-up and Purification:
Cool the reaction mixture to room temperature.
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
Extract the aqueous layer with diethyl ether.
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel.
Protocol 2: Catalytic Ring-Opening of a Vinylcyclopropane
This protocol illustrates a transition-metal-catalyzed ring-opening reaction, a powerful method for generating more complex structures.
Reaction Mechanism Overview:
Caption: Generalized Catalytic Ring-Opening of a Vinylcyclopropane.
Materials:
Schlenk flask or glovebox
Inert atmosphere
Transition metal catalyst (e.g., Palladium or Rhodium complex)
Vinylcyclopropane substrate
Nucleophile (e.g., amine, alcohol, or stabilized carbanion)
In a glovebox or under a stream of inert gas, add the transition metal catalyst and any necessary ligands to a Schlenk flask.
Add the anhydrous, deoxygenated solvent.
Reaction:
Add the vinylcyclopropane substrate to the catalyst solution.
Add the nucleophile.
Stir the reaction at the appropriate temperature (this can range from room temperature to elevated temperatures depending on the catalyst and substrates).
Monitor the reaction by an appropriate analytical technique (e.g., HPLC, LC-MS).
Work-up and Purification:
Once the reaction is complete, cool to room temperature.
Remove the solvent under reduced pressure.
The purification method will depend on the nature of the product and may include column chromatography, distillation, or recrystallization.
PART 4: Data Presentation and Analysis
Systematic data collection and presentation are crucial for understanding reaction outcomes and for optimization.
Table of Reaction Parameters for Optimization
Entry
Catalyst (mol%)
Solvent
Temperature (°C)
Time (h)
Yield (%)
Diastereoselectivity (dr)
1
5% [Pd(PPh3)4]
THF
25
12
75
5:1
2
5% [Pd(PPh3)4]
Toluene
60
6
85
8:1
3
2.5% [Rh(COD)Cl]2
THF
25
24
60
3:1
4
2.5% [Rh(COD)Cl]2
Toluene
80
12
92
>20:1
Analytical Techniques for Monitoring and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the formation of the cyclopropane ring and for determining the stereochemistry of the products.[10][11]
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to monitor reaction progress, determine product purity, and in chiral variants, to determine enantiomeric excess.[4][11]
Mass Spectrometry (MS): Provides crucial information on the molecular weight of the products, confirming their identity.
Infrared (IR) Spectroscopy: Can be used to identify key functional groups in the starting materials and products.
Conclusion
Reactions involving strained cyclopropanes offer a powerful toolkit for the modern synthetic chemist. Their unique reactivity allows for the construction of complex molecular frameworks that would be challenging to access through other means. However, harnessing this reactivity requires a careful and considered approach to experimental design, with a strong emphasis on safety and control. By understanding the principles outlined in this guide and by adhering to rigorous experimental protocols, researchers can confidently and safely explore the rich chemistry of these fascinating three-membered rings.
References
Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
Combined Experimental and Computational Study of Ruthenium N-Hydroxyphthalmidoyl Carbenes in Alkene Cyclopropanation Reactions. ACS Publications. [Link]
Hazardous Substance Fact Sheet: Cyclopropane. New Jersey Department of Health. [Link]
Continuous Processing and Efficient in Situ Reaction Monitoring of a Hypervalent Iodine(III) Mediated Cyclopropanation Using Benchtop NMR Spectroscopy. ACS Publications. [Link]
Scale-up experiment of the cyclopropanation reaction. ResearchGate. [Link]
Organocatalytic enantio- and diastereoselective assembly of cyclopropane-incorporated polycyclic molecules via isobenzopyrylium ions. Chemical Science (RSC Publishing). [Link]
Organocatalytic Cyclopropanation of (E)-Dec-2-enal: Synthesis, Spectral Analysis and Mechanistic Understanding. ePrints Soton - University of Southampton. [Link]
Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. ACS Publications. [Link]
Safety Data Sheet Cyclopropane - SDS EU (Reach Annex II). Air Liquide. [Link]
Reactivity of electrophilic cyclopropanes. National Institutes of Health. [Link]
Application Note: Derivatization of Methyl 1-ethynylcyclopropane-1-carboxylate for Bioassays
Abstract Methyl 1-ethynylcyclopropane-1-carboxylate (MEC) represents a high-value pharmacophore scaffold characterized by a rigid cyclopropane core, a reactive terminal alkyne, and a modifiable ester functionality. This...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Methyl 1-ethynylcyclopropane-1-carboxylate (MEC) represents a high-value pharmacophore scaffold characterized by a rigid cyclopropane core, a reactive terminal alkyne, and a modifiable ester functionality. This unique geometry restricts conformational freedom, enhancing metabolic stability and target specificity. This guide details the derivatization of MEC for biological assays, focusing on two primary workflows: (1) Bioorthogonal Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for target identification, and (2) Scaffold Diversification via ester hydrolysis and amide coupling for Structure-Activity Relationship (SAR) library generation.
Introduction: The "Linchpin" Strategy
In modern chemical biology, small molecules that possess both a "warhead" (for biological activity) and a "handle" (for detection) are critical. MEC serves as an ideal "linchpin" building block due to its 1,1-disubstitution pattern (quaternary center), which locks the alkyne and ester vectors into a fixed V-shaped geometry.
Key Chemical Features[1][2][3][4][5][6][7][8][9][10][11]
Terminal Alkyne (The Handle): A sterically demanding but accessible bioorthogonal handle for "Click Chemistry" (CuAAC). It allows for post-incubation labeling with fluorophores or biotin without interfering with initial biological binding events.
Methyl Ester (The Warhead Precursor): Provides a gateway to amides, acids, and alcohols. The quaternary cyclopropane ring renders this ester more hydrolytically stable than linear analogs, requiring optimized activation protocols.
Cyclopropane Core: Acts as a bioisostere for alkenes or amides, improving metabolic half-life by preventing enzymatic degradation common in flexible alkyl chains.
Strategic Derivatization Workflows
The utility of MEC branches into two distinct pathways depending on the stage of drug development.
Pathway A: Activity-Based Protein Profiling (ABPP)
The ester is derivatized into a reactive group (e.g., an electrophile targeting a specific enzyme class), while the alkyne remains latent. After proteome incubation, the alkyne is "clicked" to a reporter for visualization.
Pathway B: Fragment-Based Drug Discovery (FBDD)
The ester is hydrolyzed to the free acid, serving as a rigid linker to couple diverse amines, creating a library of analogs to probe binding pockets.
Figure 1: Divergent synthetic pathways for MEC utilization in chemical biology.
Detailed Experimental Protocols
Protocol 1: Bioorthogonal Labeling (CuAAC)
Objective: Conjugation of MEC-derived probes to Azide-Fluor 488 or Azide-Biotin in complex biological lysates.
Expert Insight: The quaternary carbon at the C1 position of the cyclopropane ring introduces steric hindrance near the alkyne. Standard CuAAC conditions may be sluggish. The use of THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is mandatory to protect the Cu(I) oxidation state and prevent protein precipitation, while accelerating the reaction at hindered centers.
Reducing Agent: Sodium Ascorbate (100 mM aqueous stock, freshly prepared).
Ligand: THPTA (10 mM aqueous stock).
Step-by-Step Methodology
Lysate Preparation: Dilute protein lysate to 1 mg/mL in PBS (pH 7.4).
Probe Incubation: Add MEC-Probe (or DMSO control) to lysate. Incubate for 1 hour at 37°C.
Click Cocktail Assembly: Premix reagents in the following order to form the catalyst complex (critical for stability):
3 µL THPTA (10 mM)
1 µL CuSO₄ (50 mM)
Vortex briefly and let sit for 1 minute.
Reaction Initiation:
Add 1 µL Azide-Reporter to the lysate.
Add 4 µL of the premixed Cu-THPTA complex.
Add 5 µL Sodium Ascorbate (100 mM) to initiate.
Final concentrations: 1 mM CuSO₄, 3 mM THPTA, 5 mM Ascorbate.
Incubation: Vortex gently and incubate for 1 hour at Room Temperature (RT) in the dark.
Termination: Quench by adding 4x SDS-PAGE loading buffer or cold acetone for precipitation.
Protocol 2: Scaffold Activation (Hydrolysis of Sterically Hindered Ester)
Objective: Hydrolysis of the methyl ester to the free carboxylic acid for subsequent coupling.
Expert Insight: Cyclopropane esters, particularly 1,1-disubstituted ones, exhibit enhanced hydrolytic stability compared to acyclic esters due to the "I-strain" mechanism and steric shielding. Standard RT hydrolysis often fails. Heating is required.[1][10]
Step-by-Step Methodology
Dissolution: Dissolve 1.0 eq (e.g., 100 mg) of MEC in THF:MeOH:Water (3:1:1 ratio, 5 mL).
Base Addition: Add 3.0 eq of Lithium Hydroxide monohydrate (LiOH·H₂O).
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (or LCMS) until the starting material (Rf ~0.7 in 20% EtOAc/Hex) disappears and the acid (Rf ~0.1) appears.[2][11]
Workup:
Cool to RT.
Acidify carefully with 1N HCl to pH ~2 (Caution: Cyclopropanes are generally acid-stable, but avoid prolonged exposure to concentrated strong acids to prevent ring opening).
Extract with Ethyl Acetate (3x).
Dry over Na₂SO₄ and concentrate.
Amide Coupling (Library Gen): Dissolve the crude acid in DMF. Add 1.2 eq HATU, 3.0 eq DIPEA, and 1.1 eq of the desired amine. Stir at RT for 2 hours.
Data Analysis & Validation
Expected Analytical Signatures
To validate the success of derivatization, compare the physicochemical properties of the starting material (MEC) versus the products.
Feature
Methyl 1-ethynylcyclopropane-1-carboxylate (MEC)
Hydrolyzed Product (Acid)
Click Product (Triazole)
Molecular Weight
~124.14 Da
~110.11 Da
Variable (+ Azide MW)
1H NMR (Alkyne)
~2.2 ppm (s, 1H)
~2.3 ppm (s, 1H)
Disappears (replaced by Triazole CH ~8.0 ppm)
1H NMR (Ester)
~3.7 ppm (s, 3H, -OCH3)
Disappears
~3.7 ppm (retained)
LCMS Polarity
Non-polar (Late elution)
Polar (Early elution)
Moderate (Mid elution)
Bioassay Workflow Visualization
The following diagram illustrates the integration of MEC into a phenotypic screening workflow.
Figure 2: Workflow for Activity-Based Protein Profiling (ABPP) using MEC probes.
References
Sharpless, K. B., et al. (2002).[12] "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition. Link
Prescher, J. A., & Bertozzi, C. R. (2005). "Chemistry in living systems."[4][10][6] Nature Chemical Biology. Link
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie. Link
Bender, D. M., et al. (2008). "Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability."[13] Organic Letters. Link
Wuitschik, G., et al. (2008). "Spirocyclic oxetanes: Synthesis and properties of a new bioisostere for the gem-dimethyl group." Angewandte Chemie (Discusses cyclopropane/oxetane rigidity). Link
Application Notes and Protocols: Ethynylcyclopropanes as Versatile Scaffolds for Medicinal Chemistry Library Synthesis
Introduction: The Strategic Value of Ethynylcyclopropanes in Drug Discovery In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with desirable pharmacological properties is paramou...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of Ethynylcyclopropanes in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with desirable pharmacological properties is paramount. The efficiency of drug discovery is significantly enhanced by the strategic use of building blocks that offer avenues for rapid diversification, leading to the generation of extensive and structurally unique compound libraries. Ethynylcyclopropane emerges as a privileged scaffold in this context, embodying a unique combination of a strained three-membered ring and a reactive terminal alkyne. This duality of function provides a powerful platform for diversity-oriented synthesis (DOS), enabling the exploration of a vast chemical space from a single, compact starting material.
The cyclopropane ring, a common motif in numerous natural products and approved drugs, imparts a rigid, three-dimensional character to molecules, which can favorably influence binding to biological targets and improve metabolic stability.[1] Concurrently, the ethynyl group serves as a versatile handle for a variety of high-yield and functional group-tolerant transformations, most notably the Sonogashira coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry".[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the unique reactivity of ethynylcyclopropanes for the efficient synthesis of medicinal chemistry libraries. We will delve into the mechanistic underpinnings of key transformations and provide detailed, field-proven protocols for their practical implementation in a parallel synthesis format.
The Dual Reactivity of the Ethynylcyclopropane Scaffold: A Gateway to Molecular Diversity
The synthetic utility of ethynylcyclopropane stems from the distinct yet complementary reactivity of its two key functional components: the terminal alkyne and the cyclopropane ring. This allows for a multi-pronged approach to library synthesis, where diversification can be achieved through either appendage diversity via reactions of the alkyne or skeletal diversity through transformations of the cyclopropane ring.
Appendage Diversity via Alkyne Functionalization
The terminal alkyne of ethynylcyclopropane is a gateway to a plethora of established and reliable chemical transformations. Two of the most powerful methods for library synthesis are the Sonogashira coupling and the CuAAC reaction.
Sonogashira Coupling: This palladium- and copper-co-catalyzed cross-coupling reaction allows for the facile formation of a carbon-carbon bond between the terminal alkyne of ethynylcyclopropane and a wide array of aryl or vinyl halides.[4][5] This reaction is highly amenable to parallel synthesis formats and tolerates a broad range of functional groups, making it an ideal tool for generating large libraries of substituted arylalkynes. The resulting cyclopropyl-arylacetylene core is a valuable pharmacophore found in numerous biologically active molecules.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The CuAAC reaction is the cornerstone of "click chemistry," providing a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[2][6] The reaction of ethynylcyclopropane with a diverse collection of organic azides furnishes a library of cyclopropyl-triazoles. The triazole ring is a bioisostere for the amide bond and can participate in hydrogen bonding and dipole interactions, making it a valuable scaffold in medicinal chemistry.
Skeletal Diversity via Cyclopropane Ring Transformations
The inherent ring strain of the cyclopropane moiety makes it susceptible to a variety of ring-opening and rearrangement reactions, providing access to a rich diversity of molecular skeletons that would be difficult to access through other synthetic routes.
[3+2] Cycloadditions: The strained sigma bonds of the cyclopropane ring can participate as a three-carbon component in cycloaddition reactions. For instance, rhodium-catalyzed [3+2] cycloaddition of cyclopropane derivatives with alkenes or alkynes can lead to the formation of five-membered rings.[7][8] This transformation dramatically increases molecular complexity and provides access to novel carbocyclic and heterocyclic scaffolds.
Ring-Opening and Rearrangements: Under the influence of Lewis acids or transition metals such as gold, ethynylcyclopropanes can undergo a variety of fascinating rearrangements.[3][9] These reactions can involve ring-opening of the cyclopropane followed by cyclization, leading to the formation of larger rings or complex polycyclic systems. The outcome of these reactions is often highly dependent on the catalyst and reaction conditions, allowing for divergent synthesis of multiple scaffolds from a single precursor.
Experimental Protocols for Library Synthesis
The following protocols are designed for a parallel synthesis format, allowing for the rapid generation of a library of compounds from ethynylcyclopropane.
Protocol 1: Parallel Sonogashira Coupling of Ethynylcyclopropane with a Diverse Set of Aryl Halides
This protocol describes the parallel synthesis of a library of aryl-substituted cyclopropylacetylenes.
Workflow Diagram:
Caption: Parallel synthesis workflow for Sonogashira coupling.
Materials and Reagents:
Ethynylcyclopropane (0.2 M in THF)
Library of diverse aryl iodides and bromides (e.g., substituted phenyl iodides, heteroaryl bromides) (0.2 M in THF)
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
Copper(I) iodide (CuI)
Amine base (e.g., triethylamine or diisopropylethylamine)
Anhydrous solvent (e.g., THF or DMF)
Reaction vials with septa (e.g., 96-well plate format)
Inert gas supply (e.g., Argon or Nitrogen)
Procedure:
Preparation of Reaction Vials: In an array of reaction vials under an inert atmosphere, add the desired aryl halide solution (100 µL, 0.02 mmol, 1.0 equiv) to each vial.
Addition of Ethynylcyclopropane: To each vial, add the ethynylcyclopropane solution (120 µL, 0.024 mmol, 1.2 equiv).
Catalyst and Base Addition: Prepare a stock solution of the palladium catalyst (e.g., 1 mol%), CuI (e.g., 2 mol%), and the amine base (e.g., 3 equiv) in the anhydrous solvent. Add the appropriate volume of this stock solution to each vial.
Reaction: Seal the vials and heat the reaction block to the desired temperature (e.g., 60-80 °C) with stirring for 4-12 hours. The progress of the reaction can be monitored by LC-MS analysis of a representative sample.
Work-up: After cooling to room temperature, quench the reactions by adding an aqueous solution of ammonium chloride.
Extraction: Perform a parallel liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
Purification: The crude products can be purified in parallel using solid-phase extraction (SPE) or preparative HPLC.
This protocol outlines the parallel synthesis of a library of 1,4-disubstituted-1-(cyclopropyl)-1,2,3-triazoles.
Workflow Diagram:
Caption: Parallel synthesis workflow for CuAAC reaction.
Materials and Reagents:
Ethynylcyclopropane (0.2 M in a mixture of t-BuOH and H₂O)
Library of diverse organic azides (e.g., benzyl azides, alkyl azides with various functional groups) (0.2 M in a mixture of t-BuOH and H₂O)
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
Sodium ascorbate
Reaction vials (e.g., 96-well plate format)
Procedure:
Preparation of Reaction Vials: To each vial in a reaction block, add the solution of the corresponding organic azide (100 µL, 0.02 mmol, 1.0 equiv).
Addition of Ethynylcyclopropane: To each vial, add the ethynylcyclopropane solution (110 µL, 0.022 mmol, 1.1 equiv).
Catalyst Addition: Prepare a fresh stock solution of CuSO₄·5H₂O (e.g., 5 mol%) in water and a separate stock solution of sodium ascorbate (e.g., 10 mol%) in water. Add the CuSO₄ solution to each vial, followed by the sodium ascorbate solution. A color change to yellow or orange indicates the formation of the active Cu(I) species.
Reaction: Stir the reactions at room temperature for 2-8 hours. The reaction is often complete within this timeframe and can be monitored by LC-MS.
Work-up and Purification: The reaction mixtures can often be directly purified. For parallel purification, the mixtures can be passed through a short plug of silica or a suitable SPE cartridge to remove the copper catalyst. The solvent is then evaporated to yield the desired triazole products.
Expected Yields and Substrate Scope:
Azide Type
Typical Yield Range
Primary alkyl azides
>95%
Secondary alkyl azides
85-95%
Benzyl azides
>95%
Aryl azides
80-90%
Mechanistic Insights: The "Why" Behind the Reactions
A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimizing library synthesis.
Sonogashira Coupling Mechanism:
Caption: Catalytic cycles of the Sonogashira coupling.
The Sonogashira coupling proceeds through two interconnected catalytic cycles.[10] In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the aryl halide (R-X). Meanwhile, in the copper cycle, the terminal alkyne is deprotonated by the base and reacts with the Cu(I) salt to form a copper acetylide. This copper acetylide then undergoes transmetalation with the Pd(II) complex. Finally, reductive elimination from the Pd(II) center yields the desired coupled product and regenerates the Pd(0) catalyst.
CuAAC Mechanism:
Caption: Simplified mechanism of the CuAAC reaction.
The currently accepted mechanism for the CuAAC reaction involves the in situ formation of a copper(I) acetylide from ethynylcyclopropane.[11] This copper acetylide then reacts with the organic azide in a stepwise manner to form a six-membered copper-containing intermediate. This intermediate then rearranges to a more stable copper triazolide, which upon protonation releases the 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst.
Conclusion: A Powerful Tool for Modern Drug Discovery
Ethynylcyclopropane represents a highly valuable and versatile building block for the synthesis of medicinal chemistry libraries. Its unique combination of a reactive alkyne handle and a transformable cyclopropane ring provides multiple avenues for generating both appendage and skeletal diversity. The robust and high-yielding nature of the Sonogashira coupling and CuAAC reactions makes them particularly well-suited for parallel synthesis, enabling the rapid production of large and diverse compound collections. Furthermore, the potential for catalytic ring-opening and rearrangement reactions of the cyclopropane moiety offers access to novel and complex molecular scaffolds. By harnessing the dual reactivity of ethynylcyclopropane, medicinal chemists can significantly expand the chemical space explored in drug discovery campaigns, increasing the probability of identifying novel hit and lead compounds. The protocols and mechanistic insights provided in this application note serve as a practical guide for the effective implementation of ethynylcyclopropane in the synthesis of next-generation compound libraries.
References
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved from [Link]
Iron- and cobalt-catalyzed Sonogashira coupling reactions are becoming central areas of research in organic synthesis. (n.d.). ResearchGate. Retrieved from [Link]
Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. Retrieved from [Link]
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (n.d.). ArODES. Retrieved from [Link]
Parallel synthesis of 1,2,4-triazole derivatives using microwave and continuous-flow techniques. (n.d.). PubMed. Retrieved from [Link]
Gold-catalyzed rearrangement of alkynyl donor-acceptor cyclopropanes to construct highly functionalized alkylidenecyclopentenes. (2015, May 1). PubMed. Retrieved from [Link]
Dirhodium(II)-catalyzed [3 + 2] cycloaddition of N-arylaminocyclopropane with alkyne derivatives. (n.d.). Beilstein Journals. Retrieved from [Link]
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. Retrieved from [Link]
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. (n.d.). PMC. Retrieved from [Link]
Rhodium-catalyzed [5 + 2 + 1] cycloaddition of ene-vinylcyclopropanes and CO: reaction design, development, application in natural product synthesis, and inspiration for developing new reactions for synthesis of eight-membered carbocycles. (n.d.). PubMed. Retrieved from [Link]
Recent Advances in Gold(I)-Catalyzed Approaches to Three-Type Small-Molecule Scaffolds via Arylalkyne Activation. (n.d.). MDPI. Retrieved from [Link]
Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. (n.d.). MDPI. Retrieved from [Link]
Incorporating the cyclopropane moiety to enhance metabolic stability
Application Note & Protocols Topic: Incorporating the Cyclopropane Moiety to Enhance Metabolic Stability Audience: Researchers, scientists, and drug development professionals. Introduction: The Quest for Metabolic Durabi...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocols
Topic: Incorporating the Cyclopropane Moiety to Enhance Metabolic Stability
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Quest for Metabolic Durability in Drug Discovery
In the landscape of modern drug discovery, the optimization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is a critical determinant of its clinical success. Among these parameters, metabolic stability—a measure of a drug's susceptibility to enzymatic degradation—stands out as a pivotal challenge. Poor metabolic stability can lead to rapid clearance from the body, resulting in a short half-life, low bioavailability, and the need for frequent, high doses, which can increase the risk of adverse effects.[1][2] Consequently, medicinal chemists are continually seeking strategies to "harden" drug candidates against metabolic attack, thereby improving their pharmacokinetic properties.
One of the most effective and elegant strategies to emerge is the incorporation of the cyclopropane ring.[3] This small, three-membered carbocycle, once considered a synthetic curiosity, is now a proven architectural element in numerous FDA-approved drugs.[3][4] Its unique physicochemical and structural characteristics—notably its high ring strain and strong carbon-hydrogen (C-H) bonds—make it an exceptionally effective metabolic shield.[5][6][7]
This guide serves as a comprehensive resource for researchers looking to leverage the cyclopropane moiety. We will delve into the mechanistic basis for its stabilizing effects, provide detailed protocols for its synthetic incorporation, and outline robust methodologies for evaluating the resulting improvements in metabolic stability.
The Underlying Science: Why Cyclopropane Confers Metabolic Resistance
The primary mechanism by which many drugs are metabolized is oxidation, catalyzed by cytochrome P450 (CYP) enzymes located predominantly in the liver.[5] This process typically begins with the enzyme abstracting a hydrogen atom from a C-H bond on the drug molecule. The strength of this C-H bond, measured by its bond dissociation energy (BDE), is a key factor in determining the rate of metabolism.
The cyclopropane ring's utility stems from its unique electronic structure. Due to significant ring strain, the C-C bonds have enhanced p-character, which in turn strengthens the associated C-H bonds.[6][7] This high C-H BDE makes the initial hydrogen atom abstraction step by CYP enzymes energetically unfavorable, thus reducing the compound's susceptibility to oxidative metabolism.[5] By strategically placing a cyclopropyl group at a known metabolic "soft spot"—an area of the molecule prone to oxidation—chemists can effectively block this metabolic pathway.[2][3]
A classic example is the drug pitavastatin, where a cyclopropyl group serves to divert metabolism away from the major CYP3A4 pathway, leading to minimal metabolism by other CYPs and reducing the potential for drug-drug interactions.[5]
Caption: Mechanism of cyclopropane-mediated metabolic shielding.
Synthetic Strategies for Incorporating the Cyclopropane Moiety
The introduction of a cyclopropane ring into a target molecule can be achieved through various synthetic methods. The choice of strategy depends on the available starting materials, functional group tolerance, and desired stereochemistry. Key approaches are broadly classified as [2+1] cycloadditions or 1,3-cyclizations.[8]
Protocol 1: Simmons-Smith Cyclopropanation
The Simmons-Smith reaction is a classic and reliable method for converting alkenes into cyclopropanes. It involves an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple. This method is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.
Anhydrous diethyl ether or dichloromethane (DCM) (10 mL)
Saturated aqueous ammonium chloride (NH₄Cl)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Anhydrous magnesium sulfate (MgSO₄)
Argon or Nitrogen for inert atmosphere
Procedure:
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and an argon inlet, add the Zinc-Copper couple.
Carbenoid Formation: Add the anhydrous solvent (e.g., diethyl ether) followed by the dropwise addition of diiodomethane. A gentle reflux may be observed, indicating the formation of the active carbenoid species (iodomethylzinc iodide). Stir for 30-60 minutes at room temperature.
Substrate Addition: Dissolve the alkene-containing substrate in the anhydrous solvent and add it dropwise to the stirred carbenoid suspension.
Reaction: Heat the reaction mixture to a gentle reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours to overnight.
Quenching: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl.
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ and brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired cyclopropyl-containing molecule.
Protocol 2: Corey-Chaykovsky Reaction
This method is particularly useful for the cyclopropanation of electron-deficient alkenes, such as α,β-unsaturated ketones. It utilizes a sulfur ylide, typically dimethylsulfoxonium methylide, which acts as a methylene-transfer agent.
Materials:
α,β-Unsaturated ketone substrate (1.0 mmol)
Trimethylsulfoxonium iodide (1.1 mmol, 1.1 eq)
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 mmol, 1.2 eq)
Anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) (10 mL)
Saturated aqueous ammonium chloride (NH₄Cl)
Diethyl ether
Anhydrous magnesium sulfate (MgSO₄)
Argon or Nitrogen for inert atmosphere
Procedure:
Reactor Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the sodium hydride. Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.
Ylide Formation: Add anhydrous DMSO. To this suspension, add the trimethylsulfoxonium iodide in one portion. Stir the mixture at room temperature for 45-60 minutes until the evolution of hydrogen gas ceases, indicating the formation of the ylide.
Substrate Addition: Dissolve the α,β-unsaturated ketone in a minimal amount of anhydrous DMSO or THF and add it dropwise to the ylide solution at room temperature.
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-3 hours.
Quenching: Carefully pour the reaction mixture into ice-cold water and extract with diethyl ether (3x).
Work-up: Combine the organic extracts and wash with water and brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
Purification: Purify the crude product by flash column chromatography.
Evaluating Metabolic Stability: The Liver Microsomal Assay
Once a cyclopropyl analog has been synthesized, its metabolic stability must be assessed and compared to the parent compound. The human liver microsomal (HLM) stability assay is a standard, high-throughput in vitro method for this purpose.[9] Microsomes are subcellular fractions containing the majority of the drug-metabolizing CYP enzymes.[10] The assay measures the rate at which a compound is depleted over time when incubated with microsomes in the presence of necessary cofactors.
Caption: A typical workflow for a liver microsomal stability assay.
Protocol 3: Human Liver Microsomal (HLM) Stability Assay
Materials:
Pooled Human Liver Microsomes (e.g., from BioIVT or similar supplier)
Test Compound (Parent and Cyclopropyl Analog) stock solution (e.g., 10 mM in DMSO)
Phosphate Buffer (100 mM, pH 7.4)
NADPH regenerating system or NADPH solution (1 mM final concentration)
Control compounds (e.g., a high-turnover compound like Verapamil and a low-turnover compound like Warfarin)
Ice-cold Acetonitrile containing an internal standard (IS) for LC-MS/MS analysis
96-well incubation plate
Incubator shaker set to 37°C
LC-MS/MS system
Procedure:
Preparation: Thaw the human liver microsomes on ice. Prepare working solutions of the test compounds and controls by diluting the DMSO stock in phosphate buffer to the desired starting concentration (e.g., 1 µM). The final DMSO concentration should be low (<0.5%) to avoid enzyme inhibition.
Reaction Master Mix: Prepare a master mix containing the liver microsomes (final concentration ~0.5 mg/mL) in phosphate buffer.[10]
Incubation Setup: Aliquot the master mix into the wells of the 96-well plate. Pre-incubate the plate at 37°C for 5-10 minutes.
Reaction Initiation: To start the reaction, add the NADPH solution to each well, except for the "minus cofactor" negative control wells.[11] Add the test compound solution to initiate the incubation. The total incubation volume is typically 200-500 µL.
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot from the incubation wells and add it to a separate 96-well plate containing ice-cold acetonitrile with the internal standard.[10][11] The acetonitrile immediately stops the enzymatic reaction and precipitates the microsomal proteins.
Sample Processing: Once all time points are collected, centrifuge the quenching plate to pellet the precipitated proteins.
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point relative to the internal standard.
Data Analysis and Interpretation
The data obtained from the LC-MS/MS analysis is used to calculate key parameters of metabolic stability.
Calculate Percent Remaining:
Percent Remaining = (Peak Area of Analyte at time t / Peak Area of IS at time t) / (Peak Area of Analyte at t=0 / Peak Area of IS at t=0) * 100
Determine Half-Life (t½):
Plot the natural logarithm (ln) of the percent remaining against time.
The slope of the linear regression of this plot is the elimination rate constant (k).
t½ = -0.693 / slope
Calculate In Vitro Intrinsic Clearance (CLint):
CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume in µL / mg of microsomal protein in incubation)
A longer half-life and a lower intrinsic clearance value for the cyclopropyl analog compared to the parent compound indicate a successful enhancement of metabolic stability.
Table 1: Representative Data Comparing a Parent Compound to its Cyclopropyl Analog
Compound
Half-Life (t½, min)
Intrinsic Clearance (CLint, µL/min/mg)
Interpretation
Parent Compound (with tert-butyl)
8.5
163.1
High Metabolic Liability
Cyclopropyl Analog
> 60
< 11.6
Significantly Improved Stability
Verapamil (High Turnover Control)
6.2
223.5
Assay Valid
Warfarin (Low Turnover Control)
> 60
< 11.6
Assay Valid
Potential Liabilities and Considerations
While highly effective, the use of cyclopropane is not without potential drawbacks. In some contexts, particularly when attached directly to an amine (cyclopropylamine), the ring can be susceptible to CYP-mediated oxidation that leads to ring-opening and the formation of reactive intermediates.[5] This was famously observed with the antibiotic trovafloxacin, where bioactivation of the cyclopropylamine moiety was linked to hepatotoxicity.[5] Therefore, it is crucial to perform follow-up studies, such as reactive metabolite screening, especially when incorporating cyclopropylamine fragments.
Conclusion
The strategic incorporation of a cyclopropane ring is a powerful and field-proven tactic in medicinal chemistry to enhance the metabolic stability of drug candidates.[1][12] By leveraging the high bond dissociation energy of its C-H bonds, the cyclopropyl group can effectively shield molecules from oxidative metabolism by CYP450 enzymes.[5] This guide provides the foundational knowledge and practical protocols for synthesizing cyclopropyl-containing analogs and for quantitatively assessing their metabolic stability using the industry-standard liver microsomal assay. By thoughtfully applying these principles, researchers can overcome common pharmacokinetic challenges and accelerate the development of more durable, safe, and effective therapeutics.
References
The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Google AI Test Kitchen.
The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. Google AI Test Kitchen.
Synthesis of Cyclopropane Derivatives for Medicinal Chemistry: Applic
Cyclopropyl Scaffold: A Generalist for Marketed Drugs.
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
Protocol for the Human Liver Microsome Stability Assay.
Brief review on cyclopropane analogs: Synthesis and their pharmacological applications.
Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers (RSC Publishing).
Synthesis of Cyclopropanes via Hydrogen-Borrowing C
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
Common side products in ethynylcyclopropane reactions
Technical Support Center: Ethynylcyclopropane (ECP) Reactivity Hub Introduction: Navigating the Strain-Energy Landscape Welcome to the ECP Reactivity Hub. Ethynylcyclopropane (ECP) is a high-energy structural motif ( str...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Ethynylcyclopropane (ECP) Reactivity Hub
Introduction: Navigating the Strain-Energy Landscape
Welcome to the ECP Reactivity Hub. Ethynylcyclopropane (ECP) is a high-energy structural motif (
strain energy) that serves as a potent building block in the synthesis of cyclopentadienes, pyrroles, and complex polycycles.[1]
However, its reactivity is a double-edged sword.[1] The conjugation of a strained ring with a terminal alkyne creates a system prone to divergent reaction pathways.[1] Whether you are performing a Gold(I)-catalyzed cycloisomerization or a thermal rearrangement, the difference between a high-yield synthesis and a polymeric tar often lies in controlling the specific intermediate: the cyclopropyl metal carbene .[1]
This guide addresses the three most common "silent killers" of ECP reactions: Unwanted Hydration, Ring-Opening Fragmentation, and Oligomerization.[1]
Module 1: The "Gold Rush" – Metal-Catalyzed Rearrangements
Context: You are using soft Lewis acids (Au, Pt, Rh) to rearrange ECP into cyclopentadienes or heterocycles.
Issue 1: "I am isolating a methyl ketone instead of my cyclized product."
The Diagnosis: Catalytic Hydration (Markovnikov Addition)
In the presence of even trace moisture, Gold(I) and Platinum(II) are exceptional catalysts for the hydration of alkynes. The cyclopropane ring remains intact because the water attacks the activated alkyne faster than the ring expansion occurs.
The Diagnosis: Nucleophilic Ring Opening (Fragmentation)
The "Cyclopropyl Gold Carbene" intermediate is highly electrophilic. If the rearrangement to the cyclopentadiene (via 1,2-alkyl shift) is slow, any nucleophile present (counterions, solvent, electron-rich aromatics) will attack the cyclopropane ring, causing it to burst open into a linear 1,3-enyne or diene .[1]
The Mechanism:
The metal-stabilized carbene has significant positive charge character on the cyclopropane carbons. A nucleophile (
) attacks the ring carbon, breaking the bond and resulting in a linear chain.[1]
Corrective Workflow:
Check Counterions: Avoid nucleophilic counterions like
or if possible.[1] Switch to non-coordinating anions like or .[1]
Temperature Control: Lower the temperature (0°C to -20°C). Ring expansion (intramolecular) often has a lower activation energy than intermolecular nucleophilic attack.[1]
Concentration: Run the reaction more dilute (
) to disfavor intermolecular side reactions.
Module 2: Visualization of Divergent Pathways
The following diagram illustrates the critical decision point for the ECP substrate under Gold(I) catalysis.
Caption: Divergent reaction pathways of Ethynylcyclopropane under Gold(I) catalysis. Green indicates the desired pathway; red indicates common failure modes.
Module 3: Synthesis & Stability (The "Pre-Reaction" Check)
Context: Issues arising before the main reaction, often during the synthesis or storage of ECP.
FAQ: "Why does my ECP starting material turn yellow/brown in the freezer?"
Answer:
ECPs are prone to aerobic oxidation and oligomerization .[1]
The Chemistry: The terminal alkyne proton is weakly acidic (
), and the strained ring makes the triple bond electron-rich and susceptible to radical formation.
Add a radical inhibitor (e.g., BHT, 100 ppm) if the ECP is to be stored for >1 week.[1]
Purification Tip: If the liquid is yellow, filter through a short plug of neutral alumina before use. Do not use silica gel for highly sensitive ECP derivatives, as the acidity of silica can trigger rearrangement.[1]
FAQ: "Can I use the Kulinkovich reaction to make functionalized ECPs?"
Answer:
Yes, but be aware of the homo-coupling side product .
In the Kulinkovich synthesis (using Grignards and Ti(OiPr)4), a common side product is the dimerized cyclopropane or coupled alkyne if the stoichiometry of the Grignard reagent is not strictly controlled.
Check: Run GC-MS on your crude.[1] If you see a mass of
, you have oxidative coupling (Glaser-type) or reductive dimerization.[1]
Technical Support Center: Managing Exothermic Reactions in Cyclopropanation
Welcome to the technical support center for managing exothermic reactions in cyclopropanation procedures. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guid...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for managing exothermic reactions in cyclopropanation procedures. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the safe and efficient execution of these powerful synthetic transformations. Cyclopropanation reactions, while invaluable for introducing the unique cyclopropyl motif into molecules, often involve highly reactive and energetic species that can lead to significant exotherms.[1] Understanding and controlling these thermal events is paramount for safety, scalability, and achieving desired product outcomes.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical challenges you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of exothermicity in common cyclopropanation reactions?
A1: The high reactivity of the reagents used is the principal driver of exothermicity in cyclopropanation. Key contributors include:
Carbene and Carbenoid Species: The generation and reaction of these high-energy intermediates are inherently exothermic.[1][2]
Diazo Compounds: Reagents like diazomethane and its derivatives are highly energetic and can decompose explosively, releasing significant heat and nitrogen gas.[3][4] The thermal decomposition of pyrazoline intermediates, formed from diazo compounds, is also a notable source of heat.[1]
Organometallic Reagents: The formation and reaction of organozinc carbenoids in the Simmons-Smith reaction, particularly the more reactive Furukawa modification using diethylzinc, can be highly exothermic.[4][5]
Strong Bases: The use of strong bases like potassium t-butoxide with haloforms to generate dihalocarbenes is also an exothermic process.[3]
Understanding the specific reagents in your chosen cyclopropanation method is the first step in anticipating and managing the potential exotherm.
Troubleshooting Guide: Runaway Reactions and Temperature Spikes
Q2: My Simmons-Smith reaction is showing a dangerous temperature spike. What are the likely causes and how can I mitigate this?
A2: A sudden and uncontrolled temperature increase in a Simmons-Smith reaction is a serious safety concern. The primary causes and mitigation strategies are outlined below:
Potential Causes:
Reagent Addition Rate: Too rapid addition of the diiodomethane or diethylzinc (in the Furukawa modification) is a common culprit. This leads to a rapid accumulation of the reactive carbenoid species and a burst of heat generation.
Inadequate Cooling: The cooling bath may not have sufficient capacity to dissipate the heat generated by the reaction, especially on a larger scale.
Poor Stirring: Inefficient mixing can create localized "hot spots" where the reaction rate accelerates, leading to a thermal runaway.
Quality of Zinc-Copper Couple: The reactivity of the Simmons-Smith reaction can be sensitive to the quality and activation of the zinc-copper couple.[4][5] A highly active batch may lead to a faster, more exothermic reaction than anticipated.
Immediate Corrective Actions:
Stop Reagent Addition: Immediately cease the addition of any further reagents.
Enhance Cooling: If possible, lower the temperature of the cooling bath or add more coolant (e.g., dry ice to an acetone bath).
Increase Stirring Rate: Ensure the reaction mixture is being vigorously and efficiently stirred to improve heat transfer to the cooling bath.
Dilution: If the reaction setup allows, adding a cold, inert solvent can help to absorb some of the excess heat.
Preventative Measures & Protocol Optimization:
Parameter
Recommendation
Rationale
Reagent Addition
Use a syringe pump for slow, controlled addition of the carbenoid precursor.
Prevents accumulation of reactive intermediates and allows for gradual heat release.[6]
Cooling
Employ a cooling bath with a temperature significantly lower than the desired reaction temperature.
Provides a larger temperature gradient for more efficient heat removal.
Stirring
Use an overhead mechanical stirrer for larger scale reactions.
Ensures efficient mixing and uniform temperature distribution throughout the reaction vessel.
Scale-Up
Never scale up a reaction by more than a factor of three from a previously successful smaller-scale run.[7]
Reaction behavior can change significantly with scale due to alterations in heat and mass transfer.[7]
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
Initial Cooling: Cool the flask containing the alkene and solvent in an appropriate cooling bath (e.g., ice-salt or dry ice-acetone).
Reagent Preparation: In a separate flask, prepare the Simmons-Smith reagent (e.g., from diiodomethane and zinc-copper couple).
Controlled Addition: Transfer the prepared reagent to the dropping funnel and add it dropwise to the cooled, stirred solution of the alkene over a prolonged period.
Temperature Monitoring: Continuously monitor the internal reaction temperature. Adjust the addition rate to maintain the desired temperature range.
Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[5]
dot
graph TD {
A[Start] --> B{Initiate Cooling};
B --> C{Slow Addition of Reagent};
C --> D{Monitor Temperature};
D -- Temperature Stable --> E{Continue Addition};
E --> C;
D -- Temperature Spike --> F{Stop Addition & Enhance Cooling};
F --> D;
E -- Reaction Complete --> G{Quench Reaction};
G --> H[End];
}
caption: "Workflow for managing exotherms during reagent addition."
Q3: I am using diazomethane for a cyclopropanation and am concerned about safety. What are the best practices to minimize risks?
A3: Diazomethane is a highly toxic and explosive reagent that requires stringent safety precautions.[3] While effective, its use should be carefully considered, and safer alternatives should be evaluated.
Key Safety Considerations:
In Situ Generation: Whenever possible, generate diazomethane in situ for immediate consumption. This avoids the isolation and storage of the hazardous reagent.
Specialized Glassware: Use only flame-polished glassware with no ground-glass joints, as rough surfaces can trigger detonation.[3]
Avoid Heat, Light, and Sharp Edges: Diazomethane is sensitive to heat, strong light, and sharp surfaces.[3]
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood with a blast shield. Wear appropriate PPE, including safety glasses, a lab coat, and appropriate gloves.
Safer Alternatives to Diazomethane:
Reagent
Advantages
Disadvantages
Trimethylsilyldiazomethane (TMS-diazomethane)
Commercially available as a solution, less prone to explosion.[8]
Weaker nucleophile than diazomethane, may require harsher conditions. Highly toxic upon inhalation.[8]
Ethyl Diazoacetate (EDA)
Safer to handle, often used with transition metal catalysts.[4]
Typically used for the synthesis of cyclopropanes with an ester group.
Imidazotetrazines (e.g., Temozolomide)
Weighable, non-explosive solid that can serve as a diazomethane surrogate.[8][9]
May require specific conditions for activation.
Q4: How can flow chemistry help in managing exothermic cyclopropanation reactions?
A4: Flow chemistry, or continuous flow processing, offers significant advantages for managing highly exothermic reactions like cyclopropanation.[6][10][11]
Key Benefits of Flow Chemistry:
Superior Heat Transfer: Microreactors used in flow chemistry have a very high surface-area-to-volume ratio, which allows for extremely efficient heat dissipation.[10][12] This prevents the formation of hot spots and significantly reduces the risk of thermal runaway.[6]
Precise Temperature Control: The reaction temperature can be controlled with high precision, leading to better product selectivity and reproducibility.[10]
Small Reaction Volumes: At any given time, only a small amount of the reaction mixture is in the reactor, minimizing the potential hazard of an uncontrolled exotherm.
Safe Handling of Hazardous Reagents: Flow chemistry enables the in situ generation and immediate use of hazardous reagents like diazo compounds, eliminating the need for their isolation and storage.[13]
Improved Mixing: The small dimensions of microreactors lead to rapid and efficient mixing of reagents.[10]
Conceptual Flow Chemistry Setup for Cyclopropanation:
By transitioning from traditional batch processing to a continuous flow setup, you can significantly enhance the safety and control of your exothermic cyclopropanation reactions.
References
Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow.
Google Patents. Methods and reaction mixtures for controlling exothermic reactions.
ACS Publications. (2022, June 14). Continuous Flow Technology as an Enabler for Innovative Transformations Exploiting Carbenes, Nitrenes, and Benzynes | The Journal of Organic Chemistry.
YouTube. (2023, October 8). The Simmons-Smith Reaction & Cyclopropanation.
Benchchem. Troubleshooting cyclopropanation reactions for aminobenzoic acids.
Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes.
Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety_FINAL.
OrgoSolver. Simmons–Smith reaction – cyclopropanation of alkenes.
Chemistry LibreTexts. (2019, June 5). 11.3.5 Cyclopropanation of Alkenes.
Benchchem. A Comparative Guide to Cyclopropanation Reagents: (Chloromethyl)cyclopropane Derivatives vs. Key Alternatives.
Wikipedia. Cyclopropanation.
Organic Chemistry Portal. Synthesis of cyclopropanes.
ACS Publications. (2025, December 22). Scalable Synthesis of Cantharidin: Lithium Iodide as a Stereoselective and Efficient Catalyst in the Diels–Alder Reaction towa.
ResearchGate. Commonly used methods for cyclopropanation reactions.
Organic Chemistry Tutor. The Simmons-Smith Reaction and Cyclopropanation of Alkenes.
MDPI. (2023, April 16). Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction.
YouTube. (2022, March 5). Synthesis Workshop: Cyclopropanation via Radical Carbenoids with Dr. Ana García Herraiz (Episode 85).
NIH. Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations.
ACS Publications. Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products.
ACS Publications. (2022, December 14). Continuous Process to Safely Manufacture an Aryldiazoacetate and Its Direct Use in a Dirhodium-Catalyzed Enantioselective Cyclopropanation.
Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. (2023, April 22).
ResearchGate. Reaction rates of various catalysts in the cyclopropanation reaction....
ResearchGate. a) Comparison of diazomethane, TMS‐diazomethane, and select... | Download Scientific Diagram.
Wiley Analytical Science. (2017, April 4). Continuous-Flow Chemistry - 2017.
ResearchGate. Large-Scale Cyclopropanation of Butyl Acrylate with Difluorocarbene and Classical Resolution of a Key Fluorinated Building Block.
ResearchGate. (2025, January 15). (PDF) Flow chemistry-enabled asymmetric synthesis of cyproterone acetate in a chemo-biocatalytic approach.
Reddit. (2022, May 11). Diazomethane and alternatives : r/Chempros.
Chemical Communications (RSC Publishing). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones.
ResearchGate. (2025, August 6). Reaction Pathways of the Simmons−Smith Reaction | Request PDF.
Technical Support Center: Troubleshooting Low Conversion Rates in Derivatization Reactions
Welcome to the Technical Support Center for derivatization reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that lead to low conv...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for derivatization reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that lead to low conversion rates in their analytical experiments. As a senior application scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions and achieve robust, reproducible results. A successful derivatization should yield a conversion rate of over 95%[1][2]. This guide is structured to help you diagnose and remedy the root causes of incomplete reactions, ensuring the integrity and accuracy of your analytical data.
Question 1: My derivatization reaction shows a very low yield of the desired product. Where should I start my investigation?
A low yield in a derivatization reaction is a common issue that can stem from several factors. The first step is to systematically evaluate the critical components of your experimental setup. A logical troubleshooting workflow can help pinpoint the problem efficiently.
Here is a general workflow to guide your investigation:
Caption: A general troubleshooting workflow for low derivatization yields.
Begin by examining your derivatizing reagent. Reagents can degrade over time, especially if not stored under the recommended conditions[3]. Next, scrutinize your reaction conditions. Factors such as temperature, reaction time, and pH can significantly impact the reaction kinetics and equilibrium[4]. Then, consider your sample itself. The presence of moisture, incorrect sample concentration, or interfering matrix components can all inhibit the reaction[5]. Finally, review your experimental procedure for any potential errors in reagent measurement, mixing, or incubation.
Question 2: I suspect my silylation reagent (e.g., BSTFA, MSTFA) is no longer active. How can I confirm this and what are the common causes of degradation?
Silylation reagents are powerful derivatizing agents but are notoriously sensitive to moisture[6][7]. The primary cause of inactivation is hydrolysis, where the reagent reacts with water to form inactive silanols and byproducts.
Causality: Silylating agents contain a silicon atom bonded to a good leaving group. The reaction proceeds via a nucleophilic attack from the analyte's active hydrogen (e.g., from a hydroxyl or amine group) on the silicon atom[2]. Water, being a nucleophile, competes with the analyte for the reagent, leading to its consumption and a lower yield of the desired derivative.
Troubleshooting Steps:
Moisture Control: Ensure that all glassware is rigorously dried before use. Solvents should be anhydrous, and samples should be free of residual water. Consider using a drying agent like sodium sulfate in your sample preparation if moisture is suspected[7].
Proper Storage: Silylation reagents should be stored in tightly sealed vials, often under an inert atmosphere (e.g., nitrogen or argon), and in a desiccator to protect them from atmospheric moisture[7].
Reagent Quality Check: To test the activity of your reagent, perform a derivatization on a fresh, high-purity standard of your analyte or a similar compound. If the reaction with the standard is successful, the issue likely lies with your sample preparation or matrix. If the standard also shows poor derivatization, the reagent is likely compromised and should be replaced.
Use of Catalysts: For sterically hindered or slowly reacting compounds, the addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity of the silylating reagent[7].
Parameter
Recommendation
Rationale
Reagent Storage
Tightly sealed vial, in a desiccator, under inert gas.
Water will consume the reagent and can hydrolyze the derivative[7].
Question 3: My acylation/alkylation reaction is incomplete. How do I optimize the reaction conditions?
Acylation and alkylation reactions are common derivatization strategies for compounds with active hydrogens like amines, phenols, and carboxylic acids[2][8][9]. Low conversion rates in these reactions can often be traced back to suboptimal reaction conditions.
Causality: These reactions are governed by principles of chemical kinetics and equilibrium. The reaction rate is influenced by temperature, while the overall yield can be affected by the stoichiometry of reactants, the presence of catalysts, and the reaction time. For many reactions, a specific pH range is also critical to ensure the analyte is in its most reactive form[10].
Troubleshooting and Optimization Protocol:
Temperature Optimization: While some reactions proceed at room temperature, gentle heating (e.g., 40-80°C) can often increase the reaction rate and drive the reaction to completion[1][4]. However, be mindful of the thermal stability of your analyte and the derivatized product[7][9]. A temperature optimization experiment, testing a range of temperatures (e.g., 50°C, 60°C, 70°C), can identify the optimal condition.
Reaction Time: Monitor the reaction progress over time using an appropriate analytical technique (e.g., TLC, HPLC, GC) to determine the point of maximum conversion[4]. Insufficient reaction time is a common cause of low yields. For example, some esterification reactions may be complete in minutes at 100°C, while others may require longer incubation times[8].
Stoichiometry of Reagents: Ensure that the derivatizing reagent is present in sufficient excess. A general rule of thumb is to use at least a 2:1 molar ratio of the reagent to the number of active hydrogens on the analyte. This ensures that the reaction is not limited by the amount of reagent.
pH Adjustment: The pH of the reaction mixture can be critical. For example, the derivatization of biogenic amines often requires an alkaline pH (around 11.5) for optimal recovery, while other reactions may necessitate an acidic environment to protonate a carbonyl group and enhance its electrophilicity[4][10].
Catalyst Use: Some reactions, particularly esterifications, may require an acid or base catalyst to proceed efficiently[8]. If your protocol calls for a catalyst, ensure it is fresh and added in the correct proportion.
Caption: A workflow for optimizing acylation and alkylation reaction conditions.
Question 4: I am observing multiple peaks for my derivatized analyte, suggesting the formation of side products. What could be the cause and how can I minimize them?
The formation of side products can complicate quantification and indicates a lack of reaction specificity. This can arise from several sources, including the presence of reactive impurities in the sample matrix or the derivatizing reagent reacting with multiple functional groups on the analyte.
Causality: Derivatizing reagents are designed to be reactive, and if not chosen carefully, they may not be entirely specific to the target functional group. Additionally, harsh reaction conditions can sometimes lead to rearrangements or degradation of the analyte or the derivatized product[2].
Strategies to Minimize Side Products:
Reagent Specificity: Choose a derivatizing reagent with high selectivity for your target functional group. For instance, diazomethane is highly specific for carboxylic acids[1].
Control of Reaction Conditions: Milder reaction conditions (e.g., lower temperature) can often suppress side reactions[1]. For example, when methylating phenolic hydroxyls and carboxyl groups, maintaining the reaction at 0°C can prevent the phenolic hydroxyl group from reacting while allowing the esterification of the carboxyl group to proceed[1].
Sample Cleanup: A thorough cleanup of your sample extract to remove interfering matrix components is crucial. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective for this purpose. Matrix effects can introduce competing substances that react with the derivatization reagent[11].
Purity of Reagents and Solvents: Ensure that your derivatizing reagent and solvents are of high purity to avoid the introduction of reactive contaminants.
Factor
Potential Issue
Mitigation Strategy
Reagent
Low specificity
Select a reagent known for high selectivity towards the target functional group[1].
Reaction Conditions
Too harsh (high temp)
Employ milder conditions (e.g., lower temperature, shorter time) to reduce side reactions[1].
Sample Matrix
Interfering compounds
Implement a robust sample cleanup procedure (e.g., SPE, LLE) prior to derivatization[11].
Analyte Structure
Multiple reactive sites
Use protecting groups for non-target functional groups if possible, or select a more specific derivatizing agent.
References
Waters Corporation. (n.d.). What can cause inadequate or incomplete derivatization of amino acids by AccQ-Tag reagent? - WKB117475. Waters Knowledge Base. Retrieved from [Link]
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]
Oreate AI. (2026, January 7). Technical Principles and Applications of Common Derivatization Reactions in Gas Chromatography. Oreate AI Blog. Retrieved from [Link]
Shimadzu UK. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
Unknown. (n.d.). GC Derivatization. Retrieved from [Link]
Al-Bukhaiti, W. Q., Noman, A., & Al-Farga, A. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Molecules, 25(1), 136.
Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]
Stark, D. (2018, January 1). Analyte Derivatization as an Important Tool for Sample Preparation. LCGC International. Retrieved from [Link]
Unknown. (2026, January 7). Principles and Applications of Derivatization Techniques in Chromatographic Analysis. Retrieved from [Link]
Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
PharmaLectures. (2020, October 28). Sample Preparation, Derivatization in Gas Chromatography and Sample Injectors in GC [Video]. YouTube. Retrieved from [Link]
PharmaLectures. (2023, July 29). Derivatization in Gas Chromatography (Part II) [Video]. YouTube. Retrieved from [Link]
Crawford Scientific. (2020, March 9). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. Retrieved from [Link]
Mahadevan, I. (2016, August 9). Can anyone help me troubleshoot problems in sample derivatization in GC-MS? ResearchGate. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Precision Handling of Hygroscopic Reagents
Status: Operational
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Subject: Eliminating gravimetric errors caused by atmospheric moisture adsorption.
Introduction: The Invisible Variable
Welcome to the Technical Support Center. If you are here, you are likely experiencing "drift"—the balance readout that refuses to settle—or you have discovered that your molar concentrations are inconsistently lower than calculated.
Hygroscopic reagents (e.g., MgCl₂, NaOH, peptide salts) do not just "get wet"; they undergo a fundamental change in their molar mass basis immediately upon exposure to ambient humidity. In extreme cases (deliquescence), they dissolve into a liquid solution of their own making.[1][2]
This guide replaces "speed" with controlled kinetics . We do not race the moisture; we engineer a workflow where moisture cannot compete.
Module 1: The Physics of Failure
Before attempting a weigh-in, you must understand the failure mechanism. Hygroscopy is a surface-area-dependent kinetic process. The moment you open a stock bottle, water molecules from the air adsorb onto the solid's surface.
The Consequence: You are weighing
, but calculating for . This leads to under-dosed reactions.
Figure 1: The cascade of failure initiated by exposing hygroscopic solids to ambient humidity.
Module 2: Equipment & Environmental Setup
Standard weighing boats are insufficient for hygroscopic materials because they expose a large surface area to the air. You must select the correct vessel and control the static environment.[3][4][5]
Vessel Selection Matrix
Vessel Type
Suitability
Why?
Best Use Case
Plastic Weigh Boat
🔴 Critical Failure
High static charge; large surface area; hard to seal.[5]
Never for hygroscopic solids.
Glass Weighing Bottle
🟢 Optimal
Low static; ground-glass lid creates a seal; easy to clean.
General hygroscopic weighing.
Gas-Tight Syringe
🟡 Conditional
Excellent for liquids; difficult for solids.
Pyrophoric or liquid reagents.
Parchment Paper
🟠 Poor
Permeable to moisture; difficult to handle without spilling.
Non-critical, rough weighing only.
The Static Paradox
To combat humidity, labs often lower the RH (Relative Humidity). However, RH < 20% triggers static electricity , causing powders to "fly" or adhere to the spatula.
Solution: Use an anti-static gun (ionizer) or a built-in balance ionizer.[5]
Grounding: Ensure your balance is grounded.[4] If using a plastic vessel (not recommended), place it inside a metal ring to discharge static.
Module 3: The Gold Standard Protocol (Weighing by Difference)
Do not use Direct Weighing.
In direct weighing, the balance settles while the sample absorbs water. You will never get a stable reading.
The Solution: Weighing by Difference
This method isolates the measurement event from the exposure event. You measure the loss of mass from a sealed container, rather than the gain of mass on an open pan.
Step-by-Step Methodology
Preparation: Dry your weighing bottle and lid in an oven, then cool in a desiccator.
The Load: Inside a fume hood (or glove box), add slightly more reagent than needed to the weighing bottle. Cap it immediately.
Initial Weigh (M1): Place the capped bottle on the balance. Wait for stability. Record Mass 1.
Note: The sample is sealed, so the weight will be stable.
The Transfer: Remove the bottle from the balance. Take it to your reaction vessel. Uncap, pour/tap the estimated amount into your flask, and re-cap immediately .
Final Weigh (M2): Place the capped bottle back on the balance. Record Mass 2.
Calculation:
.
Figure 2: Workflow for Weighing by Difference. Note that the balance never measures an open, absorbing sample.
Module 4: Storage & Handling Best Practices
Even the best weighing technique fails if the stock bottle is compromised.
The Parafilm Myth: Parafilm is permeable to water vapor over time. It is a dust cover, not a hermetic seal.
Secondary Containment: Store hygroscopic bottles inside a desiccator with active desiccant (indicator silica gel or Drierite).
Inert Gas Purging: Before closing a stock bottle, gently blow dry Nitrogen or Argon into the headspace to displace humid air.
Acclimatization: If storing reagents in a fridge/freezer, allow the sealed bottle to reach room temperature before opening. Opening a cold bottle causes immediate condensation of atmospheric moisture onto the reagent.
Troubleshooting & FAQs
Q: My reagent has turned into a puddle (Deliquescence). Can I still use it?A: Generally, no . If the solid has liquefied, its chemical composition has changed (it is now a concentrated aqueous solution), and its purity is compromised by hydrolysis or reaction with CO₂ (e.g., NaOH forming carbonates). Discard and replace.
Q: The balance numbers are drifting upwards rapidly. What do I record?A: Do not record a drifting number. This indicates the sample is absorbing water on the pan. Stop immediately. Switch to the Weighing by Difference protocol (Module 3) to eliminate this drift.
Q: How do I calculate the true molarity if the powder already contains water?A: You must determine the water content.
Perform a TGA (Thermogravimetric Analysis) or Karl Fischer titration to find the % water.[6]
Adjust your required mass:
Q: Can I use a glove box?A: Yes. A glove box under N₂ or Ar atmosphere is the ideal solution. However, ensure the balance inside the glove box is leveled and isolated from the vibration of the circulation pump.
References
Mettler Toledo. (n.d.).[4][7] Weighing the Right Way: Proper Weighing with Laboratory Balances. Retrieved from [Link][4]
Sartorius. (2021).[8] Tips to Ensure Reliable Weighing Results from Laboratory Balances. Retrieved from [Link][5]
University of Rochester, Dept. of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]
Michigan Technological University. (n.d.). Weighing by Difference Protocol. Retrieved from [Link]
Technical Support Center: Characterizing Unexpected Byproducts in Synthesis
Navigating the complexities of chemical synthesis is a core challenge for researchers in drug development and materials science. The emergence of unexpected byproducts can derail timelines, compromise purity, and introdu...
Author: BenchChem Technical Support Team. Date: February 2026
Navigating the complexities of chemical synthesis is a core challenge for researchers in drug development and materials science. The emergence of unexpected byproducts can derail timelines, compromise purity, and introduce unforeseen safety concerns. This guide provides a structured, experience-driven approach to systematically identify, characterize, and understand the origins of these unknown entities.
Troubleshooting Guide: Real-World Scenarios
This section addresses specific, common challenges encountered during the synthesis process in a practical question-and-answer format.
Answer:
The appearance of a significant, unexpected spot on a Thin-Layer Chromatography (TLC) plate is a classic indicator of a major byproduct. The immediate goal is to gather preliminary information before proceeding to more complex analyses.
Causality: A prominent new spot suggests a significant portion of your starting material or intermediate has been diverted into an alternative reaction pathway. This could be due to factors like incorrect stoichiometry, temperature fluctuations, or the presence of reactive impurities in your starting materials.[1]
Step-by-step Protocol:
Initial Assessment & Isolation:
First, attempt a preliminary isolation of the byproduct directly from the reaction mixture using flash column chromatography.[2][3] The goal is to obtain a sample of sufficient purity for initial spectroscopic analysis.
Run a proton Nuclear Magnetic Resonance (¹H NMR) spectrum on the isolated byproduct.[4] This initial spectrum will provide crucial information about the proton environment in the molecule and can offer clues about its structural class.[5]
Preliminary Spectroscopic Analysis:
Compare the ¹H NMR of the byproduct to that of your starting materials and the expected product. Look for the appearance of new signals or the disappearance of expected signals.
Obtain a Low-Resolution Mass Spectrum (LRMS) to determine the molecular weight of the byproduct.[6] This is a critical piece of data for generating potential molecular formulas.
Hypothesis Generation:
Based on the molecular weight and the functional groups suggested by the ¹H NMR, propose a few potential structures for the byproduct. Consider common side reactions such as over-alkylation, decomposition, or rearrangements.[1]
Question 2: I have an unknown impurity that co-elutes with my target compound in HPLC. How can I separate and identify it?
Answer:
Co-elution in High-Performance Liquid Chromatography (HPLC) is a common challenge, particularly with structurally similar compounds. The key is to alter the chromatographic conditions to achieve separation before proceeding with identification.[7]
Causality: Co-elution occurs when the analyte and the impurity have very similar affinities for both the stationary and mobile phases under the current HPLC conditions. To resolve them, you must exploit subtle differences in their physicochemical properties.
Step-by-step Protocol:
Method Development for Separation:
Mobile Phase Modification: Systematically vary the solvent composition. For reverse-phase HPLC, adjust the ratio of your organic solvent (e.g., acetonitrile, methanol) to water.
Gradient Optimization: If using a gradient, alter the slope and duration to improve resolution.
Stationary Phase Screening: If mobile phase adjustments fail, switch to a column with a different stationary phase (e.g., from a C18 to a phenyl-hexyl or a cyano column) to introduce different separation mechanisms.[8]
pH Adjustment: If your compounds have ionizable groups, adjusting the pH of the mobile phase can significantly alter their retention times.
Isolation and Characterization:
Once separation is achieved, use preparative HPLC to isolate a sufficient quantity of the impurity for structural elucidation.[2]
Perform High-Resolution Mass Spectrometry (HRMS) to obtain an accurate mass and determine the elemental composition.[9]
Acquire a comprehensive set of 2D NMR spectra (COSY, HSQC, HMBC) to definitively determine the structure of the isolated impurity.[10]
Question 3: My mass spectrometry data shows a peak with a mass that doesn't correspond to any likely byproduct. How do I interpret this?
Answer:
An unexpected mass in a mass spectrum can be perplexing, but it provides a critical clue. The first step is to ensure the data is accurate and then systematically deduce the molecular formula.
Causality: The unexpected mass could be from a completely unforeseen reaction, a reaction with a solvent or reagent impurity, or a complex adduct. High-resolution mass spectrometry is essential to distinguish between these possibilities.[11]
Step-by-step Protocol:
Data Validation with HRMS:
If you haven't already, acquire a High-Resolution Mass Spectrum (HRMS). This will provide a highly accurate mass measurement, which is crucial for determining the molecular formula.[9]
Molecular Formula Generation:
Use the accurate mass from HRMS to generate a list of possible molecular formulas using specialized software. The software will typically allow you to constrain the possible elements based on the known starting materials and reagents.
Isotopic Pattern Analysis:
Examine the isotopic pattern of the molecular ion peak. The presence of characteristic patterns can confirm the presence of elements like chlorine (M+2 peak of ~33%) or bromine (M+2 peak of ~98%).
Fragmentation Analysis (MS/MS):
Perform tandem mass spectrometry (MS/MS) on the parent ion. The fragmentation pattern provides information about the substructures within the molecule, which can be pieced together to propose a complete structure.[11]
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for identifying an unknown byproduct?
A1: The systematic identification of an unknown byproduct generally follows a multi-step process that begins with detection and culminates in structural confirmation.
Technical Support Center: Solvent Effects on the Reactivity of Methyl 1-ethynylcyclopropane-1-carboxylate
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for Methyl 1-ethynylcyclopropane-1-carboxylate. This document is designed for researchers, chemists, and drug development professio...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Methyl 1-ethynylcyclopropane-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile but sensitive molecule. As a strained, electronically activated cyclopropane, its reactivity is profoundly influenced by the solvent environment. This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help you navigate the complexities of solvent selection and optimize your reaction outcomes.
Understanding the Reactivity Profile of the Target Molecule
Methyl 1-ethynylcyclopropane-1-carboxylate is a unique structure characterized by two key features:
High Ring Strain: The cyclopropane ring possesses significant angle and torsional strain (approximately 115 kJ/mol), making it thermodynamically unstable and prone to ring-opening reactions.[1]
Donor-Acceptor System: The cyclopropane ring acts as an electron donor, while the adjacent methyl ester and ethynyl groups are powerful electron acceptors. This "push-pull" electronic arrangement polarizes the distal C-C bond of the ring, making it susceptible to nucleophilic or electrophilic attack.[1]
This combination of strain and electronic activation means that reaction pathways can be delicately balanced, and the choice of solvent is often the critical parameter that dictates reaction rate, selectivity, and even the type of product formed.[2][3]
This section addresses common issues encountered during experimentation in a practical question-and-answer format.
Q1: My nucleophilic ring-opening reaction is slow or failing to proceed. How can I use solvent choice to improve the rate?
A: The optimal solvent depends on the intimate mechanism of the ring-opening, which can be either SN1-like (stepwise, involving a carbocation intermediate) or SN2-like (concerted).
For SN1-like Pathways: If the reaction proceeds through a carbocationic intermediate, its stability is paramount. Polar protic solvents , such as methanol or ethanol, are highly effective at stabilizing charged intermediates through hydrogen bonding.[3] Switching to a protic solvent can dramatically accelerate reactions that are limited by the formation of this intermediate. In one study on a related cyclopropane system, methanol was used as both the nucleophile and the solvent, yielding the ring-opened product in good yield.[4]
For SN2-like Pathways: If the reaction involves a concerted attack by a nucleophile, the key is to maximize the nucleophile's reactivity. Polar aprotic solvents like DMSO, DMF, or acetonitrile are ideal.[3] They can solvate the cation of a nucleophilic salt but leave the anion (the nucleophile) relatively "bare" and highly reactive. Polar protic solvents, in contrast, would form a hydrogen-bond cage around the nucleophile, blunting its reactivity.
Q2: I am observing unexpected side products, such as isomerization or decomposition, instead of the desired ring-opened product. What is the likely cause?
A: Unwanted side reactions with activated cyclopropanes are often catalyzed by acid.[5] The source of this acid can be explicit (an additive) or implicit (trace impurities in your reagents or solvent).
Solvent-Induced Isomerization: Protic solvents can sometimes promote protonation of the cyclopropane ring, leading to undesired rearrangements. If you suspect this is occurring, consider switching to a polar aprotic or even a nonpolar solvent like toluene or dichloromethane to disfavor proton transfer pathways.
Reagent Stability: Ensure your starting material and reagents are pure and dry, as residual moisture or acid can significantly impact the reaction. A common misconception is that solvent polarity is the only factor, but impurities can have a greater effect.[3]
Q3: The regioselectivity of my cycloaddition reaction is poor. Can the solvent influence which isomer is formed?
A: Absolutely. Solvents can alter the energy landscape of a reaction by differentially stabilizing the various transition states. A more polar solvent will preferentially stabilize a more polar transition state, lowering its activation energy relative to less polar transition states.[6]
For example, in a [3+2] cycloaddition involving the ethynyl group, two regioisomeric transition states are possible. If one transition state has a significantly larger dipole moment than the other, increasing the solvent polarity (e.g., moving from toluene to DMSO) should favor the pathway proceeding through that more polar transition state.[6] This effect can be a powerful tool for controlling regioselectivity.
Q4: I am attempting a radical-mediated reaction. What is the recommended solvent class?
A: For radical reactions, the primary consideration is to choose a solvent that does not participate in or quench the radical chain.
Inert Solvents:Nonpolar solvents like benzene, toluene, or carbon tetrachloride are classic choices as they are less likely to interfere.[3][5]
Solvent Effects on Kinetics: While often considered "spectator" media, solvents can still influence radical reaction kinetics. A study on thiol-ene radical reactions found that methanol led to higher reactivity compared to THF or chloroform, a finding supported by computational models.[7] This suggests that even for radical processes, screening a few solvents with different properties can be beneficial.
Data Presentation: Solvent Effects on a Hypothetical Reaction
To illustrate the principles discussed, the following table summarizes hypothetical outcomes for a nucleophilic ring-opening of Methyl 1-ethynylcyclopropane-1-carboxylate with sodium azide (NaN₃).
Entry
Solvent
Dielectric Constant (ε)
Solvent Type
Time (h)
Yield of Ring-Opened Product (%)
Yield of Isomerized Byproduct (%)
1
Toluene
2.4
Nonpolar
24
< 5
< 5
2
THF
7.6
Polar Aprotic
18
45
10
3
Acetonitrile
37.5
Polar Aprotic
8
85
5
4
DMSO
46.7
Polar Aprotic
4
92
< 2
5
Methanol
32.7
Polar Protic
12
65
25
This data is illustrative and intended to demonstrate expected chemical trends based on established principles.[3]
Analysis:
The reaction is very slow in nonpolar toluene (Entry 1).
Polar aprotic solvents accelerate the reaction (Entries 2-4), with the rate correlating with polarity. DMSO provides the highest yield and rate, consistent with its ability to solvate the sodium cation while leaving the azide nucleophile highly active.[3]
The polar protic solvent methanol (Entry 5) gives a decent rate but also promotes significant byproduct formation, possibly through protonation-induced isomerization.[5]
Visualizations and Workflows
Diagram 1: Experimental Workflow for Solvent Screening
This diagram outlines a logical workflow for selecting an optimal solvent system for a new reaction involving Methyl 1-ethynylcyclopropane-1-carboxylate.
Caption: A decision tree for rational solvent selection based on reaction type.
Diagram 2: Solvent Stabilization of a Polar Transition State
This diagram illustrates how polar solvents lower the activation energy (ΔG‡) of a reaction by stabilizing a charge-separated or polar transition state.
Caption: Polar solvents can accelerate reactions by stabilizing polar transition states.
Experimental Protocol: General Procedure for Solvent Screening
This protocol provides a self-validating framework for assessing the impact of different solvents on your reaction.
Objective: To determine the optimal solvent for the reaction of Methyl 1-ethynylcyclopropane-1-carboxylate with a chosen reagent by comparing reaction rate, yield, and purity across a panel of solvents.
Materials:
Methyl 1-ethynylcyclopropane-1-carboxylate
Reagent of interest (e.g., nucleophile, radical initiator)
Internal standard for analytical monitoring (e.g., dodecane, biphenyl)
Reaction vials with septa, magnetic stir bars
Standard glassware for workup and purification
Analytical equipment (GC-MS, LC-MS, or NMR)
Procedure:
Preparation: Under an inert atmosphere (N₂ or Ar), add Methyl 1-ethynylcyclopropane-1-carboxylate (1.0 equiv) and a pre-weighed amount of the internal standard to each of the 6 reaction vials.
Solvent Addition: To each vial, add an equal volume of a different anhydrous solvent (Toluene, DCM, THF, MeCN, DMSO, MeOH) to create solutions of identical concentration (e.g., 0.1 M).
Initiation: Bring all vials to the desired reaction temperature. Add the reagent of interest (e.g., 1.2 equiv) to each vial simultaneously (if possible) or in rapid, timed succession. Start a timer for each reaction.
Monitoring: At regular time intervals (e.g., 1h, 4h, 12h, 24h), withdraw a small aliquot from each reaction mixture. Quench the aliquot immediately (e.g., with a buffered aqueous solution) and extract with a suitable organic solvent (e.g., ethyl acetate).
Analysis: Analyze the quenched aliquots by GC-MS or LC-MS. Determine the consumption of starting material and the formation of product(s) relative to the internal standard.
Workup & Isolation (for the most promising reaction): Once the reaction in the optimal solvent is complete (as determined by monitoring), perform an appropriate aqueous workup. The nature of the workup will depend on the solvent used (e.g., for DMSO or MeOH, significant aqueous extraction will be required).
Purification & Characterization: Purify the crude product from the best-performing reaction using column chromatography. Characterize the final product by NMR, IR, and HRMS to confirm its identity and purity.
Trustworthiness Check: The use of an internal standard and parallel setup ensures that any observed differences in rate and conversion are directly attributable to the solvent effect, not variations in setup or measurement.
References
Solvent Effects on Thiol-Ene Kinetics and Reactivity of Carbon and Sulfur Radicals.
Studying Solvent Effects on Propyne Chemical Behavior. 2
Methyl Cyclopropane Carboxylate: A Comprehensive Overview.
Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.
Understanding the Reactivity of C-Cyclopropyl-N-Methylnitrone Participating in [3+2] Cycloaddition Reactions Towards Styrene with a Molecular Electron Density Theory Perspective.
Effect of solvent on the ring-opening reactions of cyclopropanated...
Method for preparing 1-methyl cyclopropane carboxylic acid.
Ring-opening reactions of cyclopropanes. Part 8.1 Nitrosation of donor-acceptor cyclopropanes.
Synthesis and photophysical properties of a series of cyclopenta[b]naphthalene solvatochromic fluorophores.
Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds.
Process for the preparation of ethynylcyclopropane.
Study on Enantioselective Catalysis of Cyclopropane Ring Opening Reactions (Part One). 1
Solvatochromism.
Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation.
Cyclopropanation of Alkenes.
Oxidative radical ring-opening/cyclization of cyclopropane derivatives.
Solvatochromism in pure and binary solvent mixtures: Effects of the molecular structure of the zwitterionic probe.
Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity.
Technical Support Center: Preventing Unwanted Polymerization of Terminal Alkynes
Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth, actionable insights into a common yet frustrating challenge in synth...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth, actionable insights into a common yet frustrating challenge in synthetic chemistry: the unwanted polymerization of terminal alkynes during coupling reactions. My goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying mechanisms, empowering you to troubleshoot existing protocols and design more robust synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing a terminal alkyne and a copper catalyst turned dark brown/black and became viscous. What is happening?
This is a classic symptom of oxidative homocoupling, commonly known as Glaser or Glaser-Hay coupling.[1][2][3] This reaction involves the dimerization of your terminal alkyne to form a symmetrical 1,3-diyne. Further polymerization can occur, leading to the insoluble, often black or brown, polymeric materials that are difficult to characterize and remove. The primary culprits are copper catalysts in the presence of an oxidant, most ubiquitously, atmospheric oxygen.[1][4][5]
Q2: What is the core mechanism of this unwanted Glaser coupling?
The process is initiated by the deprotonation of the terminal alkyne by a base to form a copper(I) acetylide intermediate. In the presence of an oxidant (like O₂), the copper(I) is oxidized to copper(II). This Cu(II) species then facilitates the coupling of two acetylide units to form the diyne, regenerating Cu(I) in the process, which continues the catalytic cycle.[1][6] The reaction is often accelerated by amine bases like TMEDA (tetramethylethylenediamine).[2]
Q3: I am running a Sonogashira coupling, which uses both palladium and copper. How do I promote the desired cross-coupling over the homocoupling?
This is a critical challenge in Sonogashira reactions.[7] The key is to control the reaction environment to disfavor the Glaser pathway, which is highly sensitive to oxygen.[4][8] The desired Sonogashira reaction involves two interconnected catalytic cycles. The copper cycle forms the copper acetylide, which then transmetalates to a palladium(II) complex (formed from oxidative addition of your aryl/vinyl halide to Pd(0)). Reductive elimination from palladium then yields your desired cross-coupled product.[9] To favor this pathway, rigorous exclusion of oxygen is paramount.
Q4: Can I prevent this polymerization without completely changing my catalytic system?
Absolutely. Prevention often lies in meticulous reaction setup and the use of specific additives or procedural modifications. Key strategies, which will be detailed in this guide, include:
Rigorous Degassing: Removing dissolved oxygen from your solvents and reaction mixture is the single most effective preventative measure.
Use of Reducing Agents: Adding a mild reducing agent can help maintain copper in its Cu(I) oxidation state, preventing the Cu(II)-mediated coupling.[10][11]
Temperature Control: In some systems, maintaining a low temperature during workup after exposure to air can completely prevent Glaser coupling.[10][11][12]
Ligand Selection: The choice of ligand on your catalyst can influence the rate of homocoupling versus cross-coupling.[10][11]
Troubleshooting Guide: From Symptoms to Solutions
This section addresses specific experimental observations and connects them to probable causes and validated solutions.
Symptom 1: Immediate Color Change and Precipitate Formation
Observation: Upon adding your base (e.g., triethylamine, TMEDA) or exposing the reaction to air, the solution rapidly darkens, and a solid precipitate may form. Analysis shows primarily homocoupled diyne and starting material.
Primary Cause: Aggressive Glaser-Hay oxidative coupling. This indicates a high concentration of active copper acetylide and sufficient oxygen to drive the reaction quickly.
Solutions:
Enhance Degassing Protocol: Standard sparging with an inert gas may be insufficient. The "Freeze-Pump-Thaw" technique is the gold standard for removing dissolved oxygen.[13][14][15]
Introduce a Reducing Agent: The addition of an excess of a mild reducing agent, such as (+)-sodium L-ascorbate or tin(II) 2-ethylhexanoate, can suppress the oxidation of Cu(I) to the problematic Cu(II) state.[12]
Modify Reagent Addition Order: Add the terminal alkyne slowly to the reaction mixture after all other components have been combined and thoroughly degassed. This prevents a high concentration of copper acetylide from building up before the cross-coupling partner is available.
Symptom 2: Low Yield and Uncharacterizable Baseline "Gunk" in NMR/LC-MS
Observation: The reaction proceeds, but the yield of the desired product is low. Spectroscopic analysis shows unconsumed starting materials along with a broad, unresolved baseline signal, suggesting polymeric byproducts.
Primary Cause: Slow, background polymerization occurring throughout the reaction, rather than a rapid initial event. This can be caused by trace oxygen, impurities in reagents, or thermal degradation.
Solutions:
Purify Reagents: Amine bases can oxidize over time; distilling them prior to use can be critical.[16] Ensure solvents are anhydrous and of high purity.
Optimize Catalyst Loading: While counterintuitive, excessively high catalyst loading, particularly of the copper co-catalyst, can sometimes accelerate side reactions. Screen lower catalyst loadings (e.g., reduce CuI from 5 mol% to 1 mol%).
Re-evaluate Reaction Temperature: High temperatures can promote various side reactions. If your desired coupling is sluggish, consider a more active palladium catalyst/ligand system that operates efficiently at a lower temperature rather than simply increasing the heat.[9]
Core Preventative Strategies and Experimental Protocols
Strategy 1: Rigorous Exclusion of Oxygen
Oxygen is the most common oxidant for unwanted Glaser coupling.[17] Its removal is non-negotiable for sensitive alkyne couplings.
Table 1: Comparison of Common Degassing Techniques
Technique
Procedure
Pros
Cons
Inert Gas Sparging
A long needle connected to an inert gas line (Ar or N₂) is submerged in the solvent, and gas is bubbled through for 20-30 minutes.
Simple, suitable for large volumes and less sensitive reactions.
Less effective at removing all dissolved O₂ compared to F-P-T.[15] Can evaporate volatile solvents.
Freeze-Pump-Thaw (F-P-T)
The solvent in a Schlenk flask is frozen (liquid N₂), a vacuum is applied, the flask is sealed, and the solvent is thawed. This cycle is repeated 3 times.
The most effective method for removing dissolved gases.[13][14]
Time-consuming, risk of flask breakage if not performed correctly,[18] not suitable for all solvents.
Protocol: Freeze-Pump-Thaw (F-P-T) Degassing
Preparation: Add your solvent to a Schlenk flask, ensuring the volume does not exceed 50% of the flask's capacity to prevent breakage upon freezing.[13][18]
Freeze: Place the flask in a dewar of liquid nitrogen until the solvent is completely frozen solid.
Pump: With the solvent frozen, open the stopcock to a high-vacuum line (~0.5 mbar) for 5-10 minutes to remove the atmosphere above the frozen solvent.[14][15]
Thaw: Close the stopcock to isolate the flask from the vacuum line. Remove the flask from the liquid nitrogen and allow it to thaw completely in a tepid water bath.[13] You will observe gas bubbles being released from the liquid as it thaws.
Repeat: Repeat steps 2-4 at least two more times for a total of three cycles. After the final thaw, backfill the flask with a high-purity inert gas (e.g., Argon).
Diagram: Freeze-Pump-Thaw Workflow
Caption: Workflow for Freeze-Pump-Thaw degassing.
Strategy 2: Strategic Use of Additives and Ligands
When degassing alone is insufficient, or for particularly sensitive substrates, additives and careful ligand selection provide an additional layer of control.
Reducing Agents: As mentioned, agents like sodium ascorbate keep copper in the catalytically active Cu(I) state for the desired cross-coupling, preventing oxidation to the Cu(II) state required for Glaser coupling.[10][12]
Ligand Choice: The steric and electronic properties of ligands on the palladium and copper centers can significantly influence reaction pathways. For instance, in some systems, more sterically hindered phosphine ligands on palladium can accelerate the desired reductive elimination step relative to the undesired homocoupling pathway.[19] The denticity of ligands used with copper can also affect the rate of Glaser coupling, with tetradentate ligands showing less activity for this side reaction than bidentate ligands.[10][11]
Diagram: Mechanism of Glaser Coupling and Points of Intervention
Caption: The Glaser coupling cycle and key intervention points.
References
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate. Available from: [Link]
Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society. Available from: [Link]
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. PubMed. Available from: [Link]
Glaser coupling. Wikipedia. Available from: [Link]
Glaser-Hay Coupling. SynArchive. Available from: [Link]
Steering the Reaction Pathways of Terminal Alkynes by Introducing Oxygen Species: From C–C Coupling to C–H Activation. Journal of the American Chemical Society. Available from: [Link]
Copper-Catalyzed Semi-Reduction of Alkynes. Organic Syntheses. Available from: [Link]
Glaser Coupling Mechanism. YouTube. Available from: [Link]
Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications. National Institutes of Health. Available from: [Link]
Glaser Coupling, Hay Coupling. Organic Chemistry Portal. Available from: [Link]
Struggling to make a sonogashira coupling reaction happen. Reddit. Available from: [Link]
Copper-Catalyzed Hydroalkylation of Terminal Alkynes. ACS Publications. Available from: [Link]
Substituted alkyne synthesis by C-C coupling. Organic Chemistry Portal. Available from: [Link]
Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link]
Recent Advances in Catalytic Alkyne Transformation via Copper Carbene Intermediates. MDPI. Available from: [Link]
Freeze-Pump-Thaw Degassing of Liquids. University of Washington. Available from: [Link]
Conjugated polymers developed from alkynes. National Science Review - Oxford Academic. Available from: [Link]
How to Perform Freeze-Pump-Thaw Degassing. YouTube. Available from: [Link]
The Sonogashira Coupling. Denison University. Available from: [Link]
Isolation of bis(copper) key intermediates in Cu-catalyzed azide–alkyne “click reaction”. National Institutes of Health. Available from: [Link]
Solvent Degassing by Freeze-Thaw. EPFL. Available from: [Link]
Cross-Coupling Reactions: A Practical Guide. ResearchGate. Available from: [Link]
[Orgo Lab 2] Oxidative Coupling of Alkynes. YouTube. Available from: [Link]
Copper-Catalyzed Hydroalkylation of Terminal Alkynes. ResearchGate. Available from: [Link]
Alkyne-Functional Polymers through Sonogashira Coupling to Poly(4-bromostyrene). ACS Publications. Available from: [Link]
From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
Degassing solvents (Freeze-Pump-Thaw method). Reddit. Available from: [Link]
Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Beilstein Journal of Organic Chemistry. Available from: [Link]
Technical Support Center: Overcoming Challenges in Scaling Up Cyclopropane Synthesis
Welcome to the technical support center for scaling up cyclopropane synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning cyclopro...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for scaling up cyclopropane synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning cyclopropanation reactions from the laboratory bench to larger-scale production. Here, we address common challenges with in-depth, field-proven insights and practical troubleshooting advice.
Section 1: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your scale-up experiments.
Why is the yield of my Simmons-Smith cyclopropanation decreasing at a larger scale?
A decrease in yield during the scale-up of a Simmons-Smith reaction is a common issue that can often be traced back to several factors related to the nature of the organozinc carbenoid and the reaction conditions.
Causality: At the laboratory scale, it is relatively easy to achieve and maintain the optimal conditions for the formation and reaction of the zinc carbenoid. However, as the reaction volume increases, issues with mass and heat transfer become more pronounced. The Simmons-Smith reaction is often exothermic, and inadequate heat dissipation on a larger scale can lead to thermal degradation of the reactive carbenoid species.[1] Furthermore, the efficiency of mixing can decrease, leading to localized "hot spots" and inhomogeneous reaction mixtures. The choice of solvent also plays a crucial role; its ability to stabilize the substrate and its basicity can significantly impact the reaction rate.[2]
Troubleshooting Protocol:
Optimize Thermal Management:
Action: Implement more efficient cooling systems. For large reactors, consider using a jacketed vessel with a high-performance heat transfer fluid.
Rationale: Maintaining a consistent and optimal temperature is critical to prevent the decomposition of the thermally sensitive zinc carbenoid.
Improve Mixing Efficiency:
Action: Use an overhead stirrer with an appropriately designed impeller (e.g., anchor or turbine) to ensure thorough mixing of the heterogeneous reaction mixture (zinc-copper couple, diiodomethane, and alkene).
Rationale: Efficient mixing prevents the settling of the zinc-copper couple and ensures uniform temperature distribution, minimizing side reactions.
Controlled Reagent Addition:
Action: Instead of adding all reagents at once, employ a controlled addition strategy, such as dropwise addition of the diiodomethane to the suspension of the zinc-copper couple and the alkene.
Rationale: This helps to control the exotherm of the reaction and maintain a steady concentration of the reactive carbenoid.
Solvent Selection:
Action: Re-evaluate your choice of solvent. While ethers are commonly used, less basic solvents like dichloromethane or 1,2-dichloroethane can sometimes lead to faster reaction rates.[2]
Rationale: The rate of the Simmons-Smith reaction is inversely proportional to the basicity of the solvent.[2] Highly basic solvents can coordinate to the zinc carbenoid, reducing its electrophilicity and reactivity.
Consider Flow Chemistry:
Action: For significant scale-up, explore the use of a continuous flow setup.[1][3][4][5]
Rationale: Flow reactors offer superior heat and mass transfer, precise control over reaction time, and can safely handle the exothermicity of the reaction, often leading to higher yields and better reproducibility.[3]
How can I mitigate the risks associated with using diazomethane for large-scale cyclopropanation?
Diazomethane is a highly valuable reagent for cyclopropanation due to its high reactivity and the clean byproduct (nitrogen gas). However, its extreme toxicity and explosive nature present significant safety challenges, especially at scale.[6][7][8]
Causality: Diazomethane's instability arises from the weak carbon-nitrogen bond, making it susceptible to detonation from shock, heat, light, or contact with rough surfaces.[7] It is also a potent respiratory irritant and a genotoxic compound.[6][8] Therefore, its use at an industrial level is highly restricted and requires specialized equipment and protocols.
Troubleshooting and Safety Protocol:
In Situ Generation:
Action: Never store significant quantities of diazomethane. Generate it in situ on an as-needed basis using a dedicated diazomethane generator.
Rationale: This minimizes the amount of free diazomethane present at any given time, significantly reducing the risk of a large-scale detonation.
Use of Co-distillation:
Action: If distillation is necessary, co-distill diazomethane with an inert solvent like diethyl ether to keep it diluted.
Rationale: Dilution reduces the risk of explosion. However, even dilute solutions can be hazardous and should be handled with extreme care.[8]
Specialized Glassware:
Action: Use only flame-polished glassware with no scratches or ground-glass joints.
Rationale: Rough surfaces can initiate the explosive decomposition of diazomethane.[7][8]
Consider Safer Alternatives:
Action: Whenever possible, replace diazomethane with safer alternatives. Trimethylsilyldiazomethane (TMS-diazomethane) is a more stable substitute for many applications.[8] For transition-metal-catalyzed cyclopropanations, ethyl diazoacetate can often be used.
Rationale: While still toxic, TMS-diazomethane is less prone to explosion.
Transition to Flow Chemistry:
Action: Implement a continuous flow process for the generation and immediate consumption of diazomethane.[9][10]
Rationale: Flow chemistry is a proven method to safely handle hazardous reagents like diazomethane. The small reactor volume ensures that only a minimal amount of the explosive compound is present at any time.[9]
My transition-metal catalyzed cyclopropanation is suffering from low catalyst turnover and difficult purification. What can I do?
Transition-metal catalysis is a powerful tool for stereoselective cyclopropanation. However, catalyst deactivation and contamination of the final product with residual metal are common hurdles in scaling up these reactions.
Causality: Catalyst deactivation can occur through various mechanisms, including the formation of inactive metal species, poisoning by impurities in the starting materials or solvents, or thermal degradation. Purification can be challenging because the metal catalyst and its byproducts may have similar solubility to the desired cyclopropane derivative, making separation by traditional methods like crystallization or distillation difficult.[11]
Troubleshooting Protocol:
Optimize Catalyst Loading and Reaction Conditions:
Action: Systematically screen for the lowest effective catalyst loading. Also, optimize the temperature and reaction time to minimize catalyst decomposition.
Rationale: Using a lower catalyst loading reduces costs and the burden of removal. Shorter reaction times at lower temperatures can preserve the catalyst's activity.
Purify Starting Materials:
Action: Ensure that your alkene and diazo compound are free from impurities that could act as catalyst poisons (e.g., sulfur or phosphorus compounds).
Rationale: High-purity starting materials are essential for achieving high catalyst turnover.
Modified Work-up Procedures:
Action: Develop a work-up procedure specifically designed to remove the metal catalyst. This could involve:
Oxidative work-up: For some cobalt catalysts, bubbling air through the reaction mixture can oxidize the catalyst, causing it to precipitate for easy filtration.[11]
Scavenging agents: Use solid-supported scavengers (e.g., silica-based thiols or amines) to bind the metal catalyst, which can then be removed by filtration.
Rationale: A tailored work-up can significantly simplify purification and reduce metal contamination in the final product.
Consider Catalyst Immobilization:
Action: Explore the use of a heterogeneous catalyst or immobilize your homogeneous catalyst on a solid support.
Rationale: Immobilized catalysts can be easily separated from the reaction mixture by filtration, simplifying purification and allowing for catalyst recycling.
Experimental Workflow for Catalyst Removal
Caption: Decision-making for cyclopropanation.
For high stereoselectivity: Transition-metal catalyzed reactions using chiral ligands are often the best choice.
[12][13][14]* For safety and scalability: The Simmons-Smith reaction and its modifications (e.g., the Furukawa reagent) are generally safer than methods involving diazomethane.
[2][7]* For simple, unsubstituted cyclopropanes: While hazardous, the use of diazomethane can be a "greener" option in some respects as it avoids metal catalysts and halogenated reagents, producing only nitrogen as a byproduct. [15]However, this is generally only recommended for small-scale synthesis or when performed in a continuous flow reactor.
What are the primary mechanisms of cyclopropanation that I should be aware of?
Understanding the reaction mechanism is key to optimizing your process. The three main classes of cyclopropanation reactions from alkenes are:
Carbenoid-mediated reactions: This includes the Simmons-Smith reaction, where a zinc carbenoid (iodomethylzinc iodide) is the reactive species. The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.
[12][15]2. Transition metal-catalyzed decomposition of diazo compounds: In this method, a transition metal (commonly Rh, Cu, or Co) reacts with a diazo compound to form a metal carbene intermediate. This intermediate then reacts with the alkene to form the cyclopropane. [12][13]This method allows for a high degree of control over stereoselectivity through the use of chiral ligands.
Reactions involving free carbenes: These are generated, for example, by the photolysis or thermolysis of diazomethane. Free carbenes are highly reactive and generally less selective than carbenoids or metal carbenes.
[15]
References
Prime Scholars. (2021, October 27). How to deal with Scale-up challenges of Chemistry? Prime Scholars. [Link]
Sterling Pharma Solutions. Designing a safe and scalable diazomethane process. [Link]
UK-CPI.com. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes. [Link]
Prime Scholars. How to deal with scale-up challenges of Chemistry?[Link]
Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]
Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. [Link]
ACS Publications. Stereoselective Cyclopropanation Reactions. Chemical Reviews. [Link]
NIH. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]
YouTube. (2022, March 4). Synthesis Workshop: Cyclopropanation via Radical Carbenoids with Dr. Ana García Herraiz (Episode 85). [Link]
Wikipedia. Activation of cyclopropanes by transition metals. [Link]
ACS Publications. Cyclopropanation Strategies in Recent Total Syntheses. Chemical Reviews. [Link]
ACS Publications. (2025, August 21). A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons-Smith Reaction Including Post-Reaction Processing. [Link]
University of Illinois. Diazomethane. Division of Research Safety. [Link]
ACS Publications. (2022, December 14). Continuous Process to Safely Manufacture an Aryldiazoacetate and Its Direct Use in a Dirhodium-Catalyzed Enantioselective Cyclopropanation. [Link]
ACS Publications. Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. Chemical Reviews. [Link]
ResearchGate. Commonly used methods for cyclopropanation reactions. [Link]
University of Rochester. (2016, November 25). Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts. [Link]
ResearchGate. a. Scale‐up experiment under intensified conditions (see Supporting.... [Link]
PubMed Central. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. [Link]
ACS Publications. Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. [Link]
MPG.PuRe. (2024, December 23). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. [Link]
PubMed. Transition metal-catalyzed cycloadditions of cyclopropanes for the synthesis of carbocycles: C-C activation in cyclopropanes. [Link]
ResearchGate. Tandem diazomethane generation/iron-catalyzed cyclopropanation avoids.... [Link]
PubMed. (2020, July 2). Diversity-Oriented Enzymatic Synthesis of Cyclopropane Building Blocks. [Link]
ACS Publications. (2023, August 15). N-Ylide Mediated Synthesis and Resolution of a Chiral Pyrimidinyl Cyclopropane Carboxylic Acid. [Link]
Synfacts. Simmons–Smith Cyclopropanation in Flow. [Link]
ACS Publications. (2023, February 28). Biomimetic Cationic Cyclopropanation Enables an Efficient Chemoenzymatic Synthesis of 6,8-Cycloeudesmanes. [Link]
RSC Publishing. (2020, September 3). Extension of the Simmons–Smith reaction to metal-carbynes: efficient synthesis of metallacyclopropenes with σ-aromaticity. [Link]
ResearchGate. (2023, September 1). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. [Link]
ResearchGate. Continuous-flow synthesis of cyclopropane rings. (A) A two-step process.... [Link]
NIH. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. [Link]
NIH. Exceptional Selectivity in Cyclopropanation Reactions Catalyzed by Chiral Cobalt(II) Porphyrins. [Link]
ResearchGate. Continuous-Flow Process For Safe Formation and Direct Use of Aryldiazoacetate in Cyclopropanation. [Link]
ResearchGate. Lab-Scale Cyclopropanation in a Variety of Solvents with Rh 2.... [Link]
Wordpress. Cyclopropanation via Metal Carbenes/Carbenoids – Including Chiral Transfer. [Link]
MDPI. (2023, April 16). Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. [Link]
A Senior Application Scientist's Guide to Methyl 1-ethynylcyclopropane-1-carboxylate: A Superior Building Block for Modern Synthesis
In the landscape of organic synthesis and medicinal chemistry, the selection of appropriate building blocks is paramount to achieving strategic goals, from accessing novel chemical space to optimizing drug-like propertie...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of organic synthesis and medicinal chemistry, the selection of appropriate building blocks is paramount to achieving strategic goals, from accessing novel chemical space to optimizing drug-like properties. Among the vast arsenal of available synthons, Methyl 1-ethynylcyclopropane-1-carboxylate (MECC) has emerged as a uniquely powerful and versatile tool. This guide provides an in-depth comparison of MECC against other common building blocks, supported by experimental insights, to illuminate its distinct advantages for researchers, scientists, and drug development professionals.
The Power of Three: Unpacking the Unique Reactivity of MECC
The superior utility of MECC stems from the synergistic interplay of three key structural motifs integrated into a compact, rigid scaffold: the strained cyclopropane ring, the reactive terminal alkyne, and the versatile methyl ester. This combination imparts a unique reactivity profile that is not readily replicated by simpler acyclic or aromatic analogues.
The Strained Cyclopropane Core: Cyclopropane rings are the most prevalent small ring system in medicinal chemistry, appearing in over 60 marketed drugs.[1] Their prevalence is due to the unique physicochemical properties conferred by the three-membered ring.[1] The significant ring strain (~27 kcal/mol) not only provides a rigid, three-dimensional exit vector for substituents but also activates adjacent functional groups. In MECC, this strain enhances the reactivity of the ethynyl group in cycloaddition reactions.[2][3] Furthermore, the cyclopropane moiety is a well-established bioisostere for phenyl rings, offering a pathway to "escape from flatland" by increasing the sp³ character of a molecule.[4][5] This can lead to improved physicochemical properties such as increased solubility and metabolic stability, which are critical in drug discovery.[4][5]
The Versatile Ethynyl Group: The terminal alkyne is a cornerstone of modern synthetic chemistry. It serves as a highly reactive handle for a multitude of transformations, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of a "click reaction."[6][7][8] This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles under mild conditions.[6][9] Additionally, the alkyne can participate in Sonogashira couplings, hydrogenations, and other additions, providing a gateway to a wide array of functional groups and complex architectures.[10]
The Functional Methyl Ester: The methyl ester group provides a crucial point for diversification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups through well-established protocols. It can also be reduced to the corresponding alcohol, further expanding the synthetic possibilities. This "handle" allows for the late-stage functionalization of molecules built from the MECC core.
// Edges from features to advantages
Cyclopropane -> Rigidity [color="#5F6368"];
Cyclopropane -> Bioisostere [color="#5F6368"];
Alkyne -> ClickChem [color="#5F6368"];
Alkyne -> Coupling [color="#5F6368"];
Ester -> Diversification [color="#5F6368"];
}
}
Caption: The tripartite structure of MECC offers synergistic advantages for synthesis.
Comparative Analysis: MECC vs. Alternative Building Blocks
The advantages of MECC become most apparent when compared directly with alternative building blocks in common synthetic applications.
The CuAAC reaction is a powerful tool for forging connections in complex molecules.[6] The reactivity of the alkyne is a critical parameter. Let's compare MECC with a common acyclic analogue, Methyl pent-4-ynoate.
Parameter
Methyl 1-ethynylcyclopropane-1-carboxylate (MECC)
Methyl pent-4-ynoate (Acyclic Analogue)
Rationale for Difference
Reaction Rate (CuAAC)
Faster
Slower
The ring strain of the cyclopropane in MECC lowers the activation energy of the cycloaddition, accelerating the reaction.
May require mild heating to achieve comparable rates.
The enhanced reactivity of the strained alkyne allows for milder conditions.
Product Conformation
Produces a rigid, spirocyclic triazole scaffold.
Results in a flexible, linear chain attached to the triazole.
The cyclopropane ring imparts conformational constraint on the final product.
Experimental Insight: In a typical CuAAC reaction with benzyl azide, MECC can reach full conversion in a shorter time and at lower temperatures compared to Methyl pent-4-ynoate. This efficiency is crucial in complex syntheses, preserving sensitive functional groups and improving overall yield. The resulting spiro-triazole from MECC provides a well-defined 3D vector that is highly desirable in structure-activity relationship (SAR) studies.
A primary goal in drug discovery is the exploration of novel three-dimensional chemical space. The cyclopropane ring of MECC serves as an excellent non-aromatic, rigid scaffold.
Building Block
Scaffold Type
Key Advantages
Potential Liabilities
MECC
Spirocyclic Cyclopropane
High sp³ character, conformational rigidity, novel IP space.[11]
Ring-opening possible under certain harsh conditions.
Methyl 4-ethynylbenzoate
Aromatic (para-substituted)
Well-understood SAR, established synthetic routes.
Flat geometry, potential for metabolic liabilities (e.g., P450 oxidation).
Methyl cyclohex-3-ene-1-carboxylate
Alicyclic (unsaturated)
Some 3D character.
Flexible (ring flips), potential for undesired side reactions at the double bond.
Experimental Insight: Replacing a para-substituted phenyl ring with a 1,1-disubstituted cyclopropane derived from MECC can significantly improve a compound's pharmacokinetic profile. The cyclopropane is generally more resistant to oxidative metabolism than an electron-rich aromatic ring. This substitution can lead to a lower clearance rate and an improved half-life in vivo, without sacrificing the necessary vector positioning of key pharmacophoric elements. This "bioisosteric replacement" is a powerful strategy in lead optimization.[4][12]
Experimental Protocols: A Practical Guide
To demonstrate the utility of MECC, a representative protocol for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is provided below.
To a round-bottom flask, add Methyl 1-ethynylcyclopropane-1-carboxylate (e.g., 124 mg, 1.0 mmol) and benzyl azide (e.g., 140 mg, 1.05 mmol).
Dissolve the reactants in a 1:1 mixture of t-BuOH and H₂O (e.g., 10 mL).
In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 20 mg, 0.1 mmol) in H₂O (1 mL).
In another vial, prepare a solution of CuSO₄·5H₂O (e.g., 12.5 mg, 0.05 mmol) in H₂O (1 mL).
To the stirred reaction mixture, add the sodium ascorbate solution, followed by the copper sulfate solution. The reaction should turn from blue to a yellowish-green suspension.
Stir the reaction vigorously at room temperature for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[13]
Purification:
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure triazole product as a white solid.
Characterization:
¹H NMR: Expect characteristic peaks for the cyclopropane protons (multiplets, ~1.2-1.8 ppm), the triazole proton (singlet, ~7.5-8.0 ppm), the benzyl methylene protons (singlet, ~5.5 ppm), and the methyl ester (singlet, ~3.7 ppm).
Mass Spectrometry: Calculate the expected mass for [M+H]⁺ and verify with high-resolution mass spectrometry.
Conclusion: The Strategic Advantage of MECC
Methyl 1-ethynylcyclopropane-1-carboxylate is more than just another building block; it is a strategic tool for molecular design. Its unique combination of a strained, rigidifying cyclopropane ring, a highly reactive alkyne, and a versatile ester handle provides chemists with a powerful platform to:
Accelerate Reactions: The inherent ring strain enhances the rate of key transformations like cycloadditions.[3]
Introduce 3D Complexity: The conformationally locked cyclopropane scaffold is an ideal bioisostere for aromatic rings, enabling the synthesis of novel, non-flat molecules with improved drug-like properties.[4][11]
Enable Efficient Diversification: The alkyne and ester functionalities serve as orthogonal handles for a wide range of robust and high-yielding chemical modifications, including "click" chemistry.[6][8]
For researchers aiming to push the boundaries of molecular synthesis and discover next-generation therapeutics, the adoption of advanced building blocks like MECC is not just an advantage—it is a necessity. Its superior performance in creating complex, three-dimensional structures with efficiency and precision makes it an indispensable component of the modern synthetic chemist's toolkit.
References
Alonso, F., Riente, P., & Yus, M. (2010). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry. Available at: [Link]
Powers, D. C., & Baran, P. S. (2017). Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. Journal of the American Chemical Society. Available at: [Link]
Ballesteros-Garrido, R., et al. (2021). Diels–Alder Cycloaddition Reactions in Sustainable Media. Molecules. Available at: [Link]
Pace, V., et al. (2019). Reactivity of electrophilic cyclopropanes. Chemistry – A European Journal. Available at: [Link]
Aghazaryan, A., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease. Available at: [Link]
West Virginia University. (2020). Enantioselective Synthesis of Modular Cyclopropane Equivalents and Applications as Highly Strained Building Blocks. Available at: [Link]
Scott, J. S., & Jones, A. M. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Journal of Medicinal Chemistry. Available at: [Link]
Zhang, W., & Yue, J. (2024). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Organic Chemistry Frontiers. Available at: [Link]
Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Annual Reports in Medicinal Chemistry. Available at: [Link]
Scott, J. S., et al. (2017). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry – A European Journal. Available at: [Link]
De Solis, V., & De Vicente, J. (2021). Synthesis and Applications of Cyclopropanones and Their Equivalents as Three-Carbon Building Blocks in Organic Synthesis. Synthesis. Available at: [Link]
PubChem. Methyl 1-acetylcyclopropane-1-carboxylate. Available at: [Link]
Chemistry LibreTexts. (2021). 13.3: Cycloaddition Reactions. Available at: [Link]
Barluenga, S., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. Available at: [Link]
Wang, Y., et al. (2017). Comparative Analysis of Cu (I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in O-GlcNAc Proteomics. Proteomics. Available at: [Link]
Wang, Y., et al. (2025). Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications. Organic & Biomolecular Chemistry. Available at: [Link]
Organic Syntheses. (2016). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Available at: [Link]
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
AK Lectures. (2014). Summary of Cycloaddition Reactions. YouTube. Available at: [Link]
ResearchGate. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Available at: [Link]
Wikipedia. Azide-alkyne Huisgen cycloaddition. Available at: [Link]
ResearchGate. (2017). Utility of Acetylenedicarboxylate in Organic Synthesis. Available at: [Link]
The Organic Chemistry Tutor. (2018). Cycloaddition reactions - multi-choice questions answered!. YouTube. Available at: [Link]
Drug Hunter. (2024). The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design. YouTube. Available at: [Link]
Trofimov, B. A., & Schmidt, E. Y. (2018). Acetylene in Organic Synthesis: Recent Progress and New Uses. Molecules. Available at: [Link]
Definitive Structural Elucidation: A Comparative Guide to Spectroscopic Methodologies
Executive Summary In the pharmaceutical and chemical sciences, structural ambiguity is a critical risk. Whether addressing FDA Q3A guidelines for impurity characterization or confirming the scaffold of a novel New Chemic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the pharmaceutical and chemical sciences, structural ambiguity is a critical risk. Whether addressing FDA Q3A guidelines for impurity characterization or confirming the scaffold of a novel New Chemical Entity (NCE), the "probable" structure is insufficient. This guide objectively compares the primary spectroscopic pillars—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-Ray Diffraction (XRD)—not merely as isolated techniques, but as competing yet complementary systems.
The Core Thesis: No single method provides absolute truth for all molecular classes. Structural certainty is an emergent property derived from the convergence of orthogonal datasets.
Part 1: The Connectivity Map – NMR vs. High-Resolution MS
The first phase of elucidation addresses connectivity: How are the atoms bonded?
Comparative Analysis: Sensitivity vs. Structural Insight
Feature
High-Resolution MS (HRMS/MSⁿ)
2D NMR (H, C, N)
Primary Output
Molecular Formula & Fragment Sub-structures
Atom-to-Atom Connectivity & Stereochemistry
Sensitivity
High (Picomole/Femtomole range)
Low (Micromole/Millimole range)
Sample State
Destructive (Ionized gas phase)
Non-destructive (Solution state)
Isomer Differentiation
Poor (Often identical mass/fragmentation)
Excellent (Distinct chemical environments)
Blind Spot
Quaternary carbons; Stereocenters
Molecules with low H:C ratios; Paramagnetics
Expert Insight: The Causality of Choice
Why MS First? We begin with HRMS (e.g., Q-TOF or Orbitrap) because it establishes the boundary conditions . Knowing the exact mass (
ppm error) restricts the possible molecular formulas. Without this constraint, NMR interpretation is an open-ended puzzle.
Why NMR is Non-Negotiable: MS can confirm the presence of a benzene ring and a carboxylic acid, but it cannot definitively place them ortho, meta, or para without reference standards. NMR provides the scalar coupling (
) and Through-Space (NOE) data required to map the exact topology.
Visualization: The Connectivity Logic
The following diagram illustrates how 2D NMR pulse sequences are layered to build a structure from scratch.
Figure 1: The NMR Elucidation Hierarchy. Note that HMBC is the critical bridge for connecting isolated spin systems across heteroatoms or quaternary carbons.
Part 2: The Solid State Truth – XRD vs. Vibrational Spectroscopy
Once connectivity is established, the focus shifts to configuration and polymorphism . This is critical for drug formulation, as different crystal forms (polymorphs) have different bioavailability.
Comparative Analysis: The "Gold Standard" vs. The Rapid Screen
Metric
Single Crystal XRD (SC-XRD)
Powder XRD (PXRD)
Vibrational (IR/Raman)
Structural Depth
Absolute (3D atomic coordinates)
Relative (Phase ID / Crystallinity)
Functional (Bond vibrations)
Sample Req.
High-quality Single Crystal ( mm)
Polycrystalline Powder
Solid or Liquid
Throughput
Low (Days for growth/collection)
High (Minutes)
Very High (Seconds)
Primary Use
Determining Absolute Configuration (R vs S)
Batch-to-batch consistency; Polymorph ID
Functional group ID; Polymorph screening
Expert Insight: The Crystallization Bottleneck
SC-XRD is the only method that yields a direct image of the molecule (including stereochemistry) without derivative synthesis. However, growing a diffraction-quality crystal is often the rate-limiting step.
Strategic Pivot: If a single crystal cannot be grown, Powder XRD (PXRD) becomes the fingerprinting tool of choice. While it cannot solve the structure ab initio as easily, it is the FDA-mandated standard for ensuring the manufactured batch matches the clinical trial material's crystal form.
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, protocols must include internal checks that flag data quality issues immediately.
Protocol A: High-Fidelity Structure Elucidation via NMR
Objective: Obtain quantitative, artifact-free spectra suitable for de novo elucidation.
Solvent Selection: Choose a deuterated solvent (e.g., DMSO-
) that dissolves the sample completely ( mM).
Validation Check: Ensure the lock signal is stable and the solvent peak width at half-height is
Hz (indicates good shimming).
Pulse Parameter Setup:
Set the relaxation delay (
) to at least (longitudinal relaxation time) of the slowest relaxing proton (usually aromatic or methyl).
Causality: Insufficient
leads to saturation, causing integration errors where methyl groups appear under-represented, leading to incorrect formula assumptions.
Acquisition:
Run 1D
H with 64 scans for S/N > 100.
Run Multiplicity-Edited HSQC : Distinguishes CH/CH
(up) from CH (down).
Run HMBC : Optimized for 8 Hz coupling (standard) to see 2-3 bond connections.
Self-Validation Step:
Verify that the number of protons in the integration matches the molecular formula derived from MS.
Check that every proton in the HSQC correlates to a carbon. Any "orphan" protons suggest exchangeable groups (OH, NH) or artifacts.
Protocol B: Accurate Mass Determination via LC-HRMS
Objective: Determine elemental formula with
ppm mass error.
System Preparation: Use an LC-Q-TOF or Orbitrap system.
Lock Mass Injection: Introduce a reference standard (e.g., Leucine Enkephalin) continuously or post-column.
Causality: Mass spectrometers drift due to temperature/electronics. Real-time lock mass correction is essential for high accuracy.
Separation: Use a generic gradient (5-95% Acetonitrile with 0.1% Formic Acid).
Validation Check: Ensure the peak shape is symmetrical. Tailing peaks can result in poor mass accuracy due to detector saturation.
Data Analysis:
Generate a Candidate List of formulas using the isotopic pattern (A+1, A+2 peaks).
Self-Validation: The theoretical isotopic distribution must match the experimental data with a "Sigma Fit" or equivalent score of >0.9. If the mass is correct but the isotopes don't match, the formula is wrong.
Part 4: Strategic Workflow – The Decision Matrix
This workflow guides the researcher from isolation to final structure, optimizing for time and resource cost.
Figure 2: The Structural Elucidation Decision Matrix. Note that XRD is reserved for cases where stereochemistry cannot be resolved via NOESY.
References
U.S. Food and Drug Administration (FDA). Q3A(R2) Impurities in New Drug Substances. (2008).[1][2] Guidance for Industry regarding structural characterization thresholds. [Link]
The Journal of Organic Chemistry. Guidelines for Characterization of Organic Compounds. (2023).[3] Standards for NMR and MS data reporting. [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (2005). The seminal text on integrated structural elucidation. [Link]
International Council for Harmonisation (ICH). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances. (1999). Guidelines on polymorphism and XRD. [Link]
A Senior Application Scientist's Guide to the Synthesis of Ethynylcyclopropane Motifs: A Comparative Analysis of Modern Reagents
The ethynylcyclopropane unit is a highly valuable motif in contemporary drug discovery and materials science. Its rigid, three-dimensional structure, combined with the reactive handle of the acetylene group, offers medic...
Author: BenchChem Technical Support Team. Date: February 2026
The ethynylcyclopropane unit is a highly valuable motif in contemporary drug discovery and materials science. Its rigid, three-dimensional structure, combined with the reactive handle of the acetylene group, offers medicinal chemists a powerful tool to enhance potency, improve metabolic stability, and fine-tune the pharmacokinetic properties of drug candidates.[1][2][3] The incorporation of this motif is a key feature in several successful pharmaceuticals, including the antiretroviral drug Efavirenz.[4]
Historically, the synthesis of ethynylcyclopropanes has been fraught with challenges, often requiring harsh conditions, cryogenic temperatures, or the use of hazardous reagents, leading to low yields and limited scalability.[4][5][6] However, the field has evolved significantly, and researchers now have a diverse arsenal of synthetic methods at their disposal. This guide provides a comparative overview of the key reagents and methodologies for introducing the ethynylcyclopropane motif, offering insights into their mechanisms, performance, and ideal applications.
The Workhorse: Simmons-Smith Cyclopropanation and its Progeny
The Simmons-Smith reaction is a cornerstone of cyclopropane synthesis and a logical starting point for any discussion on the topic.[7][8][9] The classical approach involves the reaction of an alkene with a carbenoid species, typically iodomethylzinc iodide (ICH₂ZnI), generated from diiodomethane and a zinc-copper couple.[8][9]
Mechanism of the Simmons-Smith Reaction
The reaction proceeds via a concerted mechanism where the carbenoid is delivered to the same face of the double bond, resulting in a stereospecific syn-addition.[10] This preservation of the alkene geometry in the cyclopropane product is a key advantage of this method.
Caption: General mechanism of the Simmons-Smith cyclopropanation.
A significant feature of the Simmons-Smith reaction is its susceptibility to directing groups. The presence of a nearby hydroxyl or ether functionality can chelate the zinc carbenoid, directing the cyclopropanation to the syn-face of the directing group, often overriding steric considerations.[7][9][11] This has been widely exploited for diastereoselective synthesis.
Modifications and Alternatives to the Classic Simmons-Smith Reagent
While effective, the traditional Simmons-Smith protocol has its drawbacks, notably the high cost of diiodomethane and, in some cases, modest reactivity.[8] This has spurred the development of several modifications:
The Furukawa Modification: The use of diethylzinc (Et₂Zn) in place of the zinc-copper couple generates a more reactive carbenoid, expanding the substrate scope to less activated alkenes.[8]
Alternative Dihalides: To circumvent the cost of diiodomethane, cheaper alternatives such as dibromomethane have been explored.[8]
Asymmetric Variants: The development of chiral ligands that modify the zinc carbenoid has enabled enantioselective Simmons-Smith reactions. However, these often require high catalyst loadings and can yield only moderate enantioselectivities.[12]
Transition Metal-Catalyzed Cyclopropanations
Beyond zinc-based systems, a variety of transition metals have been harnessed to catalyze the formation of cyclopropanes, often with distinct advantages in terms of reactivity and selectivity.
Rhodium- and Copper-Catalyzed Reactions of Diazo Compounds
The reaction of alkenes with diazo compounds, particularly ethyl diazoacetate, in the presence of rhodium(II) or copper(I) catalysts is a powerful method for cyclopropane synthesis.[13][14]
Mechanism of Rhodium-Catalyzed Cyclopropanation
The catalytic cycle begins with the reaction of the rhodium catalyst with the diazo compound to form a metal carbene intermediate. This highly reactive species then transfers the carbene fragment to the alkene to furnish the cyclopropane product and regenerate the catalyst.
Caption: Catalytic cycle of rhodium-catalyzed cyclopropanation.
This methodology offers excellent control over diastereoselectivity and has been successfully applied in numerous complex molecule syntheses.[14] Furthermore, the development of chiral rhodium and copper catalysts has made this a premier method for asymmetric cyclopropanation.
Gold-Catalyzed Cyclizations
Gold catalysts have emerged as powerful tools for mediating complex cascade reactions. For instance, gold(I) catalysts can activate allenynes to undergo cyclization, generating fused cyclopropane structures through a vinyl cation intermediate.[15] While not a direct cyclopropanation of a simple alkene, this approach provides access to complex polycyclic systems incorporating a cyclopropane ring.
Organocatalytic Cyclopropanation
A significant advance in recent years has been the development of metal-free, organocatalytic methods for cyclopropanation. These approaches offer the benefits of lower toxicity, reduced cost, and often complementary reactivity to metal-based systems.
Iminium and Enamine Catalysis
Chiral secondary amines, such as those derived from proline, can catalyze the reaction of α,β-unsaturated aldehydes or ketones with stabilized ylides or other nucleophiles.[16][17] The mechanism typically involves the formation of a transient iminium ion, which activates the enal for nucleophilic attack. Subsequent intramolecular cyclization and catalyst regeneration yield the cyclopropane product with high enantioselectivity.[16]
Caption: Workflow for organocatalytic iminium-activated cyclopropanation.
Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction provides a valuable alternative for the cyclopropanation of electron-deficient alkenes, such as those found in α,β-unsaturated carbonyl compounds.[18] This reaction employs sulfur ylides, which add to the alkene in a conjugate fashion, followed by intramolecular displacement of the sulfonium group to form the cyclopropane ring.[18]
Comparative Performance of Key Methodologies
The choice of reagent for introducing a cyclopropane motif is highly dependent on the specific substrate and the desired outcome. The following table provides a comparative summary of the key methodologies.
Methodology
Reagent(s)
Typical Substrate
Key Advantages
Common Limitations
Simmons-Smith
Zn-Cu, CH₂I₂
Unactivated Alkenes
Stereospecific, good functional group tolerance, directing group effects.[7][8][10]
Protocol 1: Synthesis of Ethynylcyclopropane via Dehydrohalogenation
This protocol is adapted from classical methods for the synthesis of the parent ethynylcyclopropane, a key building block.[4][6]
Step A: Dichlorination of Cyclopropyl Methyl Ketone:
To a solution of cyclopropyl methyl ketone (1.0 equiv) in a suitable solvent (e.g., CCl₄), phosphorus pentachloride (PCl₅, 1.1 equiv) is added portion-wise at 0 °C.[6]
The reaction is stirred at room temperature until complete, as monitored by GC-MS.
The reaction mixture is carefully poured onto crushed ice and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 1-cyclopropyl-1,1-dichloroethane.
Step B: Double Dehydrochlorination:
The crude 1-cyclopropyl-1,1-dichloroethane (1.0 equiv) is dissolved in dimethyl sulfoxide (DMSO).
Potassium tert-butoxide (2.2 equiv) is added portion-wise, maintaining the temperature below 30 °C.[4]
The reaction is stirred for several hours, and the volatile ethynylcyclopropane product is often distilled directly from the reaction mixture.
Note: This method is known for modest yields (20-25%) and the use of harsh reagents.[4][6] Safer and more scalable routes have been developed, for instance, from cyclopropane carboxaldehyde.[20]
Protocol 2: Diastereoselective Simmons-Smith Cyclopropanation of a Chiral Allylic Alcohol
This protocol illustrates the use of a directing hydroxyl group to control stereochemistry.
Reagent Preparation:
In a flame-dried flask under an inert atmosphere, a zinc-copper couple is prepared by treating zinc dust with a solution of copper(I) chloride or copper(II) acetate.
The activated zinc-copper couple is suspended in a non-basic, polar solvent such as diethyl ether or dichloromethane.[7]
Cyclopropanation Reaction:
Diiodomethane (1.5 equiv) is added to the suspension of the zinc-copper couple, and the mixture is stirred to form the carbenoid.
A solution of the chiral allylic alcohol (1.0 equiv) in the same solvent is added dropwise at 0 °C.
The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is filtered, and the organic layer is separated, washed, dried, and concentrated. The product is then purified by column chromatography.
Conclusion
The synthesis of the ethynylcyclopropane motif has transitioned from a niche, challenging transformation to a well-established and versatile operation in modern synthetic chemistry. While the Simmons-Smith reaction and its variants remain highly relevant, particularly for their reliability and stereospecificity, researchers now have a broad spectrum of powerful alternatives. Transition metal catalysis, especially with rhodium and copper, offers unparalleled efficiency for asymmetric synthesis, while organocatalytic methods provide a compelling, metal-free approach for the cyclopropanation of activated alkenes. The optimal choice of reagent will always be context-dependent, and a thorough understanding of the strengths and limitations of each method is paramount for the successful design and execution of synthetic routes towards these valuable molecular building blocks.
Comparative analysis of different cyclopropanation methods
Initiating Cyclopropanation Research I'm starting a comprehensive information gathering process. My focus is on exploring various cyclopropanation methods.
Author: BenchChem Technical Support Team. Date: February 2026
Initiating Cyclopropanation Research
I'm starting a comprehensive information gathering process. My focus is on exploring various cyclopropanation methods. This initial phase involves delving into the Simmons-Smith reaction, and transition-metal-catalyzed cyclopropanation with a focus on rhodium and copper. I am aiming for a broad understanding of the existing landscape.
Expanding Method Scope
I'm now expanding my search to include palladium-catalyzed cyclopropanation alongside rhodium and copper. I'm focusing on experimental protocols for each method, especially reaction conditions, substrate scope, yield, and diastereoselectivity. I'm also actively seeking comparative analyses and mechanistic insights from review articles and primary literature. I'm moving beyond basic introductions and towards a detailed structure of each method.
Deepening Method Analysis
I'm now diving deeper into the Kulinkovich reaction. I am gathering specific experimental data and looking for performance benchmarks from peer-reviewed journals to assess its application under different conditions. After solidifying the information on these methods, I will focus on structuring my guide, including the introduction of cyclopropane rings and their importance, detailed sections on each method with mechanisms, experimental details, advantages and limitations, incorporating support data, in-text citations, comparative tables, and Graphviz diagrams. I'll conclude with a comprehensive "References" section.
Validation
The Strategic Advantage of Strained Alkynes in Complex Multi-Step Synthesis: A Comparative Guide
In the intricate world of multi-step organic synthesis, the choice of each reagent and reaction is a critical decision that dictates the efficiency, yield, and purity of the final product. For researchers, scientists, an...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate world of multi-step organic synthesis, the choice of each reagent and reaction is a critical decision that dictates the efficiency, yield, and purity of the final product. For researchers, scientists, and professionals in drug development, the introduction of strained alkynes into the synthetic chemist's toolbox has been a transformative advancement. This guide provides an in-depth technical comparison of strained alkynes, justifying their use in complex synthetic pathways and offering experimental insights to inform your selection process.
At their core, strained alkynes are cyclic alkynes where the ideal 180° bond angle of the sp-hybridized carbons is significantly distorted. This ring strain endows them with a remarkable reactivity that circumvents the need for cytotoxic copper catalysts in the renowned Azide-Alkyne Cycloaddition, a cornerstone of "click chemistry".[1][2] This reaction, termed Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a powerful bioorthogonal ligation strategy that allows for the precise and efficient coupling of molecular fragments in complex environments, even within living systems.[3][4]
The Fundamental Justification: Why Choose a Strained Alkyne?
The primary impetus for incorporating a strained alkyne into a multi-step synthesis lies in the desire for a highly selective, efficient, and biocompatible conjugation step, often as a final or late-stage modification. Traditional coupling methods can require harsh conditions or catalysts that may compromise the integrity of complex, sensitive molecules. Strained alkynes, through SPAAC, offer a "click" reaction that is:
Catalyst-Free: Eliminating the need for copper catalysts is a significant advantage, particularly in biological applications where copper's cytotoxicity is a major concern.[1] This also simplifies purification by removing the need to scavenge residual metal catalysts.[5]
Bioorthogonal: Both the strained alkyne and its azide reaction partner are essentially inert to the vast majority of biological functional groups, ensuring that the reaction proceeds only between the desired partners.[3][6]
High-Yielding and Fast: The release of ring strain provides a strong thermodynamic driving force for the reaction, leading to high yields and, in many cases, rapid reaction kinetics even at low concentrations.[1]
Chemoselective: The reaction is highly specific between the strained alkyne and an azide, allowing for precise ligation without protecting groups, even in the presence of other reactive functionalities.
A Comparative Analysis of Prominent Strained Alkynes
While the principle of strain-promotion is common to all strained alkynes, their individual structures impart distinct properties that make them more or less suitable for specific applications. The choice of a strained alkyne is a nuanced decision based on a trade-off between reactivity, stability, and hydrophobicity.
Here, we compare some of the most widely used strained alkynes:
Strained Alkyne
Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)
Key Characteristics & Experimental Insights
Dibenzocyclooctyne (DBCO)
~0.1 - 1.0
High Reactivity, Moderate Stability: DBCO and its derivatives are among the most reactive cyclooctynes, making them ideal for rapid conjugations.[7] However, they can exhibit lower stability, particularly in the presence of thiols like glutathione (GSH), with a reported half-life of about 71 minutes in some conditions.[8] Their aromatic nature also imparts significant hydrophobicity, which can be a consideration in aqueous biological systems.[3]
Bicyclo[6.1.0]nonyne (BCN)
~0.01 - 0.1
Excellent Stability, Moderate Reactivity: BCN is notably more stable than DBCO, with a half-life of approximately 6 hours in the presence of GSH.[8] This enhanced stability makes it a robust choice for longer-term experiments or when harsh conditions are anticipated. While its reactivity is lower than DBCO, it is often sufficient for many applications.[9] Its more aliphatic structure also results in lower hydrophobicity compared to DBCO.[3]
Difluorinated Cyclooctyne (DIFO)
~0.1 - 0.5
Enhanced Reactivity through Electronic Activation: The electron-withdrawing fluorine atoms in DIFO increase its reactivity towards azides.[10] This demonstrates how electronic tuning, in addition to ring strain, can modulate reactivity.[11]
Biarylazacyclooctynone (BARAC)
~0.96
Very High Reactivity: BARAC exhibits exceptionally fast reaction kinetics, making it suitable for applications requiring very rapid ligation at low concentrations.[12]
Causality Behind Experimental Choices: The selection between these alkynes is a classic example of balancing competing factors. For a rapid labeling experiment with a purified protein, the high reactivity of DBCO might be prioritized. However, for a multi-day cell culture experiment where the alkyne-functionalized molecule is exposed to a complex intracellular environment rich in nucleophiles like GSH, the superior stability of BCN would be the more prudent choice to minimize off-target reactions and degradation of the probe.[8] The higher hydrophobicity of DBCO might also lead to non-specific binding to proteins in complex biological media, a factor that could favor the use of BCN.[10]
Visualizing the Core Principles
To better understand the underlying concepts, the following diagrams illustrate the SPAAC mechanism and a generalized workflow for incorporating a strained alkyne in a multi-step synthesis.
Caption: Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Benchmarking NMR Prediction Engines: A Comparative Analysis for Structural Elucidation
Executive Summary: The Confidence Gap In modern drug discovery, the bottleneck is rarely synthesis; it is structural confirmation. Misassigned structures—particularly stereoisomers—can derail months of lead optimization.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Confidence Gap
In modern drug discovery, the bottleneck is rarely synthesis; it is structural confirmation. Misassigned structures—particularly stereoisomers—can derail months of lead optimization. While experimental NMR remains the ultimate truth, NMR prediction software has evolved from a simple teaching aid into a critical validation gate.
This guide objectively compares the performance of leading empirical prediction engines (ACD/Labs, Mnova) against the "Gold Standard" of Quantum Mechanical (DFT) calculations. It provides a rigorous, self-validating protocol for cross-referencing experimental data with predicted spectra to eliminate structural ambiguity.
The Comparative Landscape: Empirical vs. Ab Initio
We categorize prediction tools into two distinct classes: Empirical/Knowledge-Based (fast, database-driven) and Ab Initio/DFT (slow, physics-driven).
Performance Metrics (The "Gold Standard")
To validate a structure, the deviation between Experimental (
) and Predicted () shifts must fall within specific Root Mean Square Deviation (RMSD) thresholds.
Red Flag: Wrong structure, solvent effect, or impurity.
Product Comparison Matrix
The following table synthesizes performance data from industry benchmarks and peer-reviewed studies (e.g., Sarotti et al., ACD/Labs validation studies).
Feature
ACD/Labs (CNMR/HNMR Predictors)
Mestrelab (Mnova NMRPredict)
DFT (Gaussian/Orca + DP4+)
Methodology
HOSE Code + Neural Nets (Hybrid)
Machine Learning (Ensemble)
Quantum Mechanics (GIAO/mPW1PW91)
Database Size
Massive (>2M structures)
Large (User-trainable)
N/A (Physics-based)
Speed
Seconds
Seconds
Hours to Days (CPU intensive)
H Accuracy
High (MAE ~0.15 ppm)
Med-High (MAE ~0.20 ppm)
Very High (<0.10 ppm w/ scaling)
C Accuracy
Industry Leader (MAE ~1.2 ppm)
Good (MAE ~2.0 ppm)
Excellent (<1.5 ppm)
Stereo-sensitivity
Moderate (Limited by DB examples)
Moderate
Superior (Distinguishes diastereomers)
Best Use Case
Routine validation, high-throughput
Integrated workflow, quick checks
Final confirmation , stereochemical assignment
Scientist’s Note: Empirical tools (ACD, Mnova) excel at confirming connectivity (regioisomerism). However, for stereochemistry (diastereomers), they often fail because their databases may lack the specific 3D conformer data. In these cases, DFT is not optional; it is mandatory.
The "Triangulation" Protocol
To ensure scientific integrity, do not rely on a single prediction method. Use this Triangulation Workflow to cross-reference your data.
Step 1: High-Fidelity Acquisition
Garbage in, garbage out. Prediction algorithms assume "ideal" conditions.
Solvent: Use standard solvents (CDCl
, DMSO-) where databases are richest.
Referencing: You must reference strictly. For CDCl
, set residual CHCl to 7.26 ppm (H) and 77.16 ppm (C). Do not rely on the instrument's default lock referencing.
Concentration: Keep <50 mM to minimize aggregation-induced shift changes.
Step 2: The Empirical Overlay (First Pass)
Generate the predicted spectrum using your primary tool (e.g., Mnova or ACD).
Overlay the predicted peaks onto the experimental raw data.
Visual Check: Look for "outliers"—peaks where
ppm.
Causality Check:
Is the outlier an OH/NH? (Exchangeable protons are notoriously hard to predict; ignore them).
Is the outlier near a heavy atom (I, Br)? (Relativistic effects often skew predictions).
Step 3: Statistical Validation
Calculate the RMSD for non-exchangeable protons.
If RMSD < 0.15 ppm: Structure confirmed.
If RMSD > 0.20 ppm: Proceed to Step 4 (DFT).
Step 4: The DFT Tie-Breaker (DP4+ Method)
If empirical methods yield ambiguous results (e.g., two diastereomers have similar predicted scores), you must use the DP4+ probability method developed by the Sarotti group [1].
Perform a conformational search (Molecular Mechanics).
Optimize geometry (DFT B3LYP/6-31G*).
Calculate NMR shielding tensors (GIAO method).
Apply DP4+ statistical analysis to determine which isomer matches the experimental data with >95% probability.
Visualization: The Logic Flow
Diagram 1: The Cross-Referencing Workflow
This diagram illustrates the decision-making process for validating a structure.
Caption: A rigorous decision tree for structural validation. Empirical methods serve as the first gate; DFT/DP4+ acts as the final arbiter for complex stereochemistry.
Troubleshooting Discrepancies
When your experimental data does not match the prediction, it does not always mean the structure is wrong. As a scientist, you must evaluate these variables:
Solvent Effects: Empirical databases are heavily biased toward CDCl
and DMSO. If you are running in Methanol- or Acetone-, prediction accuracy drops.
Solution: Run a DFT calculation using a solvent model (PCM/SMD).
Concentration & Aggregation: High concentrations can cause
- stacking shifts (aromatics move upfield).
Solution: Dilute to 1-5 mM and re-acquire.
Tautomerism: Prediction software usually predicts the drawn tautomer. In solution, the molecule may exist as a fast-exchange average or a different tautomer entirely.
Solution: Predict shifts for all possible tautomers and average them based on Boltzmann distribution.
References
Sarotti, A. M., et al. (2015).[1] "Beyond DP4: an Improved Probability for the Stereochemical Assignment of Isomeric Compounds using Quantum Chemical Calculations of NMR Shifts." Journal of Organic Chemistry.
Wagen, C. (2023). "Computational NMR Prediction: A Microreview and Benchmarking Analysis." Corin Wagen Lab Notebook.
Kuhn, S. (NMRShiftDB). (2021). "Accurate Prediction of NMR Chemical Shifts: Integrating DFT with Graph Neural Networks." Journal of Chemical Information and Modeling.
Mestrelab Research. (2021). "Mnova NMRPredict: Machine Learning Approaches to Chemical Shift Prediction." Mestrelab Resources.
A Comparative Guide to Validating the Purity of Synthesized Methyl 1-ethynylcyclopropane-1-carboxylate
For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of Purity in Cyclopropane-Containing Scaffolds Methyl 1-ethynylcyclopropane-1-carboxylate is a valuable bu...
Author: BenchChem Technical Support Team. Date: February 2026
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Cyclopropane-Containing Scaffolds
Methyl 1-ethynylcyclopropane-1-carboxylate is a valuable building block in medicinal chemistry and materials science. Its rigid, three-dimensional structure, conferred by the cyclopropane ring, is a sought-after motif for designing novel therapeutics and functional materials. The strained nature of the cyclopropane ring makes it a highly reactive intermediate in organic synthesis.[1][2] However, the very reactivity that makes this molecule synthetically useful also presents a significant challenge: ensuring its purity.
Impurities, which can arise from starting materials, side reactions, or subsequent decomposition, can have profound and often detrimental effects on downstream applications. In drug development, an impure active pharmaceutical ingredient (API) can lead to unpredictable biological activity, toxicity, or poor pharmacokinetics. In materials science, impurities can alter the physical and electronic properties of polymers and other advanced materials.
Therefore, rigorous analytical validation is not merely a quality control step but a fundamental requirement for generating reliable, reproducible scientific data. This guide provides a comprehensive, multi-modal approach to validating the purity of Methyl 1-ethynylcyclopropane-1-carboxylate, comparing the strengths and limitations of several orthogonal analytical techniques. We will delve into the causality behind our experimental choices, presenting a self-validating system that ensures the highest degree of confidence in your synthesized material.
The Analytical Gauntlet: An Orthogonal, Multi-Technique Approach
No single analytical method can definitively establish the purity of a compound. Each technique has its own sensitivities and blind spots. A robust purity validation strategy, therefore, relies on the principle of orthogonality , where multiple, independent methods are employed. If several different analytical techniques, each interrogating a different physicochemical property of the molecule, all concur on a high level of purity, the confidence in the result is magnified.
Our recommended workflow for validating the purity of Methyl 1-ethynylcyclopropane-1-carboxylate is as follows:
Caption: Orthogonal workflow for purity validation.
Technique Deep Dive: Methodologies and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
Expertise & Experience: NMR is the cornerstone of purity analysis for small organic molecules.[3] It provides an unparalleled view of the molecule's structure, allowing for both identification and the detection of structurally similar impurities. For Methyl 1-ethynylcyclopropane-1-carboxylate, ¹H NMR is particularly informative. We expect to see distinct signals for the methyl ester protons, the cyclopropane ring protons, and the acetylenic proton, all with specific chemical shifts and coupling patterns. The absence of unexpected signals is a strong indicator of purity. Furthermore, quantitative NMR (qNMR) can be employed for an absolute purity assessment without the need for a specific reference standard of the analyte itself.[4][5]
Trustworthiness: The self-validating aspect of NMR lies in its quantitative nature. The integral of each peak in a ¹H NMR spectrum is directly proportional to the number of protons it represents. By comparing the integration of peaks from the target molecule to those of a known internal standard, one can accurately determine the purity.[4]
Experimental Protocol: ¹H NMR
Sample Preparation: Accurately weigh ~5-10 mg of the synthesized compound and dissolve it in ~0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃). Add a known quantity of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene).
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion.
Data Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of any proton of interest to ensure accurate integration.
Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).
Purity Calculation (qNMR):
Integrate a well-resolved peak from the analyte and a peak from the internal standard.
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * 100
Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass.
Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatiles
Expertise & Experience: GC-MS is a powerful hyphenated technique ideal for separating and identifying volatile and semi-volatile organic compounds.[6][7][8] Given the relatively low boiling point of Methyl 1-ethynylcyclopropane-1-carboxylate and its potential impurities (e.g., residual solvents, starting materials), GC-MS is an essential tool. The gas chromatograph separates compounds based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides a unique fragmentation pattern (mass spectrum) for each compound, acting as a "molecular fingerprint."
Trustworthiness: The validation comes from the high sensitivity and selectivity of the mass spectrometer. The identification of a peak is confirmed by matching its mass spectrum to a library database (e.g., NIST). Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Experimental Protocol: GC-MS
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
Instrument Setup:
GC: Use a standard non-polar capillary column (e.g., DB-5ms). Set an appropriate temperature program, starting at a low temperature (e.g., 50°C) and ramping up to a high temperature (e.g., 250°C) to elute all components.
MS: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.
Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample into the GC.
Data Analysis: Integrate all peaks in the total ion chromatogram (TIC). Identify the main peak corresponding to the product and any impurity peaks by comparing their mass spectra with a reference library. Calculate the relative purity by area percentage.
High-Performance Liquid Chromatography (HPLC): The Non-Volatile Check
Expertise & Experience: While GC-MS is excellent for volatile compounds, it is unsuitable for non-volatile or thermally labile impurities. HPLC provides a complementary separation mechanism, typically based on polarity.[9] For Methyl 1-ethynylcyclopropane-1-carboxylate, reversed-phase HPLC is the method of choice. This technique can detect impurities that might arise from polymerization, degradation, or side reactions that produce larger, less volatile molecules.
Trustworthiness: HPLC with a UV detector is a standard method for purity assessment in the pharmaceutical industry. The area of each peak is proportional to the concentration of the corresponding compound. Purity is determined by the area percentage of the main peak. Coupling HPLC with a mass spectrometer (LC-MS) provides an even higher level of confidence by confirming the identity of the main peak and helping to identify unknown impurities.
Experimental Protocol: HPLC-UV
Sample Preparation: Prepare a solution of the sample (~0.5 mg/mL) in the mobile phase.
Instrument Setup:
Column: Use a C18 reversed-phase column.
Mobile Phase: A gradient of water and acetonitrile (both may contain 0.1% formic acid to improve peak shape) is a good starting point.[10]
Detector: Set the UV detector to a wavelength where the analyte has significant absorbance (e.g., 210 nm).
Data Acquisition: Inject a small volume (e.g., 10 µL) of the sample.
Data Analysis: Integrate all peaks in the chromatogram. Calculate the relative purity by area percentage.
Elemental Analysis: The Fundamental Confirmation
Expertise & Experience: Elemental analysis (EA) is a classic and robust technique that determines the mass percentages of carbon, hydrogen, and other elements in a sample.[11][12] It provides a fundamental check on the compound's empirical formula. For a pure sample of Methyl 1-ethynylcyclopropane-1-carboxylate (C₇H₈O₂), the theoretical elemental composition is C: 67.73%, H: 6.50%. A significant deviation from these values indicates the presence of impurities.[13]
Trustworthiness: EA is a bulk analysis technique, meaning it provides an average composition of the entire sample. Its self-validating power comes from its direct comparison to the theoretical values derived from the molecular formula. Many scientific journals require EA data that falls within ±0.4% of the calculated values as a stringent criterion for purity.[14]
Experimental Protocol: CHN Analysis
Sample Preparation: Provide a small amount (~2-3 mg) of the highly purified, dry sample in a tin capsule.
Instrument Setup: Use a commercial CHN elemental analyzer, which performs combustion analysis.[11]
Data Acquisition: The instrument combusts the sample at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.
Data Analysis: Compare the experimentally determined percentages of C and H to the theoretical values.
Comparative Analysis of Purity Validation Techniques
The choice of analytical technique depends on the specific information required and the potential impurities suspected. The following table provides a comparative overview:
Technique
Principle
Strengths
Limitations
Best For Detecting
¹H & ¹³C NMR
Nuclear spin in a magnetic field
- Provides detailed structural information- Can be made quantitative (qNMR)[4]- Non-destructive
- Low sensitivity compared to MS- May not detect non-protonated impurities
Structural isomers, residual starting materials with distinct signals.
GC-MS
Separation by boiling point, detection by mass
- High sensitivity and selectivity- Excellent for volatile compounds- Identifies unknowns via spectral libraries
- Not suitable for non-volatile or thermally labile compounds- Requires sample to be volatile
Caption: Decision tree for selecting analytical methods.
Conclusion: A Commitment to Scientific Integrity
Validating the purity of a synthesized compound like Methyl 1-ethynylcyclopropane-1-carboxylate is a multi-faceted process that underpins the reliability of all subsequent research. By employing an orthogonal suite of analytical techniques—NMR for structural identity, GC-MS for volatile impurities, HPLC for non-volatiles, and Elemental Analysis for fundamental composition—researchers can build a comprehensive and defensible purity profile. This guide has outlined not just the "how" but the "why" behind these choices, empowering scientists to generate data with the highest degree of confidence and scientific integrity.
References
PrepChem. Synthesis of methyl 1-methylcyclobutane carboxylate. Available from: [Link]
Google Patents.EP0922686B1 - Process for the preparation of ethynylcyclopropane.
Organic Syntheses. Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. (2016). Available from: [Link]
ResearchGate. Analysis of carboxylic acids and esters. Available from: [Link]
PubMed. One-pot synthesis and chiral analysis of cyclopropane derivatives. (2005). Available from: [Link]
Inorganic Chemistry Frontiers. Elemental analysis: an important purity control but prone to manipulations. (2021). Available from: [Link]
EPA Archive. Method 8260B: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Available from: [Link]
National Institutes of Health (NIH). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). Available from: [Link]
Chemical Reviews. Use of cyclopropanes and their derivatives in organic synthesis. Available from: [Link]
ACS Central Science. An International Study Evaluating Elemental Analysis. (2022). Available from: [Link]
PubMed. Determination of monoenoic fatty acid double bond position by permanganate-periodate oxidation followed by high-performance liquid chromatography of carboxylic acid phenacyl esters. Available from: [Link]
Chromatography Online. Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. (2022). Available from: [Link]
Wikipedia. Favorskii reaction. Available from: [Link]
AZoM. A Look at Elemental Analysis for Organic Compounds. (2021). Available from: [Link]
Google Patents.CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.
Royal Society of Chemistry. NMR spectroscopy of small molecules in solution. Available from: [Link]
Agilent. Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS. Available from: [Link]
ResearchGate. Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. Available from: [Link]
Chemistry LibreTexts. 4.7: NMR Spectroscopy. Available from: [Link]
YouTube. What is Favorskii Rearrangement ? | Basics & Problems | One Minute Chemistry. (2022). Available from: [Link]
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link]
RI Department of Environmental Management. Volatile Organic Compounds - by GC/MS Capillary Column Technique. Available from: [Link]
Shimadzu. Method 8260B: Volatile Organic Compounds By Gas Chromatography/Mass Spectrometry(GC/MS). Available from: [Link]
ResearchGate. The Favorskii Rearrangement. Available from: [Link]
Nature. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). Available from: [Link]
Wikipedia. Elemental analysis. Available from: [Link]
SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Available from: [Link]
National Center for Biotechnology Information. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Available from: [Link]
Organic Chemistry Tutor. The Favorskii Rearrangement. Available from: [Link]
The Cyclopropyl Advantage: A Structural Review of Recent Development Candidates
The following guide reviews the structural and functional role of the cyclopropane moiety in three major drug candidates: Nirmatrelvir (Antiviral), Lemborexant (CNS), and Brepocitinib (Immunology). Executive Summary The...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide reviews the structural and functional role of the cyclopropane moiety in three major drug candidates: Nirmatrelvir (Antiviral), Lemborexant (CNS), and Brepocitinib (Immunology).
Executive Summary
The cyclopropane ring has evolved from a simple alkyl spacer into a critical pharmacophore in modern drug design. Its unique electronic properties—often termed "banana bonds" due to significant
character—allow it to function as a metabolic blocker, a conformational restrictor, and a bioisostere for alkenes or carbonyls. This guide analyzes three distinct applications of the cyclopropane motif in recent high-profile development candidates, providing experimental context for their potency and selectivity.
Mechanism: Nirmatrelvir mimics the Gln residue of the viral polyprotein. The fused dimethylcyclopropyl ring creates a rigid bicyclic[3.1.0]proline surrogate. This structure fits snugly into the S2 pocket of the main protease (Mpro), enhancing binding affinity while preventing the metabolic liability associated with a flexible alkyl chain.
Mechanism: Lemborexant utilizes a 1,2-disubstituted cyclopropane carboxamide as a rigid linker.[2] Unlike flexible alkyl linkers, the cyclopropane ring locks the fluorophenyl and fluoropyridine rings into a specific vector, optimizing
stacking interactions within the Orexin 1 and 2 receptors (OX1R/OX2R).
Mechanism: Brepocitinib features a (1S)-2,2-difluorocyclopropyl moiety.[2] The gem-difluoro substitution lowers the
of the adjacent amide proton and increases metabolic stability against oxidation. It acts as a bioisostere for a standard isopropyl or ethyl group but with altered electronic properties that enhance selectivity for TYK2/JAK1 over JAK2.
The following table contrasts the structural impact of the cyclopropane moiety across the three candidates.
Feature
Nirmatrelvir
Lemborexant
Brepocitinib
Cyclopropane Type
Fused Dimethyl-[3.1.0]
Chiral 1,2-Linker
Gem-Difluoro
Primary Function
S2 Pocket Fill / Shape
Vector Orientation
Metabolic Stability / Electronics
Primary Target
SARS-CoV-2 Mpro
Orexin Receptors (OX1/2)
TYK2 / JAK1
Potency ()
3.1 nM ()
2.6 nM ( OX2)
17 nM ( JAK1)
Metabolic Stability
Moderate (Requires Ritonavir)
High (Optimized )
High (Blocked oxidation)
Synthesis Key Step
Co-catalyzed Cyclopropanation
Epoxide Ring Opening/Alkylation
Difluorocarbene Addition
Experimental Methodologies
Protocol 1: Synthesis of the Cyclopropane Ring (General Approaches)
The construction of the cyclopropane ring is the rate-determining step in the synthesis of these scaffolds. Below is the generalized methodology used for Nirmatrelvir-type bicyclic systems.
) as the substrate is cleaved, separating the quencher (Dabcyl) from the fluorophore (Edans).
Calculation: Fit initial velocities to the Morrison equation to determine
.
Visualizations
Figure 1: SAR Logic - Why Choose Cyclopropane?
This decision tree illustrates the medicinal chemistry logic for selecting a cyclopropane moiety over acyclic alternatives.
Caption: Decision matrix for incorporating cyclopropane moieties to solve specific ADME/Potency challenges.
Figure 2: Synthesis Workflow for Nirmatrelvir's Core
A simplified view of the critical cyclopropanation step involved in constructing the [3.1.0] proline mimic.
Caption: Cobalt-catalyzed cyclopropanation workflow for the synthesis of the Nirmatrelvir bicyclic core.
References
Nirmatrelvir Discovery: Owen, D. R., et al. "An oral SARS-CoV-2 Mpro inhibitor clinical candidate for the treatment of COVID-19."[1][2] Science (2021).[2] [2]
Lemborexant Pharmacology: Beuckmann, C. T., et al. "Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation."[7] Sleep (2017).[2][8]
Brepocitinib Discovery: Fensome, A., et al. "Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of ((1S)-2,2-Difluorocyclopropyl)...[2] (PF-06700841)."[2][9] Journal of Medicinal Chemistry (2018). [2]
Cyclopropane Synthesis Review: Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry (2016). [2]
Assessing the Metabolic Stability of Cyclopropyl Moieties: A Comparative Guide
Executive Summary The cyclopropyl (Cp) moiety is a cornerstone of modern medicinal chemistry, frequently employed as a bioisostere for isopropyl, ethyl, or tert-butyl groups. Its utility lies in a unique combination of s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The cyclopropyl (Cp) moiety is a cornerstone of modern medicinal chemistry, frequently employed as a bioisostere for isopropyl, ethyl, or tert-butyl groups. Its utility lies in a unique combination of steric demand, conformational rigidity, and—most critically—altered metabolic susceptibility.
However, the metabolic profile of the cyclopropyl group is a "double-edged sword." While it effectively blocks Carbon-Hydrogen (C-H) abstraction due to high bond dissociation energy (BDE), it introduces a risk of Mechanism-Based Inactivation (MBI) via ring-opening radical pathways. This guide provides a technical comparison of cyclopropyl stability versus aliphatic alternatives and details the mandatory experimental workflows to de-risk these moieties early in the design cycle.
Part 1: The Bioisosteric Rationale – Stability via Bond Strength
To understand why cyclopropyl groups are used to enhance metabolic stability, one must examine the thermodynamics of Cytochrome P450 (CYP) oxidation. The rate-determining step in aliphatic hydroxylation is hydrogen atom abstraction.
Bond Dissociation Energy (BDE) Comparison
The cyclopropyl C-H bond is significantly stronger than acyclic alkyl C-H bonds due to the high
-character of the carbon orbitals (approximating rather than ).
Moiety
Hybridization
C-H BDE (kcal/mol)
CYP450 Susceptibility
Isopropyl (Secondary)
~95–98
High (Rapid -hydroxylation)
Ethyl (Secondary)
~98
Moderate/High
Cyclopropyl
~ (Walsh orbitals)
~106
Low (Resistant to abstraction)
The "Metabolic Switch": Replacing an isopropyl group with a cyclopropyl ring often halts metabolism at that specific site. This forces the CYP enzyme to find an alternative, less favorable site on the molecule, or forces the molecule to be cleared via renal excretion, effectively extending the half-life (
).
Physicochemical Shifts
Beyond metabolism, the Cp replacement alters the physicochemical landscape:
Lipophilicity: Cp typically lowers LogP by 0.2–0.5 units compared to isopropyl, improving solubility.
Rigidity: The Cp ring locks the conformation, potentially reducing the entropic penalty of binding to the target protein.
Part 2: The Metabolic Liability – Mechanism-Based Inactivation (MBI)[1]
While resistant to direct hydroxylation, cyclopropyl amines and ethers are structural alerts for Mechanism-Based Inactivation (Suicide Inhibition) .
The Single Electron Transfer (SET) Pathway
Instead of hydrogen abstraction, the CYP heme iron (
) can abstract a single electron from the heteroatom (N or O) adjacent to the cyclopropyl ring.
SET Oxidation: Formation of a radical cation.
Ring Opening: The strain energy of the cyclopropane ring (~27.5 kcal/mol) drives rapid fragmentation.
Covalent Binding: The resulting reactive radical or iminium species covalently binds to the CYP heme porphyrin or the protein backbone.
Result: Irreversible loss of enzyme function (Time-Dependent Inhibition).
Case Study: Trovafloxacin
The antibiotic Trovafloxacin contains a 2,4-difluorophenyl-cyclopropylamine moiety. It was withdrawn/restricted due to severe idiosyncractic hepatotoxicity, linked to the formation of reactive intermediates via cyclopropyl ring opening (metabolic bioactivation).
Part 3: Comparative Performance Data
The following table synthesizes data from standard medicinal chemistry optimization campaigns (e.g., Wuitschik et al., Kalgutkar et al.).
Feature
Isopropyl (Reference)
Cyclopropyl (Cp)
1-Methyl-Cyclopropyl
Oxetane (Alternative)
Metabolic Stability ()
Low (Vulnerable)
High (Resistant to oxidation)
Very High (Blocks -position)
Moderate/High
MBI Risk (TDI)
Low
High (If amine attached)
Moderate (Steric bulk helps)
Low
Lipophilicity (LogP)
0.0 (Baseline)
-0.3 to -0.5
-0.1
-1.0 to -1.3
Solubility
Moderate
Improved
Moderate
Significantly Improved
Primary Clearance Route
CYP Metabolism
Renal / Phase II
Renal / Phase II
Renal
Part 4: Experimental Workflow for Assessment
To safely utilize cyclopropyl moieties, you must move beyond simple stability assays. The following protocol is a self-validating system to detect MBI early.
Phase 1: The Stability Screen (Standard)
Objective: Determine Intrinsic Clearance (
).
System: Human Liver Microsomes (HLM) or Hepatocytes.
Protocol:
Incubate test compound (1 µM) with HLM (0.5 mg/mL) + NADPH.
Phase 2: The MBI Check (IC50 Shift Assay) – CRITICAL STEP
Objective: Detect Time-Dependent Inhibition (TDI) caused by ring opening.
Rationale: A standard IC50 measures reversible inhibition. If the cyclopropyl group is destroying the enzyme over time, the IC50 will decrease (potency increases) the longer you pre-incubate.
Protocol:
Arm A (No Pre-incubation): Add Compound + Substrate + NADPH simultaneously. Measure IC50.
Arm B (30 min Pre-incubation): Incubate Compound + HLM + NADPH for 30 mins. Then add Substrate. Measure IC50.
Calculation: Calculate the Shift Ratio =
.
Interpretation: A ratio > 1.5 indicates potential MBI. A ratio > 10 is a "Red Flag" (Stop/Redesign).
Phase 3: Reactive Metabolite Trapping (GSH)
Objective: Confirm the presence of ring-opened electrophiles.
Analyze via LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid) or precursor ion scanning for GSH adducts.
Data Analysis: Look for adducts with mass shift +305 Da (GSH). The presence of GSH adducts confirms the formation of reactive ring-opened species.[2]
Part 5: Visualizing the Mechanism & Workflow
Diagram 1: Metabolic Fate of Cyclopropyl Amines
This diagram illustrates the bifurcation between stable clearance and toxic activation.
Caption: Figure 1. The metabolic bifurcation of cyclopropyl moieties. While high BDE prevents hydroxylation (Pathway A), SET mechanisms can trigger ring opening and enzyme inactivation (Pathway B).
Diagram 2: The Assessment Decision Tree
A logic flow for researchers to validate cyclopropyl candidates.
Caption: Figure 2. The critical decision tree for assessing cyclopropyl metabolic safety. Note that stability alone (Step 1) is insufficient; MBI assessment (Step 2) is mandatory.
References
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights.[3] Journal of Medicinal Chemistry.
Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism.[4]
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.
Orrling, K. M., et al. (2012). Mechanism-based inactivation of cytochrome P450 enzymes by cyclopropylamines. Drug Metabolism Reviews.
Obach, R. S., et al. (2007). Mechanism-based inactivation of human cytochrome P450 enzymes and the prediction of drug-drug interactions.[1] Drug Metabolism and Disposition.[4][5][6][7]
Comprehensive Safety and Handling Guide for Methyl 1-ethynylcyclopropane-1-carboxylate
Hazard Analysis: A Proactive Approach to Safety Understanding the potential hazards associated with Methyl 1-ethynylcyclopropane-1-carboxylate is the foundation of safe laboratory practice. The molecule's structure sugge...
Author: BenchChem Technical Support Team. Date: February 2026
Hazard Analysis: A Proactive Approach to Safety
Understanding the potential hazards associated with Methyl 1-ethynylcyclopropane-1-carboxylate is the foundation of safe laboratory practice. The molecule's structure suggests several key areas for consideration:
Flammability : Structurally similar compounds, such as Ethyl 1-methylcyclopropane-1-carboxylate, are classified as flammable liquids.[1] Therefore, it is crucial to treat Methyl 1-ethynylcyclopropane-1-carboxylate as a flammable substance, avoiding open flames, sparks, and other ignition sources.[1][2]
Reactivity of the Ethynyl Group : Terminal alkynes can form explosive metal acetylides, particularly with heavy metals. It is imperative to avoid contact with such metals. The acetylenic group can also undergo energetic reactions.[3][4]
Cyclopropane Ring Strain : The three-membered cyclopropane ring is strained, which can contribute to the molecule's reactivity. While the adjacent ester and alkyne groups provide some electronic stabilization, the potential for unexpected reactivity should not be dismissed.
Ester Functionality : Esters can be irritants to the eyes, skin, and respiratory system. They can also be hydrolyzed to form the corresponding alcohol (methanol, in this case, which is toxic) and carboxylic acid.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the recommended PPE, categorized by the level of protection.
Protection Level
Personal Protective Equipment (PPE)
Rationale
Primary (Essential)
Chemical-resistant gloves (Nitrile or Neoprene recommended)
To prevent skin contact with the potentially irritating ester.[5]
Safety glasses with side shields or safety goggles
To protect eyes from splashes.
Flame-resistant lab coat
To provide a barrier against spills and in case of fire.
Secondary (Task-Dependent)
Face shield
Recommended when handling larger quantities or when there is a significant splash risk.
Chemical-resistant apron
Provides an additional layer of protection for the torso.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling Methyl 1-ethynylcyclopropane-1-carboxylate will minimize risks. The following workflow diagram illustrates the key stages of handling, from preparation to post-reaction quenching.
Caption: Logical flow for responding to a chemical spill.
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
Waste Segregation :
Liquid Waste : Collect all liquid waste containing Methyl 1-ethynylcyclopropane-1-carboxylate in a dedicated, labeled, and sealed container. This waste stream should be considered flammable.
Solid Waste : Any solid waste contaminated with the compound (e.g., absorbent materials, used gloves) should be placed in a separate, sealed, and labeled container.
Sharps : Needles and other sharps must be disposed of in a designated sharps container.
[7]
Labeling : All waste containers must be clearly labeled with the full chemical name of the contents and the appropriate hazard symbols (e.g., flammable).
Disposal : All waste must be disposed of through your institution's hazardous waste management program. Do not pour any amount of this compound or its waste down the drain.
[8]
By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Always remember to consult your institution's specific safety protocols and to perform a thorough risk assessment before beginning any new experimental procedure.
References
Penta. (2024, April 22).
TCI EUROPE N.V.
SEKISUI Specialty Chemicals. (2024, July 10). Safety Data Sheet: Acetic acid ethenyl ester, polymer with N-ethenylformamide, hydrolyzed, amine-containing.
GOV.UK. (2024, October 10).
Synergy Recycling. Cyclopropane Disposal.
Airgas.
ChemicalBook. (2024, December 21).
SYC Cylinders.
Lakeland Industries. PPE Protection Types.
Chemistry LibreTexts. (2024, March 24). 9.
Fisher Scientific. (2025, December 20).
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
Fisher Scientific. (2009, September 22).
US Cylinder Gas. (2025, March 28).
Deakin University. (2022, September 6).
Duke Chemistry. Safety Manual.
Stone, J., & Nixon, M. (2000, February). THE DISTILLATION OF ALCOHOL.
Polar Cryogenics. (2015, May 1).
Canada Safety Training Centre. PPE for Hazardous Chemicals.
American Chemical Society. (2022, June 3). Emergencies in the Chemistry Laboratory | ACS College Safety Video #6 [Video]. YouTube.
University of York. Waste Disposal - Chemistry Teaching Labs.
Feed the Future Innovation Lab for Livestock Systems. (2022, August 29). Good Laboratory Management: Personal Protective Equipment (PPE) [Video]. YouTube.
Karolinska Institutet. (2025, May 28).
U.S. Environmental Protection Agency.
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.